molecular formula C7H11O8P B1206780 Shikimate-3-phosphate CAS No. 63959-45-5

Shikimate-3-phosphate

Cat. No.: B1206780
CAS No.: 63959-45-5
M. Wt: 254.13 g/mol
InChI Key: QYOJSKGCWNAKGW-PBXRRBTRSA-N
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Description

3-phosphoshikimic acid is a phosphoshikimic acid. It has a role as an Escherichia coli metabolite. It is functionally related to a shikimic acid. It is a conjugate acid of a 3-phosphonatoshikimate(3-).
Shikimate 3-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Shikimate-3-phosphate is a natural product found in Zea mays and Apis cerana with data available.
3-Phosphoshikimic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Shikimate 3-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name

(3R,4S,5R)-4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11O8P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14)/t4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOJSKGCWNAKGW-PBXRRBTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10981376
Record name 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10981376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63959-45-5
Record name Shikimic acid-3-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063959455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10981376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Shikimic acid 3-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301781
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Central Role of Shikimate-3-Phosphate in Aromatic Amino Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway is an essential metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folates, and other crucial aromatic compounds.[1][2] This pathway is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents.[1][3] At the heart of this seven-step pathway lies shikimate-3-phosphate, a key intermediate whose formation and consumption are critical for the downstream synthesis of the aromatic amino acids. This technical guide provides an in-depth exploration of the role of this compound, focusing on the enzymes that directly govern its metabolism: shikimate kinase and 5-enolpyruvylthis compound (EPSP) synthase.

The Shikimate Pathway: An Overview

The shikimate pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate to ultimately yield chorismate, the common precursor for the three aromatic amino acids.[4][5] this compound emerges as the product of the fifth step and serves as the substrate for the sixth step. Its strategic position makes the enzymes responsible for its turnover, shikimate kinase and EPSP synthase, pivotal control points in the pathway.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-Phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS 3-dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P This compound Shikimate->S3P Shikimate Kinase EPSP EPSP S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids Chorismate->AAs

Figure 1: The Shikimate Pathway Highlighting this compound.

Key Enzymes in this compound Metabolism

Shikimate Kinase (SK)

Shikimate kinase (EC 2.7.1.71) catalyzes the ATP-dependent phosphorylation of shikimate at the 3-hydroxyl group to produce this compound and ADP.[4] This reaction is the fifth step in the shikimate pathway and is essential for the viability of organisms that possess this pathway.[6]

The kinetic parameters of shikimate kinase vary among different organisms. Below is a summary of reported kinetic constants.

OrganismSubstrateKm (µM)kcat (s-1)Reference
Mycobacterium tuberculosisShikimate650 ± 2860 ± 8[7]
Mycobacterium tuberculosisMgATP112 ± 460 ± 8[7]
Staphylococcus aureus (MRSA)Shikimate153-[7]
Staphylococcus aureus (MRSA)ATP224-[7]
Sorghum bicolorShikimate200-[8]
Sorghum bicolorATP110-[8]
5-Enolpyruvylthis compound (EPSP) Synthase

EPSP synthase (EC 2.5.1.19) facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 5-hydroxyl group of this compound, yielding 5-enolpyruvylthis compound (EPSP) and inorganic phosphate.[9] This enzyme is the target of the broad-spectrum herbicide glyphosate, which acts as a competitive inhibitor with respect to PEP.[10]

The kinetic parameters for EPSP synthase are crucial for understanding its efficiency and its interaction with inhibitors like glyphosate.

OrganismSubstrateKm (µM)kcat (s-1)InhibitorKi (µM)Reference
Zea mays (Maize, TIPS variant)PEP29 ± 1.83.3 ± 0.1Glyphosate2400 ± 300[7]
Agrobacterium sp. (CP4)PEP200 (with KCl)-Glyphosate6000[7]
Escherichia coliPEP3.5-Glyphosate1.1[11]
GR79-EPSPS (mutant)PEP12.31621.011Glyphosate75.360[12]
GR79(Y40I)-EPSPS (mutant)PEP17.58526.697Glyphosate127.343[12]

Experimental Protocols

Detailed methodologies are essential for the study of these enzymes. The following sections provide generalized protocols for enzyme expression, purification, and activity assays.

Recombinant Enzyme Expression and Purification

A common workflow for obtaining purified shikimate pathway enzymes for characterization is outlined below. Specific conditions may require optimization for each target enzyme.

Purification_Workflow cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Purification Gene_Amp Gene Amplification (PCR) Vector_Ligation Ligation into Expression Vector Gene_Amp->Vector_Ligation Transformation Transformation into E. coli Vector_Ligation->Transformation Cell_Culture Cell Culture Growth Transformation->Cell_Culture Induction Induction of Protein Expression (e.g., IPTG) Cell_Culture->Induction Harvesting Cell Harvesting (Centrifugation) Induction->Harvesting Lysis Cell Lysis (e.g., Sonication) Harvesting->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chrom Further_Purification Further Purification (e.g., Gel Filtration) Affinity_Chrom->Further_Purification

Figure 2: General Experimental Workflow for Recombinant Enzyme Production.

1. Cloning and Transformation:

  • The gene encoding the target enzyme (shikimate kinase or EPSP synthase) is amplified from the source organism's DNA via PCR.

  • The amplified gene is then cloned into a suitable expression vector, often containing an affinity tag (e.g., His₆-tag) for simplified purification.

  • The resulting plasmid is transformed into a suitable bacterial expression host, such as E. coli BL21(DE3).[13][14]

2. Protein Expression:

  • A single colony of transformed E. coli is used to inoculate a small starter culture, which is then used to inoculate a larger volume of growth medium containing the appropriate antibiotic.

  • The culture is grown at 37°C with shaking until it reaches an optimal cell density (OD₆₀₀ of 0.4-0.6).

  • Protein expression is induced by the addition of an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated for a further period at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.[13][15]

  • Cells are harvested by centrifugation.

3. Protein Purification:

  • The cell pellet is resuspended in a lysis buffer and the cells are disrupted by sonication or other mechanical means on ice.

  • The cell lysate is clarified by high-speed centrifugation to remove cell debris.

  • The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

  • After washing the column to remove non-specifically bound proteins, the target enzyme is eluted.

  • For higher purity, a second purification step, such as size-exclusion chromatography, can be performed.[13][14]

  • The purity of the enzyme is assessed by SDS-PAGE.

Key Enzyme Activity Assays

This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[7][13]

SK_Assay Shikimate Shikimate SK Shikimate Kinase Shikimate->SK ATP ATP ATP->SK S3P This compound SK->S3P ADP ADP SK->ADP PK Pyruvate Kinase ADP->PK PEP Phosphoenolpyruvate PEP->PK Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH (Abs @ 340nm) NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ (No Abs @ 340nm) LDH->NAD

Figure 3: Coupled Enzymatic Assay for Shikimate Kinase Activity.

Principle: The ADP produced by shikimate kinase is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which simultaneously oxidizes NADH to NAD⁺. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm.[13]

Reagents:

  • Assay Buffer: e.g., 100 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.6

  • Substrates: Shikimate, ATP

  • Coupling System: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, shikimate, ATP, PEP, NADH, and an excess of PK and LDH.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding a known amount of purified shikimate kinase.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of the reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

This endpoint assay measures the amount of inorganic phosphate (Pi) released during the reaction.[7][16]

Principle: The condensation of this compound and PEP by EPSP synthase releases inorganic phosphate. The amount of Pi is quantified colorimetrically using the malachite green reagent, which forms a colored complex with phosphate that can be measured by its absorbance.

Reagents:

  • Assay Buffer: e.g., 100 mM HEPES-NaOH, pH 7.0

  • Substrates: this compound (S3P), Phosphoenolpyruvate (PEP)

  • Malachite Green Reagent

Procedure:

  • Prepare reaction mixtures containing assay buffer, S3P, and PEP in individual tubes or a microplate.

  • Initiate the reactions by adding the purified EPSP synthase enzyme.

  • Incubate the reactions at a set temperature for a defined period.

  • Stop the reactions (e.g., by adding a solution of sodium dodecyl sulfate).

  • Add the malachite green reagent to each reaction to develop the color.

  • Measure the absorbance at approximately 620-650 nm.

  • The amount of phosphate released is determined by comparison to a standard curve prepared with known concentrations of phosphate.

Regulation of the Shikimate Pathway

The flux of metabolites through the shikimate pathway is tightly regulated to meet the cell's demand for aromatic amino acids and other aromatic compounds.[1][5] In many microorganisms, the primary point of regulation is the first enzyme, DAHP synthase, which is subject to feedback inhibition by the final aromatic amino acid products.[5] In plants, the regulation is more complex, with multiple isoforms of DAHP synthase showing differential sensitivity to feedback inhibitors.[1][4] Additionally, intermediates of the pathway and downstream metabolites can also exert regulatory effects.[1][4]

Conclusion and Future Directions

This compound stands as a critical juncture in the biosynthesis of aromatic amino acids. A thorough understanding of the enzymes that produce and consume this intermediate, namely shikimate kinase and EPSP synthase, is paramount for the development of novel antimicrobial agents and herbicides. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers in this field. Future research will likely focus on elucidating the more subtle aspects of pathway regulation, the protein-protein interactions within the pathway, and the development of next-generation inhibitors that are both potent and specific. The detailed structural and kinetic characterization of these enzymes from a wider range of organisms will continue to be a key driver of innovation in both agriculture and medicine.

References

The Central Role of Shikimate-3-Phosphate in the Shikimate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and significance of shikimate-3-phosphate (S3P), a critical intermediate in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) in bacteria, archaea, fungi, algae, some protozoans, and plants, but is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.[1] This document details the enzymatic reactions involving S3P, presents key quantitative data, outlines experimental protocols for its study, and illustrates the pathway and associated workflows through diagrams.

Introduction to the Shikimate Pathway and the Position of this compound

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate into chorismate, the common precursor for aromatic amino acids and other essential aromatic compounds.[1][2] this compound is the product of the fifth step and the substrate for the sixth step, placing it at a crucial juncture in the pathway.

The formation of S3P is catalyzed by the enzyme shikimate kinase (SK) , which facilitates the ATP-dependent phosphorylation of shikimate.[3] Subsequently, S3P is utilized by 5-enolpyruvylthis compound (EPSP) synthase (EPSPS) , which catalyzes its reaction with another molecule of PEP to form 5-enolpyruvylthis compound (EPSP).[1][4] The inhibition of EPSP synthase by the herbicide glyphosate underscores the importance of this step and, by extension, the essentiality of its substrate, this compound.[1][5]

Enzymatic Conversions Involving this compound

Synthesis of this compound by Shikimate Kinase

Shikimate kinase (EC 2.7.1.71) catalyzes the transfer of a phosphate group from ATP to the 3-hydroxyl group of shikimate.[6] This reaction requires a divalent cation, typically Mg²⁺, for its activity.

Reaction: Shikimate + ATP → this compound + ADP

Consumption of this compound by EPSP Synthase

EPSP synthase (EC 2.5.1.19) facilitates the condensation of this compound and phosphoenolpyruvate to yield 5-enolpyruvylthis compound and inorganic phosphate.[7][8][9][10][11] This reaction proceeds through a tetrahedral intermediate.[7][11] The binding of S3P to EPSP synthase is a prerequisite for the subsequent binding of PEP and is also necessary for the binding of the inhibitor glyphosate.[9][10][12]

Reaction: this compound + Phosphoenolpyruvate → 5-Enolpyruvylthis compound + Phosphate

Quantitative Data

The following tables summarize key kinetic parameters for shikimate kinase and EPSP synthase from various organisms. These values are essential for understanding the efficiency and substrate affinity of these enzymes.

Table 1: Kinetic Parameters for Shikimate Kinase

OrganismKm (Shikimate) (µM)Km (ATP) (µM)kcat (s⁻¹)Reference
Erwinia chrysanthemi (SK II)310--[13]
Sorghum bicolor200110-[14]

Table 2: Kinetic Parameters for EPSP Synthase

OrganismKm (S3P) (µM)Km (PEP) (µM)Ki (Glyphosate) (µM)Reference
Neurospora crassa-3.51.1[12]
Sorghum bicolor780.16[15]
Escherichia coli---[16]

Experimental Protocols

This section provides detailed methodologies for the purification and activity assays of the key enzymes that interact with this compound.

Purification of Shikimate Kinase

Source Organism: Mycobacterium tuberculosis (can be adapted for other sources)

Protocol:

  • Cloning and Overexpression: The gene encoding shikimate kinase is cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable host strain like E. coli BL21(DE3).

  • Cell Culture and Lysis: Grow the transformed cells in a suitable medium (e.g., LB broth) and induce protein expression. Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the cell lysate at high speed to pellet cellular debris.

  • Affinity Chromatography: If the protein is tagged (e.g., His-tag), apply the supernatant to a nickel-NTA affinity column. Wash the column extensively and elute the protein with an imidazole gradient.

  • Ion-Exchange Chromatography: As a further purification step, apply the eluted protein to an anion or cation exchange column, depending on the protein's isoelectric point. Elute with a salt gradient.

  • Size-Exclusion Chromatography: For final polishing, pass the protein through a size-exclusion chromatography column to separate it based on size and remove any remaining contaminants.

  • Purity Assessment: Analyze the purity of the final protein sample by SDS-PAGE.

Shikimate Kinase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[2][17][18]

Reagents:

  • Assay Buffer: e.g., 100 mM Tris-HCl pH 7.6, 5 mM MgCl₂, 100 mM KCl[17]

  • Substrates: Shikimate, ATP

  • Coupling System: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, shikimate, ATP, PEP, NADH, and an excess of PK and LDH.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.

  • Initiate the reaction by adding a known amount of purified shikimate kinase.

  • Continuously monitor the decrease in absorbance at 340 nm.

  • Calculate the rate of shikimate kinase activity based on the rate of NADH oxidation (the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Purification of EPSP Synthase

Source Organism: Mycobacterium tuberculosis (can be adapted for other sources)[3]

Protocol:

  • Cloning and Overexpression: The aroA gene encoding EPSP synthase is cloned into an expression vector and transformed into a suitable host like E. coli BL21(DE3).[3]

  • Cell Culture and Lysis: Grow the transformed cells in LB medium. Induction with IPTG may not be necessary for some constructs.[3] Harvest and lyse the cells as described for shikimate kinase.

  • Clarification: Centrifuge the lysate to remove cell debris.[3]

  • Anion-Exchange Chromatography: Apply the clarified supernatant to an anion-exchange column (e.g., Q-Sepharose). Elute the protein with a linear gradient of NaCl.[3] This single step can often yield a homogeneous enzyme.[3]

  • Purity Assessment: Assess the purity of the eluted fractions using SDS-PAGE.

EPSP Synthase Activity Assay

Method 1: Coupled Spectrophotometric Assay [3]

This assay measures the release of inorganic phosphate.

Reagents:

  • Assay Buffer

  • Substrates: this compound, Phosphoenolpyruvate

  • Coupling System: Purified shikimate kinase, Purine Nucleoside Phosphorylase (PNPase)

Procedure:

  • The activity of the purified EPSP synthase is measured in a coupled assay with purified shikimate kinase and PNPase.[3]

  • The release of inorganic phosphate from the EPSP synthase reaction is monitored.

Method 2: LC/MS-Based Assay [8][19]

This method directly measures the formation of the product, EPSP.

Reagents:

  • Assay Buffer

  • Substrates: this compound, Phosphoenolpyruvate

Procedure:

  • Incubate the purified EPSP synthase with S3P and PEP for a defined period (e.g., 30 minutes).[8][19]

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Analyze the reaction mixture by liquid chromatography-mass spectrometry (LC/MS) to quantify the amount of EPSP produced.[8][19]

  • The enzymatic activity is expressed as the amount of EPSP produced per unit time per milligram of protein (e.g., pmol/min/mg protein).[8][19]

Visualizations

The Shikimate Pathway

Shikimate_Pathway cluster_start Starting Materials PEP1 Phosphoenolpyruvate DAHP 3-Deoxy-D-arabino-heptulosonate-7-phosphate PEP1->DAHP E4P Erythrose-4-Phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP Synthase DHS 3-Dehydroshikimate DHQ->DHS 3-Dehydroquinate Synthase Shikimate Shikimate DHS->Shikimate 3-Dehydroquinate Dehydratase S3P This compound Shikimate->S3P Shikimate Dehydrogenase Shikimate Kinase EPSP 5-Enolpyruvylthis compound S3P->EPSP EPSP Synthase PEP2 Phosphoenolpyruvate PEP2->EPSP Chorismate Chorismate EPSP->Chorismate Chorismate Synthase AAs Aromatic Amino Acids Chorismate->AAs

Caption: The Shikimate Pathway highlighting the central position of this compound.

Experimental Workflow for Shikimate Kinase Activity Assay

SK_Assay_Workflow start Start prepare_mix Prepare reaction mixture: Assay Buffer, Shikimate, ATP, PEP, NADH, PK, LDH start->prepare_mix equilibrate Equilibrate mixture to 25°C in spectrophotometer prepare_mix->equilibrate add_enzyme Initiate reaction by adding purified Shikimate Kinase equilibrate->add_enzyme monitor_abs Continuously monitor decrease in absorbance at 340 nm add_enzyme->monitor_abs calculate Calculate rate of NADH oxidation monitor_abs->calculate end End calculate->end

Caption: Workflow for the coupled spectrophotometric assay of Shikimate Kinase activity.

Logical Relationship of EPSP Synthase Inhibition by Glyphosate

EPSPS_Inhibition EPSPS EPSP Synthase (Free Enzyme) EPSPS_S3P EPSPS-S3P Complex EPSPS->EPSPS_S3P + S3P S3P This compound S3P->EPSPS_S3P Productive_Complex Productive Ternary Complex EPSPS_S3P->Productive_Complex + PEP Inhibitory_Complex Inhibitory Ternary Complex (Dead-end) EPSPS_S3P->Inhibitory_Complex + Glyphosate PEP Phosphoenolpyruvate (Substrate) PEP->Productive_Complex Glyphosate Glyphosate (Inhibitor) Glyphosate->Inhibitory_Complex Reaction Enzymatic Reaction Productive_Complex->Reaction No_Reaction Inhibition Inhibitory_Complex->No_Reaction

References

An In-depth Technical Guide to Shikimate-3-Phosphate Biosynthesis in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimate pathway is a crucial metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential aromatic compounds. This pathway is absent in mammals, making its enzymes attractive targets for the development of novel antimicrobial agents and herbicides. In Escherichia coli, the biosynthesis of shikimate-3-phosphate is a key step in this pathway, involving a series of seven enzymatic reactions that convert central metabolic precursors into this vital intermediate. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in E. coli, detailing the enzymes involved, their kinetic properties, the regulation of the pathway, and experimental protocols for its study.

The Shikimate Pathway: From Precursors to this compound

The biosynthesis of this compound in E. coli begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), products of glycolysis and the pentose phosphate pathway, respectively. The pathway proceeds through seven enzymatic steps to yield chorismate, the common precursor for aromatic amino acids.[1] this compound is the fifth intermediate in this pathway.

The enzymes involved in the synthesis of this compound are encoded by the aro gene family.[2][3]

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroG, AroF, AroH): Catalyzes the condensation of PEP and E4P to form DAHP. E. coli possesses three isoenzymes, each subject to feedback inhibition by one of the three aromatic amino acids.[3][4]

  • 3-dehydroquinate (DHQ) synthase (AroB): Converts DAHP to 3-dehydroquinate.[3]

  • 3-dehydroquinate (DHQ) dehydratase (AroD): Catalyzes the dehydration of DHQ to 3-dehydroshikimate (DHS).[3][5]

  • Shikimate dehydrogenase (AroE): Reduces DHS to shikimate.[3][6]

  • Shikimate kinase (AroK, AroL): Phosphorylates shikimate to produce this compound. E. coli has two isoenzymes of shikimate kinase.[3]

Quantitative Data on Shikimate Pathway Enzymes

The following tables summarize the available kinetic parameters for the enzymes involved in this compound biosynthesis in E. coli.

Table 1: Kinetic Parameters of DAHP Synthase Isoenzymes (AroG, AroF, AroH)

IsoenzymeGeneSubstrateKm (µM)kcat (s-1)Feedback Inhibitor
DAHP synthase GaroGPEP4.525Phenylalanine
E4P1.2
DAHP synthase FaroFPEP1.312Tyrosine
E4P0.9
DAHP synthase HaroHPEP1.23.3Tryptophan
E4P0.5

Note: Kinetic parameters can vary depending on experimental conditions.

Table 2: Kinetic Parameters of Subsequent Enzymes in the Pathway

EnzymeGeneSubstrate(s)Km (µM)kcat (s-1)
3-Dehydroquinate SynthasearoBDAHP3 - 1050
3-Dehydroquinate DehydratasearoD3-Dehydroquinate17 - 18[5]142[5]
Shikimate DehydrogenasearoE3-Dehydroshikimate30250
NADPH20
Shikimate Kinase IaroKShikimate20001.3
ATP200
Shikimate Kinase IIaroLShikimate20028
ATP160

Note: Kinetic parameters can vary depending on experimental conditions.

Regulation of the Shikimate Pathway

The flux through the shikimate pathway is tightly regulated at both the transcriptional and post-translational levels to ensure an adequate supply of aromatic amino acids without wasteful overproduction.

Allosteric Regulation

The primary control point is the feedback inhibition of the three DAHP synthase isoenzymes by the end products of the pathway: phenylalanine, tyrosine, and tryptophan.[4][7][8] AroG is primarily inhibited by phenylalanine, AroF by tyrosine, and AroH by tryptophan.[3] This allosteric regulation allows for a rapid response to changes in the intracellular concentrations of aromatic amino acids. Additionally, the activities of 3-dehydroquinate synthase (AroB) and shikimate dehydrogenase (AroE) can be feedback inhibited by shikimate.[2]

Transcriptional Regulation

The expression of the aro genes is regulated by the TyrR repressor protein.[9] The TyrR protein, in conjunction with its corepressors tyrosine and phenylalanine, binds to specific operator sites, known as TyrR boxes, located in the promoter regions of the regulated genes.[1][9][10] This binding can repress the transcription of genes such as aroF, aroG, and aroL.[9][10] The Trp repressor, with tryptophan as its corepressor, is also involved in the regulation of aroL expression.[9]

Shikimate_Pathway_Regulation cluster_pathway Shikimate Biosynthesis Pathway cluster_regulation Regulatory Mechanisms PEP PEP DAHP DAHP PEP->DAHP AroG, AroF, AroH E4P E4P E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ AroB DHS 3-Dehydroshikimate DHQ->DHS AroD Shikimate Shikimate DHS->Shikimate AroE S3P This compound Shikimate->S3P AroK, AroL Phe Phenylalanine TyrR TyrR Repressor Phe->TyrR AroG AroG Phe->AroG Feedback Inhibition Tyr Tyrosine Tyr->TyrR AroF AroF Tyr->AroF Feedback Inhibition Trp Tryptophan AroH AroH Trp->AroH Feedback Inhibition aroG aroG TyrR->aroG Transcriptional Repression aroF aroF TyrR->aroF Transcriptional Repression aroL aroL TyrR->aroL Transcriptional Repression

Caption: Regulation of the shikimate biosynthesis pathway in E. coli.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway in E. coli.

Enzyme Assays

Enzyme_Assay_Workflow start Start prep Prepare Reagents (Buffer, Substrates, Cofactors) start->prep enzyme_prep Prepare Enzyme Solution (Purified or Cell Lysate) prep->enzyme_prep reaction_setup Set up Reaction Mixture in Cuvette/Plate enzyme_prep->reaction_setup incubation Pre-incubate at Assay Temperature reaction_setup->incubation initiate Initiate Reaction by adding Enzyme/Substrate incubation->initiate monitor Monitor Reaction Progress (e.g., Absorbance Change) initiate->monitor data_analysis Calculate Initial Velocity and Specific Activity monitor->data_analysis end End data_analysis->end

Caption: General workflow for a spectrophotometric enzyme assay.

This assay measures the formation of DAHP by monitoring the decrease in absorbance at 232 nm due to the consumption of PEP.

  • Reagents:

    • Assay Buffer: 50 mM Potassium phosphate buffer, pH 6.5.

    • Phosphoenolpyruvate (PEP) solution: 10 mM in assay buffer.

    • Erythrose-4-phosphate (E4P) solution: 10 mM in assay buffer.

    • Enzyme: Purified DAHP synthase or cell-free extract.

  • Procedure:

    • In a quartz cuvette, mix 800 µL of assay buffer, 100 µL of PEP solution, and 50 µL of E4P solution.

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding 50 µL of the enzyme solution.

    • Immediately monitor the decrease in absorbance at 232 nm for 5-10 minutes.

    • Calculate the rate of reaction using the molar extinction coefficient of PEP at 232 nm (ε = 2.8 x 103 M-1cm-1).

This is a coupled assay that measures the formation of 3-dehydroshikimate from DHQ, the product of the DHQ synthase reaction.[11][12]

  • Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.5.[11][12]

    • DAHP solution: 10 mM in assay buffer.

    • NAD+ solution: 10 mM in assay buffer.

    • CoCl2 solution: 10 mM in assay buffer.

    • Coupling enzyme: Purified 3-dehydroquinate dehydratase (AroD) in excess.

    • Enzyme: Purified DHQ synthase (AroB).

  • Procedure:

    • In a quartz cuvette, mix assay buffer, NAD+, CoCl2, and an excess of AroD.[12]

    • Add the substrate DAHP to the mixture.[12]

    • Initiate the reaction by adding a known amount of AroB.[12]

    • Immediately monitor the increase in absorbance at 234 nm due to the formation of 3-dehydroshikimate (ε = 1.2 x 104 M-1cm-1).[12]

This assay directly measures the formation of 3-dehydroshikimate by monitoring the increase in absorbance at 234 nm.[13][14]

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[13][14]

    • Substrate: 3-dehydroquinate (DHQ) solution (e.g., 2 mM) in assay buffer.

    • Enzyme: Purified DHQ dehydratase (AroD).

  • Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the DHQ substrate.[13][14]

    • Initiate the reaction by adding a known amount of AroD.[13][14]

    • Monitor the increase in absorbance at 234 nm over time.[13]

    • Calculate the initial reaction velocity using the molar extinction coefficient of 3-dehydroshikimate (ε = 1.2 x 104 M-1cm-1).

This assay measures the reduction of NADP+ by monitoring the increase in absorbance at 340 nm.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 9.0.

    • Shikimate solution: 10 mM in assay buffer.

    • NADP+ solution: 10 mM in assay buffer.

    • Enzyme: Purified shikimate dehydrogenase (AroE) or cell-free extract.

  • Procedure:

    • In a quartz cuvette, mix 800 µL of assay buffer, 100 µL of shikimate solution, and 50 µL of NADP+ solution.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding 50 µL of the enzyme solution.

    • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

    • Calculate the rate of reaction using the molar extinction coefficient of NADPH at 340 nm (ε = 6.22 x 103 M-1cm-1).

This is a coupled enzyme assay that measures the production of ADP.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.6, 5 mM MgCl2, 100 mM KCl.

    • Substrates: 2 mM ATP, 1 mM shikimate.

    • Coupling system: 1 mM phosphoenolpyruvate, 0.25 mM NADH, 6 µg/mL pyruvate kinase, 6 µg/mL lactate dehydrogenase.

    • Enzyme: Purified shikimate kinase (AroK or AroL).

  • Procedure:

    • Prepare a reaction mixture containing all reagents except the enzyme in a quartz cuvette.

    • Equilibrate to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding the shikimate kinase enzyme.

    • Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

Metabolite Quantification

Metabolite_Quantification_Workflow start Start culture Grow E. coli Culture start->culture quench Quench Metabolism (e.g., Cold Methanol) culture->quench extract Extract Intracellular Metabolites quench->extract separate Separate Metabolites (LC) extract->separate detect Detect and Quantify (MS/MS) separate->detect analysis Data Analysis and Concentration Calculation detect->analysis end End analysis->end

Caption: Workflow for LC-MS/MS based metabolite quantification.

This method allows for the sensitive and specific quantification of this compound and other shikimate pathway intermediates from E. coli cell extracts.[15][16][17]

  • Metabolite Extraction:

    • Rapidly quench the metabolism of an E. coli culture by mixing with cold methanol (-20°C) to a final concentration of 60-80% methanol.[18][19]

    • Centrifuge the cell suspension at a low temperature to pellet the cells.

    • Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.

    • Dry the supernatant under vacuum or nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

    • Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the metabolites using a suitable column (e.g., a HILIC or reversed-phase C18 column) and a gradient of aqueous and organic mobile phases.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-product ion transitions for this compound should be determined empirically.

    • Quantify the concentration of this compound by comparing the peak area to a standard curve generated with a pure standard of this compound.

Conclusion

The biosynthesis of this compound in E. coli is a well-characterized pathway that is essential for the production of aromatic amino acids. The enzymes of this pathway are highly regulated to ensure a balanced metabolic flux. The detailed kinetic data and experimental protocols provided in this guide offer a valuable resource for researchers studying this pathway, with applications in metabolic engineering, drug discovery, and fundamental enzymology. Further research into the dynamic regulation of this pathway and the development of more specific and potent inhibitors will continue to be of great interest to the scientific community.

References

A Technical Guide to the Production of Shikimate-3-Phosphate in Plant Chloroplasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of shikimate-3-phosphate, a critical intermediate in the shikimate pathway within plant chloroplasts. The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of aromatic secondary metabolites essential for plant growth, development, and defense.[1][2][3] Due to its absence in animals, enzymes within this pathway are prime targets for the development of herbicides and antimicrobial agents.[3][4][5] This document details the enzymatic reactions, regulatory mechanisms, quantitative data, and key experimental protocols relevant to the production of this compound.

The Shikimate Pathway: Localization and Core Reactions

In higher plants, the shikimate pathway is primarily, if not exclusively, localized within the plastids (chloroplasts).[4][5][6] Evidence from subcellular fractionation and the presence of N-terminal chloroplast transit peptides on the pathway's enzymes confirms this localization.[4][7] The pathway channels 20-30% of photosynthetically fixed carbon into the production of aromatic compounds.[3][5] It begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway, culminating in the synthesis of chorismate after seven enzymatic steps.[1][8]

This compound is the product of the fifth step in this pathway. The sequence leading to its formation is as follows:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (DAHPS) catalyzes the condensation of PEP and E4P to form DAHP.[9][10][11]

  • 3-dehydroquinate synthase (DHQS) converts DAHP into 3-dehydroquinate.[1][11]

  • 3-dehydroquinate dehydratase (DHQD) , the first function of a bifunctional enzyme, catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate.[1][3]

  • Shikimate dehydrogenase (SDH) , the second function of the bifunctional enzyme, reduces 3-dehydroshikimate to shikimate.[1][3]

  • Shikimate kinase (SK) catalyzes the ATP-dependent phosphorylation of shikimate to produce This compound .[7][8][12]

The pathway continues with two additional enzymes, 5-enolpyruvylthis compound synthase (EPSPS) and chorismate synthase (CS), to produce chorismate, the precursor for aromatic amino acids.[1][12]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHPS E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DAHPS DHQ 3-Dehydroquinate DAHP->DHQ DHQS DHS 3-Dehydroshikimate DHQ->DHS DHQD/SDH Shikimate Shikimate DHS->Shikimate DHQD/SDH S3P This compound Shikimate->S3P SK EPSP EPSP S3P->EPSP EPSPS Chorismate Chorismate EPSP->Chorismate Chorismate Synthase DAHPS_label DAHPS DHQS_label DHQS DHQD_SDH_label DHQD/SDH SK_label Shikimate Kinase (SK) EPSPS_label EPSPS CS_label Chorismate Synthase

Figure 1: The Shikimate Pathway in Plant Chloroplasts.

Key Enzymes and Regulatory Mechanisms

The flux through the shikimate pathway is tightly regulated, primarily at the entry point and at key enzymatic steps.

2.1 3-Deoxy-D-arabino-heptulosonate-7-phosphate Synthase (DAHPS)

As the first enzyme, DAHPS is a critical control point.[10] Unlike in microorganisms where it is strongly feedback-inhibited by aromatic amino acids, plant DAHPS regulation is more complex.[1][4][13] In Arabidopsis thaliana, there are three DHS isoforms (AthDHSs). While AthDHS1 and AthDHS3 are not significantly inhibited by aromatic amino acids, AthDHS2 is inhibited by tyrosine and tryptophan.[13][14] Furthermore, all three isoforms are strongly inhibited by the downstream pathway intermediate chorismate and the phenylpropanoid pathway intermediate caffeate.[15] This indicates a highly complex metabolite-mediated regulation controlling carbon entry into the pathway.[13][14]

DAHPS_Regulation DAHPS DAHPS Product DAHP DAHPS->Product Substrates PEP + E4P Substrates->DAHPS Tyr Tyrosine Tyr->DAHPS Inhibits AthDHS2 Trp Tryptophan Trp->DAHPS Inhibits AthDHS2 Chorismate Chorismate Chorismate->DAHPS Inhibits all AthDHSs Caffeate Caffeate Caffeate->DAHPS Inhibits all AthDHSs Arogenate Arogenate Arogenate->Chorismate Counteracts inhibition of AthDHS1/3

Figure 2: Allosteric Regulation of DAHPS in Arabidopsis.

2.2 Shikimate Kinase (SK)

Shikimate kinase is the enzyme directly responsible for producing this compound by catalyzing the ATP-dependent phosphorylation of shikimate's 3'-hydroxyl group.[7][16] Several lines of evidence suggest that SK is a key regulatory step in controlling the metabolic flux through the pathway.[1] Its activity is sensitive to the cellular energy charge, being inhibited by ADP.[17][18] Plants often possess multiple SK isoforms that are differentially expressed in response to developmental cues and environmental stresses.[1][7] For instance, Arabidopsis has two isoforms, AtSK1 and AtSK2. AtSK1 is heat-inducible and thermostable, whereas AtSK2 becomes inactivated at higher temperatures, suggesting specialized roles under conditions like heat stress.[7] This differential regulation allows the plant to modulate the production of this compound to meet demands for specific downstream aromatic compounds.[7]

Quantitative Data on Pathway Enzymes and Intermediates

The following tables summarize key quantitative data for enzymes and metabolites in the shikimate pathway.

Table 1: Kinetic Properties of Shikimate Pathway Enzymes

EnzymeOrganismSubstrateKm (μM)InhibitorKi (μM)Reference
EPSP Synthase Sorghum bicolorThis compound7--[19]
Phosphoenolpyruvate (PEP)8Glyphosate0.16[19]
DAHPS (AthDHS1) Arabidopsis thalianaCaffeate-CaffeateIC50 = 49.7[15]
Chorismate-ChorismateIC50 < 100[15]
DAHPS (AthDHS2) Arabidopsis thalianaCaffeate-CaffeateIC50 = 69.2[15]
DAHPS (AthDHS3) Arabidopsis thalianaCaffeate-CaffeateIC50 = 53.4[15]

Table 2: Shikimate Accumulation in Various Plant Species After Glyphosate Treatment

Glyphosate inhibits EPSP synthase, leading to the accumulation of its substrate, shikimate (via this compound dephosphorylation). This makes shikimate levels a useful indicator of pathway activity.[20]

Plant SpeciesShikimate Concentration (μg/g Fresh Weight)Reference
Alfalfa7235[20]
Soybean7188[20]
Perennial Ryegrass (untreated)405[20]
Annual Ryegrass (untreated)595[20]
Cotton230[20]

Experimental Protocols

4.1 Protocol for Isolation of Intact Chloroplasts from Arabidopsis thaliana

This protocol is adapted from established methods for isolating highly pure and intact chloroplasts suitable for enzymatic assays.[21][22][23]

Materials:

  • Arabidopsis thaliana leaves (~0.5 g)

  • Chloroplast Isolation (CI) Buffer: 0.33 M Sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA. Keep on ice.

  • Percoll gradient solutions (40% and 80% v/v in CI buffer)

  • Miracloth or nylon mesh (20-100 µm)

  • Ice-cold mortar and pestle

  • Refrigerated microcentrifuge

Procedure:

  • Homogenization: Harvest ~0.5 g of healthy Arabidopsis leaves. Grind gently in an ice-cold mortar with 5 mL of ice-cold CI buffer. The goal is to break the cells without disrupting the chloroplasts.

  • Filtration: Filter the homogenate through two layers of Miracloth or nylon mesh into a pre-chilled centrifuge tube to remove cell debris.

  • Crude Chloroplast Pelleting: Centrifuge the filtrate at 3,000 x g for 8 minutes at 4°C. Discard the supernatant.

  • Resuspension: Gently resuspend the green pellet (crude chloroplasts) in 0.3 mL of cold CI buffer.

  • Percoll Gradient Centrifugation: Prepare a discontinuous Percoll gradient by carefully layering 0.9 mL of 40% Percoll solution over 0.9 mL of 80% Percoll solution in a new centrifuge tube. Carefully layer the resuspended crude chloroplasts on top of the gradient.

  • Centrifuge the gradient at 3,000 x g for 15 minutes at 4°C in a swinging-bucket rotor.

  • Collection: Intact chloroplasts will form a green band at the interface of the 40% and 80% Percoll layers. Broken chloroplasts will remain in the upper 40% layer. Carefully remove and discard the upper layer and collect the intact chloroplast band with a pipette.

  • Washing: Dilute the collected chloroplasts with 5 volumes of CI buffer and centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the intact chloroplasts.

  • Final Resuspension: Discard the supernatant and resuspend the final pellet in a minimal volume of CI buffer for downstream applications.

Chloroplast_Isolation_Workflow Start 1. Homogenize Leaves in CI Buffer Filter 2. Filter Homogenate (Miracloth/Nylon Mesh) Start->Filter Centrifuge1 3. Centrifuge (3,000 x g) to Pellet Crude Chloroplasts Filter->Centrifuge1 Resuspend 4. Resuspend Pellet in CI Buffer Centrifuge1->Resuspend Percoll 5. Layer on Percoll Gradient (40% / 80%) Resuspend->Percoll Centrifuge2 6. Centrifuge Gradient (3,000 x g) Percoll->Centrifuge2 Collect 7. Collect Intact Chloroplasts (from 40/80 interface) Centrifuge2->Collect Wash 8. Wash and Pellet (3,000 x g) Collect->Wash Final 9. Resuspend Pure Chloroplasts Wash->Final

Figure 3: Experimental Workflow for Chloroplast Isolation.

4.2 Protocol for Shikimate Kinase (SK) Activity Assay

This is a spectrophotometric coupled-enzyme assay that measures the rate of ADP production, which is stoichiometric with this compound synthesis. The oxidation of NADH is monitored as a decrease in absorbance at 340 nm.

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 1 mM DTT.

  • Substrates: 100 mM Shikimic acid, 50 mM ATP.

  • Coupling Enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH).

  • Coupling Reagents: 20 mM Phosphoenolpyruvate (PEP), 15 mM NADH.

  • Isolated chloroplast extract or purified SK enzyme.

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Assay Buffer

    • 50 µL 20 mM PEP

    • 20 µL 15 mM NADH

    • 10 µL PK/LDH enzyme mix

    • 20 µL 100 mM Shikimic acid

    • Sufficient water to bring the volume to 980 µL.

  • Add 10-20 µL of the chloroplast extract or purified enzyme to the cuvette.

  • Incubate the mixture for 5 minutes at 25°C to allow any endogenous ADP and pyruvate to be consumed.

  • Initiate the reaction by adding 20 µL of 50 mM ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation (linear phase of the reaction) is directly proportional to the SK activity.

  • Calculate activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Conclusion

The production of this compound is a pivotal step in the biosynthesis of aromatic compounds in plants, occurring within the chloroplast. This process is catalyzed by shikimate kinase, an enzyme subject to complex regulation by cellular energy status and environmental stress, highlighting its role in controlling metabolic flux. The pathway's entry enzyme, DAHPS, is also under intricate allosteric control, allowing for fine-tuning of carbon allocation. The methodologies and data presented here provide a foundational guide for researchers investigating the shikimate pathway, with applications ranging from fundamental plant biochemistry to the development of novel herbicides and the metabolic engineering of valuable plant-derived molecules.

References

The Enzymatic Conversion of Shikimate to Shikimate-3-Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of shikimate to shikimate-3-phosphate, catalyzed by the enzyme shikimate kinase (SK), is a critical step in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other vital compounds in bacteria, fungi, plants, and apicomplexan parasites.[1][2] Notably, this pathway is absent in mammals, making its enzymes, including shikimate kinase, attractive targets for the development of novel herbicides and antimicrobial agents.[3][4] This technical guide provides an in-depth overview of the core principles of this enzymatic reaction, including detailed experimental protocols, a comprehensive summary of kinetic data, and visualizations of the associated biochemical pathways and experimental workflows.

Introduction to the Shikimate Pathway and Shikimate Kinase

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the common precursor for aromatic amino acids.[1][5] Shikimate kinase (EC 2.7.1.71) catalyzes the fifth step of this pathway: the ATP-dependent phosphorylation of shikimate at the 3-hydroxyl group to yield this compound (S3P) and ADP.[6][7] This reaction is crucial for trapping the shikimate molecule within the cell and preparing it for the subsequent reaction with another molecule of PEP.

The reaction catalyzed by shikimate kinase is as follows:

Shikimate + ATP ⇌ this compound + ADP

This reaction is dependent on the presence of a divalent cation, typically Mg2+, which facilitates the transfer of the gamma-phosphate from ATP to the shikimate substrate.[5]

Quantitative Data on Shikimate Kinase Activity

The kinetic parameters of shikimate kinase have been characterized in a variety of organisms. This data is crucial for understanding the enzyme's efficiency and for the design of potential inhibitors. The following table summarizes key kinetic constants for shikimate kinase from different sources.

OrganismSubstrateKm (µM)kcat (s-1)Vmax (µmol/min/mg)Reference
Mycobacterium tuberculosisShikimate20048-[8]
ATP35048-[8]
Staphylococcus aureus (MRSA)Shikimate153-13.4[9]
ATP224-13.4[9]
Erwinia chrysanthemiShikimate310--[10]
ATP---[10]
Escherichia coli (Isoenzyme I)Shikimate~20,000--[10]
Escherichia coli (Isoenzyme II)Shikimate200--[10]

Note: The kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition). Researchers should consult the primary literature for detailed information.

Experimental Protocols

Accurate measurement of shikimate kinase activity is fundamental for studying its function and for screening potential inhibitors. Below are detailed protocols for common assays.

Coupled Spectrophotometric Assay

This is the most common method for continuously monitoring shikimate kinase activity. The production of ADP is coupled to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Principle:

  • Shikimate Kinase: Shikimate + ATP → this compound + ADP

  • Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

  • Lactate Dehydrogenase: Pyruvate + NADH + H+ → Lactate + NAD+

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 7.6)

  • MgCl2 (e.g., 5 mM)

  • KCl (e.g., 100 mM)

  • ATP (e.g., 2 mM)

  • Shikimate (e.g., 1 mM)

  • Phosphoenolpyruvate (PEP) (e.g., 1 mM)

  • NADH (e.g., 0.25 mM)

  • Pyruvate Kinase (PK) (e.g., 6 µg/mL)

  • Lactate Dehydrogenase (LDH) (e.g., 6 µg/mL)

  • Purified Shikimate Kinase enzyme

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, ATP, shikimate, PEP, NADH, PK, and LDH in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25 °C).

  • Initiate the reaction by adding a small volume of purified shikimate kinase.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

LC-MS Based Assay

This method directly measures the formation of the product, this compound, offering high specificity and sensitivity.

Materials:

  • Ammonium acetate buffer (e.g., 100 mM, pH 7.6)

  • MgCl2 (e.g., 5 mM)

  • KCl (e.g., 50 mM)

  • ATP

  • Shikimate

  • Purified Shikimate Kinase enzyme

  • Quenching solution (e.g., 98% formic acid)

  • LC-MS system (e.g., ESI-Q-TOF)

Procedure:

  • Prepare a reaction mixture containing ammonium acetate buffer, MgCl2, KCl, ATP, and shikimate.

  • Pre-incubate the mixture at the desired temperature (e.g., 25 °C).

  • Initiate the reaction by adding the shikimate kinase enzyme.

  • Allow the reaction to proceed for a defined period (e.g., 30 seconds).

  • Stop the reaction by adding a quenching solution (e.g., formic acid).[11]

  • Analyze the sample using an LC-MS system to separate and quantify the amount of this compound produced.[12]

  • A standard curve for this compound should be generated to accurately quantify the product.

Radiometric Assay

This highly sensitive assay uses radiolabeled ATP to track the transfer of the phosphate group to shikimate.

Materials:

  • Reaction buffer (as for other assays)

  • Shikimate

  • [γ-32P]ATP or [γ-33P]ATP

  • Cold ATP

  • Purified Shikimate Kinase enzyme

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, shikimate, and a mixture of cold and radiolabeled ATP.

  • Initiate the reaction by adding the shikimate kinase enzyme.

  • Incubate at the desired temperature for a specific time.

  • Spot a small aliquot of the reaction mixture onto a phosphocellulose paper.[13]

  • Wash the paper extensively with a wash buffer to remove unincorporated [γ-32P]ATP. The phosphorylated shikimate product will bind to the paper.

  • Quantify the radioactivity remaining on the paper using a scintillation counter or phosphorimager.[13] This radioactivity is directly proportional to the amount of product formed.

Visualizations

The Shikimate Pathway

The following diagram illustrates the position of the shikimate kinase-catalyzed reaction within the broader context of the shikimate pathway.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ synthase Shikimate Shikimate DHS->Shikimate DHQ dehydratase S3P This compound Shikimate->S3P Shikimate Dehydrogenase EPSP EPSP S3P->EPSP Shikimate Kinase Chorismate Chorismate EPSP->Chorismate EPSP synthase AAs Aromatic Amino Acids Chorismate->AAs Chorismate synthase Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Enzyme Purify Shikimate Kinase Enzyme Mix Combine Reagents (Buffer, Substrates) Prep_Enzyme->Mix Prep_Reagents Prepare Assay Reagents & Buffers Prep_Reagents->Mix Initiate Initiate Reaction with Enzyme Mix->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Spectro Spectrophotometry (Coupled Assay) Incubate->Spectro LCMS LC-MS (Direct Detection) Incubate->LCMS Radio Radiometry (Labeled ATP) Incubate->Radio Kinetics Calculate Kinetic Parameters (Km, Vmax) Spectro->Kinetics LCMS->Kinetics Radio->Kinetics Inhibition Determine Inhibitor Potency (IC50, Ki) Kinetics->Inhibition Pathway_Regulation PEP Phosphoenolpyruvate DAHPS DAHP Synthase PEP->DAHPS E4P Erythrose-4-Phosphate E4P->DAHPS Shikimate_Pathway Shikimate Pathway (Multiple Steps) DAHPS->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp Tryptophan Chorismate->Trp Phe->DAHPS Feedback Inhibition Tyr->DAHPS Trp->DAHPS

References

A Technical Guide to the Mechanism of Action of Shikimate Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The shikimate pathway is a crucial metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids, yet it is absent in mammals.[1][2] This makes the enzymes within the pathway, including shikimate kinase, prime targets for the development of novel antimicrobial agents, herbicides, and antiparasitic drugs.[3][4][5] Shikimate kinase (SK) catalyzes the fifth of seven steps in this pathway: the ATP-dependent phosphorylation of shikimate to produce shikimate-3-phosphate.[6][7] This guide provides an in-depth examination of the enzyme's mechanism of action, structural biology, kinetics, and the experimental protocols used for its characterization.

Introduction to the Shikimate Pathway

The shikimate pathway bridges carbohydrate metabolism with the synthesis of aromatic compounds. It converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the common precursor for the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—and other essential aromatic metabolites like folates and quinones.[2][7][8] This seven-step enzymatic pathway is indispensable for the organisms that possess it.[9][10] The absence of this pathway in mammals necessitates that they acquire aromatic amino acids through their diet, highlighting the potential for selective toxicity of pathway inhibitors.[5][11]

The overall flow of the shikimate pathway is depicted below, with the shikimate kinase-catalyzed step highlighted.

Shikimate_Pathway cluster_pathway The Shikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP DAHP Synthase E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P This compound (S3P) Shikimate->S3P Shikimate Kinase (SK) EPSP 5-Enolpyruvylthis compound (EPSP) S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs Multiple Steps

Caption: The seven-step shikimate pathway, highlighting the fifth step catalyzed by Shikimate Kinase.

Shikimate Kinase: Structure and Mechanism

Shikimate kinase (EC 2.7.1.71) is the enzyme responsible for the specific phosphorylation of the 3-hydroxyl group on shikimate, utilizing ATP as the phosphate donor.[7] This reaction is critical for trapping shikimate within the cell and preparing it for the subsequent reaction with a second molecule of PEP.[6]

Enzymatic Reaction

The reaction catalyzed by shikimate kinase is as follows:

Shikimate + ATP ⇌ this compound + ADP

This phosphotransfer reaction requires the presence of a divalent cation, typically Mg²⁺, for activity.[6]

Structural Insights

Shikimate kinase is structurally a member of the nucleoside monophosphate (NMP) kinase family.[3][6] Its three-dimensional structure features a three-layer α/β fold, characterized by a central sheet of five parallel β-strands flanked by α-helices.[11][12] The structure is organized into three key domains:

  • CORE Domain: Forms the main body of the enzyme and provides the scaffold for the active site.

  • LID Domain: A flexible region that acts as a "lid" over the ATP-binding site.

  • Shikimate-Binding (SB) Domain: A mobile domain that binds the shikimate substrate.[13]

A crucial aspect of the SK mechanism is a large, substrate-induced conformational change.[6][12] Upon binding of both ATP and shikimate, the LID and SB domains close over the active site. This "induced-fit" movement sequesters the substrates from the solvent, creates the catalytically competent conformation, and brings the γ-phosphate of ATP into close proximity with the 3-hydroxyl group of shikimate, facilitating phosphate transfer.[6]

Catalytic Mechanism and Kinetics

The catalytic mechanism of shikimate kinase follows a random sequential model where either ATP or shikimate can bind to the enzyme first.[3] However, binding is synergistic; the binding of one substrate increases the enzyme's affinity for the second substrate.[3]

The catalytic cycle can be summarized as follows:

  • Substrate Binding: ATP binds in a pocket featuring a conserved P-loop (Walker A motif), while shikimate binds to the SB domain. Highly conserved charged residues, such as Arginine (e.g., Arg57, Arg132) and Aspartate (e.g., Asp33), are critical for orienting the shikimate molecule correctly through hydrogen bonds.[12]

  • Conformational Change: The binding of both substrates triggers the closure of the LID and SB domains, assembling the active site.

  • Phosphotransfer: The γ-phosphate of ATP is transferred to the 3-hydroxyl group of shikimate.

  • Conformational Reopening: After the reaction, the domains reopen.

  • Product Release: ADP and this compound are released, returning the enzyme to its initial state.

Catalytic_Cycle E_open SK (Open Conformation) E_ATP SK-ATP E_open->E_ATP + ATP E_Shik SK-Shikimate E_open->E_Shik + Shikimate E_ATP_Shik_Open SK-ATP-Shikimate (Open) E_ATP->E_ATP_Shik_Open + Shikimate E_Shik->E_ATP_Shik_Open + ATP E_ATP_Shik_Closed SK-ATP-Shikimate (Closed) Catalytically Active E_ATP_Shik_Open->E_ATP_Shik_Closed Domain Closure E_ADP_S3P_Closed SK-ADP-S3P (Closed) E_ATP_Shik_Closed->E_ADP_S3P_Closed Phosphotransfer E_ADP_S3P_Open SK-ADP-S3P (Open) E_ADP_S3P_Closed->E_ADP_S3P_Open Domain Opening E_ADP SK-ADP E_ADP_S3P_Open->E_ADP - S3P E_S3P SK-S3P E_ADP_S3P_Open->E_S3P - ADP E_ADP->E_open - ADP E_S3P->E_open - S3P

Caption: The random sequential catalytic cycle of Shikimate Kinase showing substrate binding and conformational changes.

Quantitative Kinetic Data

The catalytic efficiency of shikimate kinase is described by its Michaelis-Menten constants (Kₘ) for shikimate and ATP, and its turnover number (kcat). The specificity constant (kcat/Kₘ) provides a measure of how efficiently the enzyme converts a substrate to product at low substrate concentrations.[14]

OrganismSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Sorghum bicolorShikimate200--
Sorghum bicolorATP110--
Erwinia chrysanthemiShikimate310401.3 x 10⁵
Escherichia coli (SK II)Shikimate2002801.4 x 10⁶
Escherichia coli (SK II)ATP2502801.1 x 10⁶
Data compiled from references[3][15]. Note that kcat and Kₘ values can vary based on assay conditions.

Experimental Protocols

Protein Expression and Purification

Shikimate kinase for in vitro studies is typically produced recombinantly. The gene (e.g., aroK or aroL in E. coli) is cloned into an expression vector, often with a polyhistidine-tag, and overexpressed in a suitable host like E. coli. The protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity and homogeneity.[16]

Coupled Spectrophotometric Enzyme Activity Assay

A continuous spectrophotometric assay is the most common method for measuring SK activity. The production of ADP is coupled to the oxidation of NADH through the enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH).

  • Principle:

    • Shikimate Kinase: Shikimate + ATP → Shikimate-3-P + ADP

    • Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

    • Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The activity of SK is directly proportional to the rate of NADH oxidation, which is monitored by the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).[16]

  • Methodology:

    • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.6) containing 100 mM KCl, 5 mM MgCl₂, 1 mM phosphoenolpyruvate, 0.25 mM NADH, and excess PK and LDH (e.g., 6 µg/mL each).[17]

    • Initiation: The reaction is typically initiated by adding one of the substrates (e.g., shikimate) or the enzyme itself to the mixture.

    • Measurement: The decrease in absorbance at 340 nm is recorded over time using a spectrophotometer at a constant temperature (e.g., 25°C).[16]

    • Calculation: The initial reaction velocity is calculated from the linear phase of the absorbance curve using the Beer-Lambert law.

This assay is highly adaptable for determining kinetic parameters (by varying substrate concentrations) and for screening potential inhibitors.[16][17]

Experimental_Workflow cluster_gene Gene to Protein cluster_assay Enzyme Characterization Gene aroK/aroL Gene Vector Expression Vector Gene->Vector Cloning Ecoli Recombinant E. coli Vector->Ecoli Transformation Purification Protein Purification (e.g., Ni-NTA) Ecoli->Purification Expression & Lysis PureSK Purified SK Enzyme Purification->PureSK Assay Coupled Enzyme Assay (PK/LDH) PureSK->Assay Add to Assay Mix Spectro Spectrophotometry (Abs @ 340nm) Assay->Spectro Monitor NADH Oxidation Kinetics Kinetic Analysis (Km, kcat) Spectro->Kinetics Inhibition Inhibition Studies (IC50, Ki) Spectro->Inhibition

Caption: A typical experimental workflow for the characterization of Shikimate Kinase.

Conclusion

Shikimate kinase is a well-characterized enzyme whose essential role in a metabolic pathway absent from mammals makes it a compelling target for drug discovery.[18][19] A thorough understanding of its structure, intricate catalytic mechanism involving significant conformational changes, and kinetics is fundamental for the rational design of potent and selective inhibitors. The robust and reliable enzymatic assays available facilitate high-throughput screening and detailed characterization of such compounds, paving the way for the development of new therapeutics and herbicides.

References

The Regulation of Shikimate-3-Phosphate in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The shikimate pathway is a crucial metabolic route in bacteria, essential for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine), folates, and other important aromatic compounds. A key intermediate in this pathway is shikimate-3-phosphate (S3P), the synthesis and consumption of which represent a critical node for metabolic flux. Understanding the intricate regulation of S3P levels is paramount for the development of novel antimicrobial agents and for metabolic engineering applications. This technical guide provides an in-depth analysis of the core enzymes governing S3P concentrations in bacteria, focusing on their kinetic properties, regulatory mechanisms, and the experimental methodologies used for their characterization.

Introduction

This compound (S3P) is the product of the fifth step in the seven-enzyme shikimate pathway. It is synthesized by the enzyme shikimate kinase (SK), which catalyzes the ATP-dependent phosphorylation of shikimate. Subsequently, S3P serves as a substrate for 5-enolpyruvylthis compound (EPSP) synthase , which catalyzes its condensation with phosphoenolpyruvate (PEP) to form EPSP. The intracellular concentration of S3P is therefore a direct reflection of the activities of these two enzymes. While the primary regulation of the shikimate pathway occurs at the first committed step, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase via feedback inhibition from aromatic amino acids, the enzymes directly flanking S3P also play a role in modulating pathway flux.[1][2] This guide will focus on the characteristics and regulation of shikimate kinase and EPSP synthase in the model bacterium, Escherichia coli.

Core Enzymes in S3P Metabolism

Shikimate Kinase (SK)

In Escherichia coli, two isozymes of shikimate kinase have been identified: Shikimate Kinase I (encoded by the aroK gene) and Shikimate Kinase II (encoded by the aroL gene).[3][4] AroL is considered the dominant enzyme in the biosynthesis of aromatic amino acids due to its significantly higher affinity for shikimate compared to AroK.[5][6]

5-Enolpyruvylthis compound (EPSP) Synthase (AroA)

EPSP synthase, encoded by the aroA gene, catalyzes the sixth step in the shikimate pathway.[1][7] This enzyme is of particular interest as it is the target of the broad-spectrum herbicide glyphosate.[8][9]

Data Presentation: Kinetic Parameters

The following tables summarize the key kinetic parameters for the shikimate kinase isozymes and EPSP synthase from Escherichia coli.

Table 1: Kinetic Parameters of E. coli Shikimate Kinase Isozymes

EnzymeGeneSubstrateKm (µM)Reference(s)
Shikimate Kinase IaroKShikimate20,000[6]
Shikimate Kinase IIaroLShikimate200[5][10]
ATP160[5][10]

Table 2: Kinetic Parameters of E. coli EPSP Synthase (AroA)

SubstrateKm (µM)pHTemperature (°C)Reference(s)
This compound (S3P)3.57.025[1]
487.525[1]
905.520[1]
1206.820[1]
Phosphoenolpyruvate (PEP)157.025[1]
457.525[1]
607.525[1]
886.820[1]
1005.520[1]

Table 3: Inhibition of E. coli EPSP Synthase (AroA) by Glyphosate

InhibitorType of InhibitionKiReference(s)
GlyphosateCompetitive with respect to PEP1.1 µM[11]

Regulatory Mechanisms

The primary regulation of the shikimate pathway in bacteria occurs at the level of DAHP synthase, the first enzyme in the pathway, which is subject to feedback inhibition and transcriptional repression by the aromatic amino acids.[1][2] Direct allosteric regulation of shikimate kinase and EPSP synthase in bacteria is not well-documented. However, the expression of the aroL gene, encoding the primary shikimate kinase, is regulated at the transcriptional level by the TyrR protein and the Trp repressor.

Experimental Protocols

Protein Purification

A general protocol for the expression and purification of recombinant shikimate pathway enzymes from E. coli is outlined below. This protocol can be adapted for both shikimate kinase and EPSP synthase.

Diagram 1: General Workflow for Recombinant Protein Purification

experimental_workflow cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Purification cloning Gene Amplification and Cloning into Expression Vector transformation Transformation into E. coli Expression Strain cloning->transformation growth Cell Growth to Mid-Log Phase transformation->growth induction Induction of Protein Expression (e.g., with IPTG) growth->induction incubation Incubation for Protein Production induction->incubation harvest Cell Harvest by Centrifugation incubation->harvest lysis Cell Lysis (e.g., Sonication) harvest->lysis clarification Clarification by Centrifugation lysis->clarification chromatography Affinity Chromatography (e.g., Ni-NTA) clarification->chromatography dialysis Dialysis and Concentration chromatography->dialysis

Caption: General workflow for recombinant protein expression and purification.

Methodology:

  • Cloning: The gene of interest (aroK, aroL, or aroA) is amplified via PCR and cloned into an expression vector, often containing an affinity tag (e.g., His6-tag) for simplified purification.[12]

  • Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[12]

  • Expression: A culture of the transformed cells is grown to mid-log phase, and protein expression is induced (e.g., with IPTG). The culture is then incubated for a period to allow for protein production.[13]

  • Purification: Cells are harvested, lysed, and the protein of interest is purified from the cell-free extract using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by dialysis and concentration.[5][9]

Shikimate Kinase Enzyme Assay

A coupled spectrophotometric assay is commonly used to measure shikimate kinase activity.[6]

Diagram 2: Coupled Enzyme Assay for Shikimate Kinase

assay_shikimate_kinase cluster_reaction Shikimate Kinase Reaction cluster_coupling Coupling Reactions cluster_detection Detection shikimate Shikimate sk Shikimate Kinase (AroK/AroL) shikimate->sk atp ATP atp->sk s3p This compound sk->s3p adp ADP sk->adp pk Pyruvate Kinase adp->pk pep PEP pep->pk pyruvate Pyruvate pk->pyruvate ldh Lactate Dehydrogenase pyruvate->ldh nadh NADH nadh->ldh lactate Lactate ldh->lactate nad NAD+ ldh->nad detection Monitor Decrease in Absorbance at 340 nm

Caption: Coupled enzyme assay for measuring shikimate kinase activity.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.6), phosphoenolpyruvate (PEP), NADH, an excess of pyruvate kinase (PK) and lactate dehydrogenase (LDH), ATP, and shikimate.[6]

  • Initiation: The reaction is initiated by the addition of the purified shikimate kinase enzyme.

  • Detection: The activity of shikimate kinase produces ADP, which is used by PK to convert PEP to pyruvate. Pyruvate is then reduced to lactate by LDH, a reaction that oxidizes NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.[6]

EPSP Synthase Enzyme Assay

The activity of EPSP synthase is typically measured by quantifying the amount of inorganic phosphate (Pi) released during the reaction.[3]

Diagram 3: Phosphate Release Assay for EPSP Synthase

assay_epsp_synthase cluster_reaction EPSP Synthase Reaction cluster_detection Phosphate Detection s3p This compound epsp_synthase EPSP Synthase (AroA) s3p->epsp_synthase pep PEP pep->epsp_synthase epsp EPSP epsp_synthase->epsp pi Inorganic Phosphate (Pi) epsp_synthase->pi malachite_green Malachite Green Assay pi->malachite_green colorimetric Measure Absorbance at ~660 nm malachite_green->colorimetric

Caption: Assay for EPSP synthase activity based on phosphate release.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT), this compound (S3P), and phosphoenolpyruvate (PEP).[3]

  • Initiation: The reaction is initiated by the addition of the purified EPSP synthase enzyme.

  • Termination and Detection: The reaction is terminated, and the amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay. The absorbance is measured at approximately 660 nm, and the amount of phosphate is determined from a standard curve.[3]

Signaling Pathways and Logical Relationships

Diagram 4: Regulation of the Shikimate Pathway in E. coli

shikimate_pathway_regulation cluster_pathway Shikimate Pathway cluster_enzymes Enzymes E4P Erythrose-4-P DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP Intermediates ... DAHP->Intermediates DAHPS DAHP Synthase Shikimate Shikimate Intermediates->Shikimate S3P Shikimate-3-P Shikimate->S3P SK Shikimate Kinase (AroK/L) EPSP EPSP S3P->EPSP EPSPS EPSP Synthase (AroA) Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs AAs->DAHPS Feedback Inhibition DAHPS->DAHP SK->S3P EPSPS->EPSP

Caption: Overview of the shikimate pathway and its primary regulation.

Conclusion

The regulation of this compound levels in bacteria is a finely tuned process, primarily controlled at the entry point of the shikimate pathway. The enzymes directly responsible for S3P synthesis and consumption, shikimate kinase and EPSP synthase, are crucial for maintaining metabolic homeostasis. The kinetic data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating this vital pathway. A thorough understanding of these enzymes and their regulation is essential for the development of novel antimicrobial drugs that target the shikimate pathway and for the rational design of microbial cell factories for the production of valuable aromatic compounds.

References

The Metabolic Crossroads of Shikimate-3-Phosphate in Fungi: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the enzymatic conversion of shikimate-3-phosphate and its downstream pathways in fungi, this guide serves as a vital resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core metabolic route, quantitative enzymatic data, detailed experimental protocols, and the significance of this pathway as a target for novel antifungal therapies.

The shikimate pathway is an essential metabolic route in fungi, bacteria, algae, and plants for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) and other crucial aromatic compounds.[1][2] This pathway is absent in mammals, making its enzymes attractive targets for the development of selective antimicrobial agents.[1][3] this compound stands as a key intermediate in this seven-step pathway, and its metabolic fate is intricately controlled by a series of enzymatic reactions that culminate in the production of chorismate, the precursor for a diverse array of downstream metabolites.

The Core Pathway: From this compound to Chorismate

The conversion of this compound to chorismate involves two key enzymatic steps. In fungi, the enzymes responsible for the central part of the shikimate pathway are often organized into a multifunctional polypeptide known as the AROM complex.[4] This complex enhances catalytic efficiency by channeling substrates between active sites.[4]

The immediate metabolic fate of this compound is its condensation with phosphoenolpyruvate (PEP) to form 5-enolpyruvylthis compound (EPSP). This reaction is catalyzed by 5-enolpyruvylthis compound synthase (EPSP synthase) (EC 2.5.1.19).[5] Subsequently, chorismate synthase (EC 4.2.3.5) catalyzes the 1,4-trans elimination of a phosphate group from EPSP to yield chorismate.[6] Fungal chorismate synthases are typically bifunctional, possessing an intrinsic NAD(P)H-dependent flavin reductase domain that provides the reduced flavin mononucleotide (FMNH₂) required for catalysis.[6]

The final product of this core pathway, chorismate, is a critical branch-point metabolite. It serves as the substrate for the synthesis of the three aromatic amino acids and other secondary metabolites with diverse biological functions.[2][7]

Quantitative Data on Key Enzymes

Understanding the kinetic properties of the enzymes downstream of this compound is crucial for dissecting the regulation of the shikimate pathway and for the rational design of inhibitors. The following tables summarize the available quantitative data for EPSP synthase and chorismate synthase from various fungal species.

EnzymeFungal SpeciesSubstrateK_m_ (µM)V_max_ (nmol/min/mg)k_cat_ (s⁻¹)Optimal pHReference(s)
EPSP SynthaseNeurospora crassaPhosphoenolpyruvate----[8]
This compound----[8]
Chorismate SynthaseNeurospora crassa5-enolpyruvylthis compound-27,400--[1]
Chorismate MutaseSaccharomyces cerevisiaeChorismate3800-176-[9]
Chorismate (in presence of 10 µM tryptophan)400-176-[9]
Chorismate (in presence of 100 µM phenylalanine)400-32030°C[9]
Chorismate (in presence of 300 µM tyrosine)--129-[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the metabolic fate of this compound in fungi.

Protocol 1: Heterologous Expression and Purification of Fungal Shikimate Pathway Enzymes

This protocol describes a general workflow for the production and purification of fungal shikimate pathway enzymes, such as components of the AROM complex, in Escherichia coli.

1. Gene Cloning and Vector Construction:

  • Amplify the gene of interest from fungal cDNA using PCR with primers containing appropriate restriction sites.
  • Ligate the PCR product into a suitable bacterial expression vector (e.g., pET series) containing a purification tag (e.g., His-tag, GST-tag).
  • Transform the ligation product into a competent E. coli strain for plasmid propagation and sequence verification.

2. Protein Expression:

  • Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow a starter culture overnight in LB medium containing the appropriate antibiotic.
  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer containing lysozyme, DNase, and protease inhibitors.
  • Lyse the cells by sonication or using a French press.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Apply the clarified lysate to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with binding buffer.[10]
  • Wash the column extensively with wash buffer to remove non-specifically bound proteins.
  • Elute the target protein using an elution buffer containing a high concentration of an appropriate competing agent (e.g., imidazole for His-tagged proteins).
  • Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

4. Further Purification (Optional):

  • For higher purity, the eluted protein can be further purified by size-exclusion chromatography or ion-exchange chromatography.

Protocol 2: Quantification of Shikimate Pathway Metabolites by LC-MS

This protocol outlines a method for the extraction and quantification of shikimate pathway intermediates from fungal cells using liquid chromatography-mass spectrometry (LC-MS).

1. Fungal Culture and Quenching:

  • Grow the fungal strain of interest in a defined minimal medium to a desired growth phase.
  • Rapidly quench metabolic activity by adding the cell culture to a cold solvent mixture (e.g., 60% methanol at -40°C). This step is critical to prevent metabolite degradation.

2. Metabolite Extraction:

  • Harvest the quenched cells by centrifugation at low temperature.
  • Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).[11]
  • Incubate the mixture on ice with intermittent vortexing to ensure efficient extraction.
  • Separate the polar (containing shikimate pathway intermediates) and non-polar phases by centrifugation.
  • Collect the upper aqueous phase containing the polar metabolites.

3. Sample Preparation for LC-MS:

  • Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
  • Filter the reconstituted sample through a 0.22 µm filter to remove any particulate matter.

4. LC-MS Analysis:

  • Inject the prepared sample onto a reverse-phase or HILIC liquid chromatography column coupled to a mass spectrometer.
  • Separate the metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
  • Detect and quantify the metabolites using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, using authentic standards for calibration.

Protocol 3: 13C-Metabolic Flux Analysis of the Shikimate Pathway

This protocol provides an overview of the workflow for conducting ¹³C-metabolic flux analysis (MFA) to quantify the carbon flow through the shikimate pathway in fungi.[12]

1. ¹³C-Labeling Experiment:

  • Grow the fungal strain in a chemostat or in batch cultures with a defined medium containing a ¹³C-labeled carbon source (e.g., [1-¹³C]glucose or [U-¹³C]glucose).
  • Cultivate the cells until they reach a metabolic and isotopic steady state.
  • Harvest the cells and hydrolyze the biomass to obtain proteinogenic amino acids.

2. Measurement of ¹³C-Labeling Patterns:

  • Analyze the ¹³C-labeling patterns of the amino acids derived from the shikimate pathway (phenylalanine, tyrosine, tryptophan) and other central metabolic pathways using techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

3. Metabolic Modeling and Flux Calculation:

  • Construct a stoichiometric model of the fungal central carbon metabolism, including the shikimate pathway and amino acid biosynthesis.
  • Use specialized software (e.g., INCA, OpenFLUX) to fit the measured ¹³C-labeling data to the metabolic model.
  • The software will then calculate the intracellular metabolic fluxes that best explain the observed labeling patterns, providing a quantitative measure of the carbon flow through the shikimate pathway.

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships within the shikimate pathway and the experimental procedures used to study it can greatly enhance understanding. The following diagrams, generated using the DOT language, illustrate these concepts.

Shikimate_Pathway_Fungi cluster_AROM AROM Complex S3P This compound EPSPS EPSP Synthase (AROM complex) S3P->EPSPS PEP1 Phosphoenolpyruvate PEP1->EPSPS EPSP 5-Enolpyruvylthis compound CS Chorismate Synthase (AROM complex) EPSP->CS Chorismate Chorismate AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs Secondary_Metabolites Other Aromatic Secondary Metabolites Chorismate->Secondary_Metabolites EPSPS->EPSP CS->Chorismate

Metabolic fate of this compound in fungi.

Heterologous_Expression_Workflow Start Gene of Interest (e.g., AROM domain) Cloning Cloning into Expression Vector Start->Cloning Transformation Transformation into E. coli Expression Strain Cloning->Transformation Induction Induction of Protein Expression Transformation->Induction Lysis Cell Lysis Induction->Lysis Purification Affinity Chromatography Lysis->Purification Analysis SDS-PAGE & Western Blot Purification->Analysis End Purified Enzyme Analysis->End

Workflow for heterologous protein expression.

LCMS_Metabolomics_Workflow Start Fungal Cell Culture Quenching Metabolic Quenching Start->Quenching Extraction Metabolite Extraction Quenching->Extraction Preparation Sample Preparation Extraction->Preparation LCMS LC-MS Analysis Preparation->LCMS Data_Analysis Data Processing and Quantification LCMS->Data_Analysis End Metabolite Concentrations Data_Analysis->End

Workflow for LC-MS based metabolomics.

Conclusion and Future Directions

The metabolic fate of this compound in fungi is a well-defined pathway that is essential for the biosynthesis of aromatic amino acids and a variety of other vital compounds. The enzymes that catalyze the conversion of this compound to chorismate, particularly those within the AROM complex, represent prime targets for the development of novel antifungal drugs. This guide has provided a comprehensive overview of this pathway, including quantitative data, detailed experimental protocols, and visual representations of the key processes.

Future research in this area should focus on expanding the quantitative understanding of the shikimate pathway across a broader range of pathogenic fungi. The generation of comprehensive kinetic data for all the enzymes in the pathway will be invaluable for the development of more accurate metabolic models and for the structure-based design of potent and specific inhibitors. Furthermore, the application of advanced techniques such as ¹³C-metabolic flux analysis will provide a deeper understanding of the dynamic regulation of this pathway in response to different environmental cues and during host-pathogen interactions. Such knowledge will be instrumental in the ongoing effort to combat fungal diseases.

References

The Conversion of Shikimate-3-Phosphate to Chorismate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The shikimate pathway is a crucial metabolic route in bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential aromatic compounds.[1][2] This pathway is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents. This technical guide provides an in-depth examination of the final two steps of the common shikimate pathway: the conversion of shikimate-3-phosphate to 5-enolpyruvylthis compound (EPSP) and its subsequent transformation to chorismate, the ultimate precursor for aromatic amino acid synthesis.[2] This document details the mechanisms of the key enzymes involved, 5-enolpyruvylthis compound (EPSP) synthase and chorismate synthase, presents a compilation of their kinetic parameters from various organisms, and offers detailed experimental protocols for their expression, purification, and characterization. Visualizations of the biochemical pathway and experimental workflows are provided to facilitate comprehension.

Introduction: The Shikimate Pathway

The shikimate pathway consists of seven enzymatic steps that convert the primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate into chorismate.[1] The pathway's intermediate, this compound, serves as the substrate for the sixth enzyme, EPSP synthase, which is notably the target of the broad-spectrum herbicide glyphosate.[2] The product of this reaction, EPSP, is then converted to chorismate by chorismate synthase, marking the end of the common pathway and the branch point for the synthesis of various aromatic compounds.[1][3]

The Enzymatic Conversion of this compound to Chorismate

The transformation of this compound to chorismate is a two-step process catalyzed by EPSP synthase and chorismate synthase.

5-Enolpyruvylthis compound (EPSP) Synthase

2.1.1. Function and Mechanism

EPSP synthase (EC 2.5.1.19) catalyzes the transfer of the enolpyruvyl moiety from phosphoenolpyruvate (PEP) to the 5-hydroxyl group of this compound (S3P), forming EPSP and inorganic phosphate (Pi).[4][5] The reaction proceeds through a tetrahedral intermediate.[4] The enzyme is a monomer with a molecular weight of approximately 46 kDa and consists of two domains that close around the substrates in the active site.[4]

2.1.2. Quantitative Data: Kinetic Parameters of EPSP Synthase

The kinetic properties of EPSP synthase have been extensively studied, particularly due to its role as the target of glyphosate. A summary of key kinetic parameters from different organisms is presented in Table 1.

OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Inhibitor (K_i_, µM)Reference(s)
Escherichia coliPEP10 - 184.92.7 x 10⁵Glyphosate (0.08 - 1.1)[2]
S3P3.6 - 5[2]
Zea mays (Maize)PEP29 ± 1.83.3 ± 0.11.1 x 10⁵Glyphosate (2400 ± 300)[6]
S3P13 ± 1.2[6]
Agrobacterium sp. (CP4)PEP200 (with KCl)--Glyphosate (6000)[6]
S3P-[6]
Vulpia myuros----Glyphosate (264 ± 190)[7]
Apera spica-venti----Glyphosate (81 ± 75)[7]

2.1.3. Experimental Protocols

2.1.3.1. Recombinant Expression and Purification of His-tagged EPSP Synthase

This protocol is adapted for the expression of His-tagged EPSP synthase in E. coli.

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the EPSP synthase gene fused to a hexahistidine tag.

  • Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to incubate at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).[6] Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.[8]

  • Washing: Wash the column with wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.[8]

  • Elution: Elute the His-tagged EPSP synthase with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[8]

  • Dialysis: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol).

2.1.3.2. Continuous Spectrophotometric Assay for EPSP Synthase Activity

This assay continuously monitors the production of inorganic phosphate.[9]

  • Principle: The release of inorganic phosphate from the EPSP synthase reaction is coupled to the purine nucleoside phosphorylase (PNPase) reaction. PNPase catalyzes the phosphorolysis of a chromogenic substrate, 2-amino-6-mercapto-7-methylpurine riboside (MESG), resulting in an increase in absorbance at 360 nm.[9]

  • Reagents:

    • Assay Buffer: 100 mM HEPES pH 7.0, 100 mM KCl, 1 mM MgCl₂, 10% glycerol.

    • This compound (S3P): Stock solution in water.

    • Phosphoenolpyruvate (PEP): Stock solution in water.

    • Purine Nucleoside Phosphorylase (PNPase): Commercial preparation.

    • 2-amino-6-mercapto-7-methylpurine riboside (MESG): Stock solution in DMSO.

  • Procedure:

    • In a quartz cuvette, prepare a reaction mixture containing assay buffer, S3P (e.g., 500 µM), PEP (e.g., 500 µM), MESG (e.g., 200 µM), and an excess of PNPase.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.

    • Initiate the reaction by adding a known amount of purified EPSP synthase.

    • Continuously monitor the increase in absorbance at 360 nm.

    • Calculate the initial reaction rate from the linear portion of the curve using the molar extinction coefficient of the product (11,000 M⁻¹cm⁻¹).

Chorismate Synthase

2.2.1. Function and Mechanism

Chorismate synthase (EC 4.2.3.5) catalyzes the final step in the shikimate pathway: the 1,4-trans elimination of the phosphate group and a proton from EPSP to form chorismate.[10] This reaction is unusual as it requires a reduced flavin mononucleotide (FMNH₂) cofactor, even though there is no net redox change in the overall reaction.[10] The mechanism is thought to involve a flavin intermediate.[1][7]

2.2.2. Quantitative Data: Kinetic Parameters of Chorismate Synthase

A summary of the kinetic parameters for chorismate synthase from various organisms is provided in Table 2.

OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference(s)
Escherichia coliEPSP2.5 - 4.015 - 503.8 - 20 x 10⁶[1]
Neurospora crassaEPSP3.3257.6 x 10⁶[3]
Lycopersicon esculentum (Tomato) - CS1EPSP11--[1]
Lycopersicon esculentum (Tomato) - CS2EPSP80--[1]
Arabidopsis thaliana - ICS1Chorismate34.3 ± 3.70.64 ± 0.0251.85 x 10⁴[1]
Arabidopsis thaliana - ICS2Chorismate28.8 ± 6.90.28 ± 0.029.72 x 10³[1]

2.2.3. Experimental Protocols

2.2.3.1. Recombinant Expression and Purification of His-tagged Chorismate Synthase

The protocol for the expression and purification of His-tagged chorismate synthase is similar to that of EPSP synthase, with potential minor modifications to buffer compositions as needed for optimal enzyme stability.

2.2.3.2. Malachite Green Phosphate Assay for Chorismate Synthase Activity

This is an endpoint assay that measures the amount of inorganic phosphate released.[11][12]

  • Principle: The assay is based on the formation of a colored complex between inorganic phosphate, molybdate, and malachite green under acidic conditions. The absorbance of this complex is measured at around 620-640 nm.[11]

  • Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.8, 2 mM MgCl₂, 10% glycerol.

    • 5-enolpyruvylthis compound (EPSP): Stock solution in water.

    • Reduced Flavin Mononucleotide (FMNH₂): Prepared fresh by photoreduction of FMN or by enzymatic reduction.

    • Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid.[11]

    • Quenching Solution: e.g., 34% citric acid.

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, EPSP at various concentrations, and FMNH₂.

    • Pre-incubate the mixtures at the desired temperature (e.g., 30°C).

    • Initiate the reactions by adding a known amount of purified chorismate synthase.

    • Incubate for a fixed time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

    • Stop the reactions by adding the quenching solution.

    • Add the malachite green reagent and incubate for color development (approximately 15-30 minutes).

    • Measure the absorbance at ~630 nm.

    • Determine the amount of phosphate released by comparison to a standard curve prepared with known concentrations of phosphate.

2.2.3.3. HPLC-Based Assay for Chorismate Synthase Activity

This method directly measures the formation of chorismate.[2]

  • Principle: The substrate (EPSP) and product (chorismate) are separated by reverse-phase HPLC and detected by their UV absorbance.

  • Instrumentation and Conditions:

    • HPLC System with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

    • Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase is 20% Acetonitrile, 80% 0.1% Phosphoric Acid in water.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 274 nm for chorismate.[2]

  • Procedure:

    • Perform the enzymatic reaction as described for the malachite green assay.

    • Stop the reaction at various time points by adding a quenching solution (e.g., 1 M HCl) and placing the samples on ice.

    • Centrifuge the samples to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[2]

    • Inject a known volume of the sample onto the HPLC system.

    • Quantify the amount of chorismate produced by comparing the peak area to a standard curve generated with authentic chorismate.

Visualizations

Signaling Pathway Diagram

Shikimate_Pathway S3P This compound EPSP_Synthase EPSP Synthase (aroA) S3P->EPSP_Synthase Pi Pi EPSP_Synthase->Pi EPSP 5-Enolpyruvylshikimate- 3-Phosphate (EPSP) EPSP_Synthase->EPSP PEP Phosphoenolpyruvate (PEP) PEP->EPSP_Synthase Chorismate_Synthase Chorismate Synthase (aroC) EPSP->Chorismate_Synthase FMN FMN Chorismate_Synthase->FMN Chorismate Chorismate Chorismate_Synthase->Chorismate FMNH2 FMNH₂ FMNH2->Chorismate_Synthase Aromatic_Amino_Acids Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatic_Amino_Acids Experimental_Workflow cluster_purification Enzyme Expression and Purification cluster_assay Enzyme Activity Assays Transformation Transformation Culture_Growth Culture_Growth Transformation->Culture_Growth Induction Induction Culture_Growth->Induction Cell_Lysis Cell_Lysis Induction->Cell_Lysis Clarification Clarification Cell_Lysis->Clarification Affinity_Chromatography Affinity_Chromatography Clarification->Affinity_Chromatography Dialysis Dialysis Affinity_Chromatography->Dialysis Spectrophotometric_Assay Continuous Spectrophotometric Assay Dialysis->Spectrophotometric_Assay Phosphate_Assay Malachite Green Phosphate Assay Dialysis->Phosphate_Assay HPLC_Assay HPLC-Based Assay Dialysis->HPLC_Assay

References

chemical properties of shikimate-3-phosphate lithium salt

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Shikimate-3-Phosphate Lithium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and parasites.[1][2] This pathway is absent in mammals, making its enzymes attractive targets for the development of non-toxic herbicides and antimicrobial agents. This compound serves as the direct substrate for the enzyme 5-enolpyruvoylthis compound (EPSP) synthase, which is famously inhibited by the broad-spectrum herbicide glyphosate.[3][4] The lithium salt of this compound is a common form used in research settings, providing a stable and soluble version of this key metabolite for enzymatic assays and structural studies.[1][5] This document provides a comprehensive overview of its chemical properties, biological role, and relevant experimental methodologies.

Chemical and Physical Properties

This compound lithium salt is typically supplied as a white to off-white solid.[1][3] It is known to be hygroscopic and sensitive to moisture, necessitating storage in a refrigerator or freezer under an inert atmosphere, such as argon.[3]

Table 1: General Chemical and Physical Properties

PropertyValueSource
Synonyms 3-Phosphoshikimic acid lithium salt, Lithium this compound, S-3-P[3][4][5]
Molecular Formula C₇H₁₁O₈P·xLi[1][4]
Molecular Weight 254.13 g/mol (free acid basis)[3][4][6]
CAS Number 63959-45-5[3][4][6]
Appearance White to off-white solid[1][3]
Solubility Soluble in water[3]
Storage Temperature -20°C, under inert atmosphere[4]
Stability Hygroscopic, Moisture Sensitive[3]

Biological Role: The Shikimate Pathway

This compound is the fifth intermediate in the seven-step shikimate pathway. It is synthesized from shikimate through phosphorylation catalyzed by the enzyme shikimate kinase. Subsequently, it is combined with phosphoenolpyruvate by EPSP synthase to form 5-enolpyruvoylthis compound. This sequence is critical for the production of chorismate, the precursor to all aromatic amino acids and other important secondary metabolites.

Shikimate_Pathway Figure 1: The Shikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate (E4P) E4P->DAHP DAHP synthase DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase SHIK Shikimate DHS->SHIK Shikimate dehydrogenase SK Shikimate Kinase SHIK->SK S3P This compound (S3P) EPSPS EPSP Synthase (Target of Glyphosate) S3P->EPSPS EPSP EPSP CHOR Chorismate EPSP->CHOR Chorismate synthase AAs Aromatic Amino Acids (Trp, Tyr, Phe) CHOR->AAs SK->S3P EPSPS->EPSP

Caption: Figure 1: The Shikimate Pathway highlighting this compound (S3P).

Quantitative Data Summary

The following table summarizes available quantitative data for this compound. It is important to note that several of these values are predicted through computational models and should be treated as estimates.

Table 2: Quantitative Physicochemical Data

ParameterValueNotesSource
Purity ≥95.0%As determined by HPLC[4]
Boiling Point 585.8 ± 60.0 °CPredicted[3]
Density 1.84 ± 0.1 g/cm³Predicted[3]
pKa 1.85 ± 0.10Predicted[3]
Topological Polar Surface Area 145 ŲComputed[6]
Hydrogen Bond Donor Count 5Computed[6]
Hydrogen Bond Acceptor Count 8Computed[6]
Rotatable Bond Count 3Computed[6]

Experimental Protocols

While specific, detailed protocols for every application are proprietary or method-dependent, a general workflow for the analysis of this compound lithium salt purity via High-Performance Liquid Chromatography (HPLC) is outlined below. This is a common technique cited for quality control of this compound.[4]

General Protocol: Purity Analysis by HPLC

This protocol provides a framework for determining the purity of a this compound lithium salt sample.

  • Preparation of Mobile Phase:

    • Prepare an aqueous mobile phase (e.g., phosphate or acetate buffer) at a suitable pH (e.g., pH 2.5-4.0) to ensure the analyte is in a consistent ionic state.

    • Prepare an organic mobile phase (e.g., HPLC-grade acetonitrile or methanol).

    • Filter and degas both mobile phases thoroughly before use to prevent blockages and baseline noise.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in deionized water or a compatible buffer to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the sample solution in the same manner and at a similar concentration to the standard.

    • Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.

  • HPLC System and Conditions:

    • Column: A reverse-phase C18 column is typically suitable for separating polar, anionic compounds like this compound. An aqueous-compatible phase is recommended.

    • Detection: UV detection at a wavelength where the cyclohexene ring absorbs, typically between 210-230 nm.

    • Flow Rate: A standard flow rate of 0.5-1.0 mL/min.

    • Injection Volume: 5-20 µL.

    • Gradient: A gradient elution may be necessary, starting with a high percentage of the aqueous mobile phase and gradually increasing the organic phase percentage to elute any less polar impurities.

  • Data Acquisition and Analysis:

    • Inject the standard solution to determine the retention time and peak area of this compound.

    • Inject the sample solution.

    • Identify the peak in the sample chromatogram corresponding to the retention time of the standard.

    • Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area % method).

HPLC_Workflow Figure 2: General HPLC Workflow for Purity Analysis cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase Preparation & Degassing injection Sample Injection prep_mobile->injection prep_sample Sample/Standard Dissolution & Filtration prep_sample->injection separation Chromatographic Separation (e.g., C18 Column) injection->separation detection UV Detection (210-230 nm) separation->detection acquisition Data Acquisition (Chromatogram) detection->acquisition analysis Peak Integration & Purity Calculation acquisition->analysis report Final Report analysis->report

References

The Shikimate Pathway: A Comprehensive Technical Guide to its Intermediates and Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimate pathway is a seven-step metabolic route of paramount importance in bacteria, archaea, fungi, algae, and plants, yet absent in mammals.[1][2] This pathway bridges central carbon metabolism with the biosynthesis of aromatic compounds by converting phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.[3][4] Chorismate serves as a crucial precursor for the synthesis of the essential aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as a vast array of secondary metabolites, including folates, quinones, and compounds vital for plant defense and signaling.[1][5][6] The essential nature of this pathway in many microorganisms and its absence in mammals makes it an attractive target for the development of novel antimicrobial agents and herbicides.[7] This in-depth technical guide provides a detailed exploration of the shikimate pathway intermediates, their functions, quantitative kinetic data of the enzymes involved, and detailed experimental protocols for their analysis.

The Core Pathway: Intermediates and Enzymatic Transformations

The shikimate pathway is a linear sequence of seven enzymatic reactions. The intermediates and the enzymes that catalyze their formation are central to understanding the flow of carbon toward aromatic compound biosynthesis.

3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)

The entry point into the shikimate pathway is the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).[6] This reaction is catalyzed by DAHP synthase (DHS) . In many organisms, multiple isoforms of this enzyme exist, and their activity is often regulated by feedback inhibition from the aromatic amino acids, controlling the overall flux into the pathway.[8]

3-Dehydroquinate (DHQ)

The second step involves the conversion of DAHP to 3-dehydroquinate (DHQ), the first carbocyclic intermediate of the pathway.[6] This intramolecular cyclization is catalyzed by 3-dehydroquinate synthase (DHQS) and requires NAD+ as a cofactor for a transient oxidation-reduction sequence.[9]

3-Dehydroshikimate (DHS)

Subsequently, DHQ undergoes dehydration to form 3-dehydroshikimate (DHS), introducing the first double bond into the ring. This reaction is catalyzed by 3-dehydroquinate dehydratase (DHQD) .[10]

Shikimate

The fourth intermediate, shikimate, is produced by the NADPH-dependent reduction of 3-dehydroshikimate. This reaction is catalyzed by shikimate dehydrogenase (SDH) .[11] In plants and some microorganisms, DHQD and SDH activities are carried out by a bifunctional enzyme.[12]

Shikimate-3-phosphate (S3P)

Shikimate is then phosphorylated at the 3-hydroxyl group to yield this compound (S3P) in an ATP-dependent reaction. This fifth step is catalyzed by shikimate kinase (SK) .[13]

5-Enolpyruvylthis compound (EPSP)

The sixth intermediate, 5-enolpyruvylthis compound (EPSP), is formed by the condensation of S3P and another molecule of phosphoenolpyruvate. This reaction is catalyzed by EPSP synthase (EPSPS) , an enzyme famously targeted by the herbicide glyphosate.[2]

Chorismate

The final product of the shikimate pathway is chorismate, a key branch-point metabolite. Its formation from EPSP, involving the elimination of a phosphate group, is catalyzed by chorismate synthase (CS) .[14] Chorismate then serves as the precursor for the biosynthesis of aromatic amino acids and a multitude of other aromatic compounds.[1]

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of the shikimate pathway are governed by the kinetic properties of its enzymes. The following tables summarize key kinetic parameters for the enzymes of the shikimate pathway from various organisms.

EnzymeOrganismSubstrate(s)K_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference(s)
DAHP Synthase (DHS) Arabidopsis thaliana (AthDHS1)PEP250--[8]
E4P1600--[8]
Arabidopsis thaliana (AthDHS2)PEP706--[8]
E4P2800--[8]
Arabidopsis thaliana (AthDHS3)PEP322-[8]
E4P1800--[8]
3-Dehydroquinate Synthase (DHQS) Streptomyces coelicolorDAHP3.60.832.3 x 10⁵[15]
Salmonella typhiDAHP241.14.6 x 10⁴[15]
3-Dehydroquinate Dehydratase (DHQD) Staphylococcus aureus3-Dehydroquinate54489.0 x 10⁵[16]
Shikimate Dehydrogenase (SDH) Arabidopsis thalianaShikimate100 - 2000 (range)--[11]
Escherichia coliShikimate---[17]
Shikimate Kinase (SK) Mycobacterium tuberculosisShikimate---[18]
Staphylococcus aureusShikimate1000--[19]
ATP2000--[19]
EPSP Synthase (EPSPS) Zea maysPEP---[20]
S3P---[20]
Escherichia coliPEP---[21]
S3P---[21]
Chorismate Synthase (CS) Mycobacterium tuberculosisEPSP---[22]

Note: Kinetic parameters can vary significantly based on the specific assay conditions, including pH, temperature, and buffer composition. The data presented here are representative values from the cited literature.

Mandatory Visualizations

Shikimate_Pathway cluster_inputs PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino- heptulosonate 7-phosphate (DAHP) PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate (E4P) E4P->DAHP DAHP synthase DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ 3-dehydroquinate synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS 3-dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P This compound (S3P) Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase

Caption: The seven-step shikimate pathway from precursors to chorismate.

Experimental Protocols

Protocol 1: Assay for 3-Dehydroquinate Synthase (DHQS) Activity (Coupled Spectrophotometric Assay)

This assay measures DHQS activity by coupling the production of 3-dehydroquinate (DHQ) to its subsequent conversion to 3-dehydroshikimate (DHS) by an excess of 3-dehydroquinate dehydratase (DHQD). The formation of DHS is monitored by the increase in absorbance at 234 nm.[9]

Materials:

  • Purified recombinant DHQS

  • Purified recombinant DHQD (in excess)

  • Substrate: 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)

  • Cofactors: NAD⁺ and CoCl₂

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 234 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer, NAD⁺, CoCl₂, and an excess of DHQD.

  • Add the substrate DAHP to the reaction mixture.

  • Initiate the reaction by adding a known amount of DHQS.

  • Immediately monitor the increase in absorbance at 234 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 3-dehydroshikimate (ε₂₃₄ = 12,000 M⁻¹cm⁻¹).[9]

DHQS_Assay_Workflow A Prepare Reaction Mixture (Buffer, NAD+, CoCl2, DHQD) B Add Substrate (DAHP) A->B C Initiate with DHQS B->C D Monitor Absorbance at 234 nm C->D E Calculate Initial Velocity D->E

Caption: Workflow for the coupled spectrophotometric assay of DHQS activity.

Protocol 2: Assay for Shikimate Dehydrogenase (SDH) Activity

This protocol measures the activity of shikimate dehydrogenase by monitoring the reduction of NADP⁺ to NADPH, which results in an increase in absorbance at 340 nm.[11]

Materials:

  • Purified recombinant SDH

  • Substrate: Shikimate

  • Cofactor: NADP⁺

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.8

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and shikimate.

  • Initiate the reaction by adding NADP⁺.

  • Add the purified SDH enzyme to the mixture.

  • Monitor the increase in absorbance at 340 nm for 5 minutes at 23°C.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).[11]

SDH_Assay_Workflow A Prepare Reaction Mixture (Buffer, Shikimate) B Add NADP+ A->B C Initiate with SDH B->C D Monitor Absorbance at 340 nm C->D E Calculate Enzyme Activity D->E

Caption: Workflow for the spectrophotometric assay of SDH activity.

Protocol 3: Assay for Chorismate Synthase (CS) Activity (Continuous Spectrophotometric Assay)

This assay directly monitors the formation of chorismate from EPSP by measuring the increase in absorbance at 275 nm.[14]

Materials:

  • Purified recombinant CS

  • Substrate: 5-enolpyruvylthis compound (EPSP)

  • Reduced flavin mononucleotide (FMNH₂)

  • Anaerobic Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 mM EDTA and 10 mM β-mercaptoethanol (deoxygenated)

  • Anaerobic cuvette

  • Spectrophotometer capable of reading at 275 nm

Procedure:

  • Prepare all solutions under anaerobic conditions.

  • In an anaerobic cuvette, add the assay buffer, FMNH₂, and chorismate synthase.

  • Establish a baseline reading.

  • Initiate the reaction by adding a known concentration of EPSP.

  • Continuously monitor the increase in absorbance at 275 nm.

  • Calculate the rate of chorismate formation using its molar extinction coefficient.

CS_Assay_Workflow A Prepare Anaerobic Solutions B Add Buffer, FMNH2, and CS to Cuvette A->B C Establish Baseline B->C D Initiate with EPSP C->D E Monitor Absorbance at 275 nm D->E F Calculate Rate of Chorismate Formation E->F

Caption: Workflow for the continuous spectrophotometric assay of CS activity.

Conclusion

The shikimate pathway represents a fundamental and elegant metabolic route for the biosynthesis of aromatic compounds in a wide range of organisms. A thorough understanding of its intermediates, the enzymes that catalyze their transformations, and the intricate regulatory mechanisms that govern the pathway's flux is crucial for researchers in microbiology, plant science, and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into this vital metabolic network, paving the way for the discovery of new therapeutic agents and a deeper comprehension of microbial and plant physiology.

References

importance of the shikimate pathway in microbial metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Shikimate Pathway in Microbial Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

The shikimate pathway is a crucial and highly conserved seven-step metabolic route in bacteria, archaea, fungi, algae, and plants.[1][2] It serves as a metabolic bridge, linking central carbon metabolism (glycolysis and the pentose phosphate pathway) to the biosynthesis of a wide array of aromatic compounds.[2][3] The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and culminates in the production of chorismate.[4][5]

Chorismate is a critical branch-point metabolite, acting as the precursor for the synthesis of the three proteinogenic aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, ubiquinone, and numerous other essential molecules.[6][7][8] The vital role of these end-products in processes from protein synthesis to electron transport underscores the pathway's indispensability for microbial viability.[9][10]

Crucially, the shikimate pathway is absent in mammals, who must acquire aromatic amino acids through their diet.[4][11] This fundamental metabolic difference makes the enzymes of the shikimate pathway highly attractive and validated targets for the development of novel antimicrobial agents, herbicides, and antiparasitic drugs with high specificity and low host toxicity.[9][11][12] This guide provides a detailed technical overview of the pathway's core reactions, regulatory mechanisms, key enzymes, and the experimental protocols used for its investigation.

The Core Shikimate Pathway

The pathway consists of seven enzymatic reactions that sequentially convert simple carbohydrate precursors into the final product, chorismate.[12] In most bacteria, these steps are catalyzed by seven distinct monofunctional enzymes.[4]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) AroG_F_H DAHP Synthase (aroG, aroF, aroH) PEP->AroG_F_H E4P Erythrose 4-Phosphate (E4P) E4P->AroG_F_H DAHP DAHP AroB DHQ Synthase (aroB) DAHP->AroB DHQ 3-Dehydroquinate (DHQ) AroD DHQ Dehydratase (aroD) DHQ->AroD DHS 3-Dehydroshikimate (DHS) AroE Shikimate Dehydrogenase (aroE) DHS->AroE SHIK Shikimate AroK_L Shikimate Kinase (aroK, aroL) SHIK->AroK_L S3P Shikimate-3-Phosphate (S3P) AroA EPSP Synthase (aroA) S3P->AroA EPSP EPSP AroC Chorismate Synthase (aroC) EPSP->AroC CHOR Chorismate AroG_F_H->DAHP AroB->DHQ AroD->DHS AroE->SHIK AroK_L->S3P AroA->EPSP AroC->CHOR

Caption: The seven-step microbial shikimate pathway from PEP and E4P to chorismate.

Chorismate stands at the terminus of the core pathway and serves as the substrate for multiple downstream biosynthetic routes, including those leading to phenylalanine, tyrosine, tryptophan, folate, and ubiquinone.[7][13][14]

Key Enzymes and Quantitative Data

The efficiency and regulation of the shikimate pathway are dictated by the kinetic properties of its constituent enzymes. The first, fifth, and sixth enzymes are particularly important points of control and are common targets for inhibitors.

3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase

DAHP synthase (DHS) catalyzes the first committed step of the pathway.[9] In Escherichia coli, three isoenzymes exist (AroG, AroF, and AroH), each subject to feedback inhibition by one of the aromatic amino acids, making this a primary regulatory node.[3][5][10]

5-enolpyruvylthis compound (EPSP) Synthase

EPSP synthase is the sixth enzyme in the pathway and is famously the target of the broad-spectrum herbicide glyphosate.[12][15] Glyphosate acts as a competitive inhibitor with respect to phosphoenolpyruvate (PEP).[12][16]

Chorismate Synthase

Chorismate synthase catalyzes the final step, an unusual anti-1,4 elimination of phosphate from EPSP to form chorismate, requiring a reduced flavin mononucleotide (FMNH₂) cofactor for activity.[1][17][18]

Table 1: Kinetic Parameters of Key Shikimate Pathway Enzymes

Enzyme Organism Substrate(s) Km (µM) kcat (s⁻¹) Source(s)
DAHP Synthase (AroH) E. coli PEP 5.3 21 [13][19]
E4P 35 [13][19]
Shikimate Dehydrogenase A. thaliana Shikimate 200 - 1000 - [20][21]
EPSP Synthase N. silvestris PEP - - [12]
Chorismate Synthase E. coli EPSP 4 27,400 (nmol/min/mg) [1]
N. crassa EPSP 2.5 50 [1]

| | L. esculentum (CS1) | EPSP | 11 | - |[1] |

Table 2: Inhibition Constants (Ki) for Pathway Inhibitors

Inhibitor Target Enzyme Organism Inhibition Type Ki (µM) Source(s)
L-Tryptophan DAHP Synthase (AroH) E. coli Mixed-type 1 (Kd) [13][19]
Glyphosate EPSP Synthase N. crassa Competitive vs PEP 1.1 [2]
Glyphosate EPSP Synthase N. silvestris Competitive vs PEP 1.25 [12]
Uncompetitive vs S3P 18.3 [12]

| 6-Nitroquinazoline-2,4-diol | Shikimate Dehydrogenase | A. thaliana | Non-competitive | - |[20] |

Regulation of the Shikimate Pathway

Microbes tightly regulate the flow of carbon through the shikimate pathway to meet metabolic demand without wasting energy or resources. The primary mechanism is allosteric feedback inhibition of the first enzyme, DAHP synthase.[3][10] In E. coli, the three distinct DAHP synthase isoenzymes are independently regulated by the three aromatic amino acid end-products.

  • AroG is predominantly inhibited by Phenylalanine .

  • AroF is predominantly inhibited by Tyrosine .[5]

  • AroH is predominantly inhibited by Tryptophan .[19]

This multi-level control allows the cell to fine-tune the pathway's output in response to the specific availability of each aromatic amino acid.

Regulation_Pathway Feedback Inhibition of DAHP Synthase in E. coli cluster_DAHPS DAHP Synthase Isozymes PEP PEP + E4P AroG AroG PEP->AroG AroF AroF PEP->AroF AroH AroH PEP->AroH Chorismate Chorismate AroG->Chorismate ~80% flux AroF->Chorismate ~20% flux AroH->Chorismate ~1% flux Phe Phenylalanine Chorismate->Phe ... Tyr Tyrosine Chorismate->Tyr ... Trp Tryptophan Chorismate->Trp ... Phe->AroG Tyr->AroF Trp->AroH

Caption: Allosteric feedback inhibition of E. coli DAHP synthase isoenzymes.

Experimental Methodologies

Investigating the shikimate pathway requires specific biochemical and microbiological assays. The following sections detail protocols for key experiments.

Protocol: Shikimate Dehydrogenase (SDH) Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of SDH by monitoring the change in NADPH concentration.[20][22]

1. Principle: The activity of SDH (AroE) is measured in the direction of shikimate oxidation to 3-dehydroshikimate. The reaction is coupled to the reduction of NADP⁺ to NADPH, which can be monitored by the increase in absorbance at 340 nm.[20][22]

2. Materials:

  • Purified SDH enzyme

  • Reaction Buffer: 0.1 M Tris-HCl, pH 8.8[20]

  • Substrate 1: Shikimic acid solution (e.g., 100 mM stock)

  • Substrate 2: NADP⁺ solution (e.g., 20 mM stock)

  • UV/Vis Spectrophotometer with temperature control

  • Quartz cuvettes

3. Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding Reaction Buffer to a final volume of 1 mL.

  • Add shikimic acid to the desired final concentration (e.g., 1 mM).[22]

  • Add a known amount of purified SDH enzyme (e.g., 50 ng).[22]

  • Place the cuvette in the spectrophotometer and equilibrate to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding NADP⁺ to a final concentration of 1 mM.[22]

  • Immediately begin monitoring the increase in absorbance at 340 nm for 3-5 minutes.

  • Calculate the initial reaction velocity using the molar extinction coefficient of NADPH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).[20]

Protocol: Quantification of Chorismate by HPLC

This protocol outlines a method for the separation and quantification of the unstable metabolite chorismate using High-Performance Liquid Chromatography (HPLC).[4][23]

1. Principle: Reversed-phase HPLC is used to separate chorismate from other metabolites in a biological sample. Chorismate is detected by its characteristic UV absorbance at 274 nm and quantified by comparing its peak area to a standard curve.[4][23]

2. Materials:

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Chorismate standard of known concentration.

  • Sample extracts (e.g., quenched bacterial cell lysate), kept on ice.[4]

3. Procedure:

  • Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 0.8-1.0 mL/min until a stable baseline is achieved.[4]

  • Prepare a standard curve by injecting known concentrations of the chorismate standard (e.g., 1, 5, 10, 25, 50 µM).

  • Inject 10-20 µL of the cold sample extract onto the column.[4]

  • Run an appropriate gradient to elute the chorismate. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-10 min: Gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-15 min: Return to 5% B and re-equilibrate.

  • Monitor the column effluent at 274 nm.[4]

  • Identify the chorismate peak based on the retention time of the standard.

  • Integrate the peak area and calculate the concentration in the sample using the linear regression equation from the standard curve.

Protocol: Cell-Based Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a broth microdilution method to determine the MIC of a compound that targets the shikimate pathway.[14][24]

1. Principle: The assay measures the ability of a test compound to inhibit bacterial growth in a minimal medium where the shikimate pathway is essential. The MIC is the lowest concentration of the compound that prevents visible growth.[24][25]

2. Materials:

  • Bacterial strain (e.g., E. coli)

  • Minimal medium broth (e.g., M9 medium)

  • Rich medium broth (e.g., Mueller-Hinton or LB) for inoculum preparation

  • Test inhibitor compound, serially diluted

  • Sterile 96-well microtiter plates

  • Plate reader (spectrophotometer) for measuring OD₆₀₀

3. Procedure:

  • Grow an overnight culture of the bacteria in a rich medium.

  • The next day, dilute the culture into fresh minimal medium to an OD₆₀₀ of ~0.05.

  • In a 96-well plate, prepare 2-fold serial dilutions of the test compound in minimal medium (e.g., from 250 µM down to ~0.5 µM).[14]

  • Add the diluted bacterial inoculum to each well, resulting in a final cell density of ~5 x 10⁵ CFU/mL.

  • Include controls: a positive control (cells + medium, no inhibitor) and a negative control (medium only).[14]

  • Incubate the plate at 37°C for 16-24 hours.[14]

  • Determine the MIC by visual inspection (the lowest concentration with no turbidity) and by measuring the OD₆₀₀ in a plate reader.

Visualization of Experimental Workflows

Inhibition_Assay_Workflow Workflow for Enzyme Inhibition Assay (IC50) cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffer, Enzyme, Substrate pre_incubate Pre-incubate Enzyme with Inhibitor prep_reagents->pre_incubate prep_inhibitor Create Serial Dilution of Inhibitor prep_inhibitor->pre_incubate start_reaction Initiate Reaction by adding Substrate pre_incubate->start_reaction monitor Monitor Reaction Progress (e.g., Absorbance change) start_reaction->monitor calc_rate Calculate Initial Reaction Velocity monitor->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC50 Value (Non-linear regression) plot_data->calc_ic50

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

HPLC_Workflow Workflow for Chorismate Quantification by HPLC cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Prepare Biological Sample (e.g., Cell Lysis) Keep on Ice inject_sample Inject Sample prep_sample->inject_sample prep_standards Prepare Chorismate Standard Solutions inject_std Inject Standards to Create Calibration Curve prep_standards->inject_std equilibrate Equilibrate C18 Column equilibrate->inject_std equilibrate->inject_sample run_gradient Run Separation Gradient & Detect at 274 nm inject_std->run_gradient quantify Quantify Concentration using Calibration Curve inject_sample->run_gradient identify_peak Identify Peak by Retention Time run_gradient->identify_peak integrate_peak Integrate Peak Area identify_peak->integrate_peak integrate_peak->quantify

Caption: Workflow for quantifying chorismate in biological samples via HPLC.

Conclusion

The shikimate pathway represents a cornerstone of microbial metabolism, essential for the production of aromatic amino acids and a host of other vital compounds. Its absence in mammals has cemented its status as a prime target for antimicrobial drug and herbicide development. A thorough understanding of the pathway's enzymes, their kinetic properties, and intricate regulatory networks is fundamental for researchers aiming to exploit it. The detailed protocols and quantitative data presented in this guide provide a robust framework for professionals in microbiology and drug discovery to design and execute experiments aimed at characterizing and inhibiting this critical metabolic route. Future efforts in this field will likely focus on identifying inhibitors for less-exploited enzymes in the pathway and overcoming emerging resistance to existing inhibitors like glyphosate.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Shikimate-3-Phosphate in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikimate-3-phosphate (S3P) is a critical intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and algae.[1][2] This pathway is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents.[2] The enzyme 5-enolpyruvylthis compound synthase (EPSPS), which utilizes S3P as a substrate, is the target of the widely used herbicide glyphosate.[1] Inhibition of EPSPS leads to the accumulation of shikimate, a precursor to S3P, and disruption of aromatic amino acid synthesis.[3][4] Accurate quantification of S3P in plant extracts is crucial for understanding the regulation of the shikimate pathway, evaluating the efficacy of herbicides, and for metabolic engineering efforts aimed at enhancing the production of valuable aromatic compounds.

This document provides detailed application notes and protocols for the quantification of this compound in plant extracts, with a focus on advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). It includes a discussion of the challenges associated with S3P analysis, recommended experimental workflows, and a summary of relevant analytical parameters.

The Shikimate Pathway

The shikimate pathway consists of seven enzymatic steps, converting phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the precursor for aromatic amino acids and a variety of secondary metabolites.[5] Shikimate kinase catalyzes the phosphorylation of shikimate to form this compound.[6]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P This compound (S3P) Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylthis compound (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs Multiple steps

Caption: The Shikimate Pathway highlighting this compound.

Challenges in this compound Quantification

The quantification of S3P in plant extracts presents several analytical challenges:

  • Low Endogenous Concentrations: Under normal physiological conditions, S3P is a transient intermediate and its endogenous concentrations in plant tissues are often very low.[4]

  • High Polarity and Ionic Nature: The phosphate group makes S3P a highly polar and negatively charged molecule, which can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.

  • Matrix Effects: Plant extracts are complex mixtures containing numerous compounds that can interfere with the ionization and detection of S3P in mass spectrometry, leading to ion suppression or enhancement.

  • Instability: Phosphorylated metabolites can be susceptible to enzymatic degradation during sample extraction and processing.

Despite these challenges, specialized LC-MS methods offer the sensitivity and selectivity required for the analysis of S3P. One study noted that while other shikimate pathway intermediates could be quantified, S3P was not detected in Arabidopsis thaliana extracts, underscoring its low abundance.[7]

Recommended Analytical Approach: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most promising technique for the quantification of S3P in plant extracts. The selectivity of tandem mass spectrometry (MS/MS) allows for the detection of S3P even at low concentrations in complex matrices. Two main chromatographic strategies are recommended: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC).

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing PlantTissue Plant Tissue Collection (Flash-freeze in liquid N2) Homogenization Homogenization (Cryogenic grinding) PlantTissue->Homogenization Extraction Metabolite Extraction (e.g., acidified methanol/water) Homogenization->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation LC Separation (HILIC or IP-RPLC) Filtration->LC_Separation MS_Detection Mass Spectrometry (ESI-MS/MS in negative ion mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Internal/External Standards) Peak_Integration->Quantification

Caption: Experimental workflow for S3P quantification.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is a general guideline and may require optimization depending on the plant species and tissue type.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, or cryogenic grinder

  • Pre-chilled extraction solvent (e.g., 80:20 Methanol:Water with 0.1% formic acid)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Harvesting: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction: Transfer a known weight of the frozen powder (e.g., 50-100 mg) to a pre-chilled microcentrifuge tube. Add 1 mL of cold extraction solvent.

  • Vortexing and Sonication: Vortex the mixture vigorously for 1 minute, followed by sonication in an ice bath for 15 minutes to ensure complete cell lysis and metabolite extraction.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Storage: Store the samples at -80°C until analysis to prevent degradation.

Protocol 2: LC-MS/MS Analysis using HILIC

This protocol is based on methodologies developed for the analysis of polar metabolites, including shikimate pathway intermediates.[7]

Instrumentation:

  • Liquid chromatograph (HPLC or UHPLC)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: ZIC-HILIC column (e.g., 100 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 5 mM ammonium acetate in water, pH 4

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-12 min: Linear gradient to 50% B

    • 12-15 min: Hold at 50% B

    • 15.1-20 min: Return to 95% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions for S3P:

    • Precursor ion (Q1): m/z 253.0

    • Product ions (Q3): To be determined by infusion of an S3P standard. Likely fragments would include the phosphate group (m/z 79) and other characteristic fragments.

  • Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the instrument manufacturer's recommendations.

Protocol 3: LC-MS/MS Analysis using Ion-Pairing RPLC (Alternative Method)

Ion-pairing chromatography can be an effective alternative for retaining and separating highly polar anions like S3P on a reversed-phase column.[8][9]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm)

  • Mobile Phase A: Water with an ion-pairing agent (e.g., 5-10 mM N,N-dimethylhexylamine (DMHA) or triethylamine (TEA), pH adjusted to ~7-8)

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A shallow gradient from a low percentage of mobile phase B to a higher percentage, optimized to achieve separation of S3P from other matrix components.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ESI

  • MRM Transitions: As in Protocol 2.

  • Source Parameters: As in Protocol 2. Note that volatile ion-pairing reagents like TEA are more compatible with MS detection.

Data Presentation and Quantification

Quantitative data for this compound in plant extracts is scarce in the literature, likely due to the analytical challenges mentioned. However, analytical parameters for S3P standards have been reported.

Table 1: Analytical Parameters for this compound (S3P) Standard

ParameterValueMethodReference
Limit of Detection (LOD)2.4 pmol/injectionLC-MS[7]
Limit of Quantification (LOQ)Not explicitly reported, but higher than LODLC-MS[7]

Note: The reported LOD is for a pure standard and may be higher in complex plant matrices.

Quantification Strategy:

For accurate quantification, the use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled S3P) is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response. In the absence of a labeled standard, a standard addition method or the use of an external calibration curve with a structurally similar internal standard can be employed, although these methods may be less accurate.

Conclusion and Future Perspectives

The quantification of this compound in plant extracts is a challenging but feasible task with the use of advanced LC-MS/MS techniques. While direct quantification of endogenous S3P in wild-type plants has not been widely reported, the methodologies outlined in these application notes provide a strong foundation for researchers to develop and validate their own quantitative assays. The development of sensitive and robust methods for S3P analysis will be invaluable for advancing our understanding of the shikimate pathway and for the development of new agrochemicals and pharmaceuticals. Future research should focus on optimizing extraction and chromatographic methods to improve the recovery and detection of S3P in various plant species, as well as on the synthesis and commercial availability of stable isotope-labeled internal standards for more accurate quantification.

References

Application Notes and Protocols for LC-MS/MS Analysis of Shikimate Pathway Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The shikimate pathway is a crucial metabolic route in plants, bacteria, fungi, and algae for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous secondary metabolites.[1][2][3] Its absence in animals makes it an attractive target for the development of herbicides and antimicrobial agents. Accurate quantification of the pathway's intermediates is essential for understanding its regulation and for the development of targeted inhibitors. This document provides a detailed protocol for the analysis of shikimate pathway metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]

Shikimate Pathway Overview

The shikimate pathway consists of seven enzymatic steps, starting from phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to produce chorismate, the precursor for the aromatic amino acids.[2][6][7]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-dehydroquinate (DHQ) DAHP->DHQ DAHP synthase DHS 3-dehydroshikimate (DHS) DHQ->DHS DHQ synthase Shikimate Shikimate DHS->Shikimate DHQ dehydratase S3P Shikimate-3-phosphate (S3P) Shikimate->S3P Shikimate dehydrogenase EPSP 5-enolpyruvylthis compound (EPSP) S3P->EPSP Shikimate kinase Chorismate Chorismate EPSP->Chorismate EPSP synthase AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs Secondary Secondary Metabolites Chorismate->Secondary

Caption: Overview of the Shikimate Pathway.

Experimental Protocols

Sample Preparation

The choice of extraction method is critical for the accurate analysis of shikimate pathway intermediates, some of which are unstable.[4][8] A dichotomic extraction at alternative pH values can improve the recovery of a wider range of metabolites.[9]

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana, Nicotiana benthamiana)

  • Extraction Solvent 1 (Acidic): 10% (v/v) methanol in water, pH 3.0 with formic acid[8]

  • Extraction Solvent 2 (Basic): 10% (v/v) methanol in water, pH 9.0 with ammonium hydroxide[8]

  • Internal Standards (e.g., 13C-labeled amino acids)

  • Liquid nitrogen

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • For each sample, prepare two extractions:

    • Acidic Extraction: Add 1 mL of ice-cold acidic extraction solvent.

    • Basic Extraction: In a separate tube, add 1 mL of ice-cold basic extraction solvent.

  • Add internal standards to each sample.

  • Vortex the samples thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.[8]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[4]

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.[8]

  • Proceed with LC-MS/MS analysis immediately, as some intermediates like chorismate and prephenate are unstable.[8]

LC-MS/MS Analysis

This protocol utilizes Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) which is well-suited for the separation of polar compounds like the shikimate pathway intermediates.[9][10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • ZIC-HILIC column

LC Conditions:

Parameter Value
Column ZIC-HILIC
Mobile Phase A 5 mM Ammonium Acetate in Water, pH 4 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Detailed gradient to be optimized based on specific metabolites
Flow Rate 0.3 mL/min
Injection Volume 2-10 µL

| Column Temperature | 40°C |

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor and product ions for each metabolite need to be determined by infusing pure standards.

Note on Unstable Metabolites: Prephenate and arogenate are known to be unstable and can convert to phenylpyruvate and phenylalanine, respectively, in the ion source.[4][9] It is often more reliable to quantify them based on the signal of their stable conversion products.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Plant Tissue Grinding Grind in Liquid N2 Tissue->Grinding Extraction Dichotomic Extraction (Acidic & Basic) Grinding->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter Centrifugation->Filtration LC ZIC-HILIC Separation Filtration->LC MS Mass Spectrometry (ESI-, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis.

Data Presentation

The following table summarizes representative quantitative data for key shikimate pathway metabolites under control and treated (e.g., with glyphosate, an inhibitor of EPSP synthase) conditions.[9][10] The values are for illustrative purposes and will vary depending on the plant species, tissue type, and experimental conditions.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Control (Relative Abundance)Treated (Relative Abundance)
3-dehydroshikimate 173.0455111.04411.002.50
Shikimate 173.0455137.05981.0015.00
This compound 253.011996.95981.008.00
Prephenate 225.0404181.05061.000.20
Arogenate 226.0717180.08151.000.30
Chorismate 225.0404138.03151.000.15
Phenylalanine 164.0717118.06621.000.40
Tyrosine 180.0666134.07131.000.50
Tryptophan 203.0826186.07641.000.60

Troubleshooting

ProblemPossible CauseSolution
Poor peak shape Secondary interactions with the column; column overload.[4]Use a column with end-capping; reduce injection volume.[4]
Low signal for arogenate and prephenate Degradation in acidic mobile phase; in-source conversion.[4]Use a neutral or slightly basic mobile phase; quantify via stable conversion products (phenylalanine and phenylpyruvate).[4][9]
Inconsistent quantification Matrix effects (ion suppression or enhancement).[4]Use matrix-matched calibration curves or stable isotope-labeled internal standards.[4]

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of shikimate pathway metabolites using LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection, along with the provided troubleshooting guide, will enable researchers to obtain reliable and reproducible quantitative data for these important metabolic intermediates. The ability to accurately measure the flux through the shikimate pathway is crucial for advancing research in plant biology, drug discovery, and agricultural science.

References

Purification of Recombinant Shikimate Kinase for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikimate kinase (SK) is a crucial enzyme in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites.[1][2][3][4][5] This pathway is absent in mammals, making its enzymes, including shikimate kinase, attractive targets for the development of novel antimicrobial agents and herbicides.[1][4][6] Shikimate kinase catalyzes the ATP-dependent phosphorylation of shikimate to form shikimate-3-phosphate, the fifth step in the seven-enzyme pathway.[1][7][8][9][10] The generation of highly pure and active recombinant shikimate kinase is a prerequisite for in vitro assays aimed at enzyme characterization, inhibitor screening, and drug discovery. This document provides detailed protocols for the expression, purification, and characterization of recombinant shikimate kinase, along with a summary of key quantitative data from various studies.

Experimental Workflow Overview

The overall process for obtaining purified recombinant shikimate kinase for in vitro assays involves several key stages, from gene cloning and expression to protein purification and functional characterization.

PurificationWorkflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification cluster_characterization Characterization Cloning Cloning of aroK/aroL gene into expression vector Transformation Transformation into E. coli expression host Cloning->Transformation Culture Cell Culture and Induction (e.g., with IPTG) Transformation->Culture Harvest Cell Harvest (Centrifugation) Culture->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Chromatography Chromatography (e.g., Affinity, IEX, HIC, SEC) Clarification->Chromatography Purity Purity Analysis (SDS-PAGE) Chromatography->Purity Concentration Protein Concentration (e.g., Bradford Assay) Purity->Concentration Activity Enzyme Activity Assay Concentration->Activity AssayPathway Shikimate Shikimate SK Shikimate Kinase Shikimate->SK ATP ATP ATP->SK S3P This compound SK->S3P ADP ADP SK->ADP PK Pyruvate Kinase ADP->PK PEP Phosphoenolpyruvate PEP->PK PK->ATP Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ LDH->NAD

References

developing a high-throughput screening assay for EPSP synthase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: High-Throughput Screening for EPSP Synthase Inhibitors

Introduction

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase is a key enzyme in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, and fungi.[1][2] Since this pathway is absent in mammals, EPSP synthase represents an attractive target for the development of herbicides and novel antimicrobial agents.[1][3] The most well-known inhibitor of EPSP synthase is glyphosate, the active ingredient in many broad-spectrum herbicides.[4][5] Glyphosate acts as a competitive inhibitor of EPSP synthase with respect to its substrate phosphoenolpyruvate (PEP).[1][6] The development of a robust high-throughput screening (HTS) assay is crucial for the discovery of new chemical entities that can inhibit this enzyme, potentially leading to the development of new herbicides or antibiotics.

This application note provides a detailed protocol for a reliable and scalable HTS assay to identify inhibitors of EPSP synthase. The assay is based on the colorimetric detection of inorganic phosphate (Pi), a product of the EPSP synthase reaction.

Assay Principle

The enzymatic activity of EPSP synthase is monitored by quantifying the amount of inorganic phosphate (Pi) released during the conversion of this compound (S3P) and phosphoenolpyruvate (PEP) to EPSP.[1] The detection of Pi is achieved using the Malachite Green Phosphate Assay. In this assay, malachite green and molybdate form a colored complex with inorganic phosphate under acidic conditions.[7] The intensity of the green color, measured spectrophotometrically at 600-660 nm, is directly proportional to the amount of Pi produced and thus to the enzyme's activity. Potential inhibitors will decrease the rate of Pi formation, leading to a reduction in the colorimetric signal. This method is highly sensitive and well-suited for HTS in a microplate format.[8]

Experimental Protocols

Protocol 1: Recombinant EPSP Synthase Expression and Purification

A consistent and pure source of EPSP synthase is critical for a successful HTS campaign. Recombinant expression in Escherichia coli is a common and effective method for producing large quantities of the enzyme.[9][10]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the EPSP synthase gene (e.g., pET vector with a His-tag)

  • Luria-Bertani (LB) broth and agar plates

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Appropriate antibiotic (e.g., Kanamycin, Ampicillin)

  • Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail)

  • Wash Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Dialysis tubing and buffer (50 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 10% glycerol)

  • SDS-PAGE analysis reagents

Methodology:

  • Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with the antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Expression: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate for 16-20 hours at the lower temperature with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the clear supernatant.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged EPSP synthase with Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

  • Dialysis and Storage: Pool the fractions containing pure EPSP synthase and dialyze against dialysis buffer to remove imidazole and for buffer exchange. Determine the final protein concentration using a Bradford assay. Aliquot the purified enzyme and store at -80°C. Assess protein purity by SDS-PAGE.[10]

Protocol 2: High-Throughput Screening Assay

This protocol is optimized for a 384-well microplate format, suitable for automated liquid handling systems.

Materials:

  • Purified recombinant EPSP synthase

  • This compound (S3P)

  • Phosphoenolpyruvate (PEP)

  • Assay Buffer (50 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT)[11]

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Glyphosate)

  • Malachite Green Reagent (commercially available kits or prepared in-house)[7][12]

  • 384-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 620-640 nm[8]

Methodology:

  • Compound Plating: Dispense test compounds and controls into the 384-well plates. Typically, a small volume (e.g., 0.5 µL) of compound stock in DMSO is added.

    • Test Wells: Test compounds.

    • Negative Control (0% Inhibition): DMSO only.

    • Positive Control (100% Inhibition): A known inhibitor like glyphosate at a concentration sufficient for complete inhibition.

  • Enzyme Addition: Add EPSP synthase diluted in Assay Buffer to all wells except for the "no enzyme" control wells. Pre-incubate the enzyme with the compounds for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrates, S3P and PEP, diluted in Assay Buffer. The final concentrations should be at or near the Km for each substrate to ensure sensitivity to competitive inhibitors.

  • Reaction Incubation: Incubate the reaction plate at room temperature for 15-30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination and Detection: Stop the reaction and detect the produced phosphate by adding the Malachite Green Reagent according to the manufacturer's instructions.[8] This typically involves a 15-20 minute incubation at room temperature to allow for color development.

  • Data Acquisition: Measure the absorbance of each well at 620-640 nm using a microplate reader.

Protocol 3: Data Analysis and Hit Confirmation

Data Analysis:

  • Normalization: Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_positive_control) / (Abs_negative_control - Abs_positive_control))

  • Hit Identification: Identify "hits" as compounds that exhibit an inhibition level above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Hit Confirmation and Prioritization:

  • Re-testing: Re-test primary hits from the original screening plates to confirm their activity.

  • Dose-Response Curves: Test confirmed hits in a serial dilution format (e.g., 8-10 concentrations) to determine their potency (IC50 value).[13]

  • Orthogonal Assays: Use a different assay method (e.g., LC/MS-based assay to directly measure EPSP formation) to rule out compounds that interfere with the malachite green detection system.[14]

  • Mechanism of Action Studies: For promising hits, perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) with respect to the substrates PEP and S3P.[13]

Data Presentation

Quantitative data should be organized into clear tables for easy interpretation and comparison.

Table 1: HTS Assay Plate Layout Example

Wells Content Purpose
Column 1 DMSO Negative Control (0% Inhibition)
Column 2 Glyphosate (e.g., 1 mM) Positive Control (100% Inhibition)

| Columns 3-24 | Test Compounds | Primary Screening |

Table 2: Summary of HTS Results

Parameter Value
Total Compounds Screened 100,000
Hit Threshold >50% Inhibition
Primary Hit Rate 0.5%
Number of Primary Hits 500
Confirmed Hits (from re-testing) 350

| Confirmed Hit Rate | 0.35% |

Table 3: Potency of Confirmed Hits

Compound ID IC50 (µM) Hill Slope Max Inhibition (%)
Hit-001 5.2 1.1 98
Hit-002 12.8 0.9 95
Hit-003 25.1 1.0 92

| Glyphosate | 1.5 | 1.2 | 100 |

Visualizations

Shikimate Pathway and EPSP Synthase

Caption: Role of EPSP synthase in the shikimate pathway and its inhibition.

HTS Experimental Workflow

HTS_Workflow start Start: Compound Library (100,000 compounds) plate 1. Compound Plating (384-well plates) start->plate enzyme_add 2. Add EPSP Synthase (Pre-incubation) plate->enzyme_add reaction_start 3. Add Substrates (PEP + S3P) (Initiate Reaction) enzyme_add->reaction_start incubation 4. Reaction Incubation (15-30 min) reaction_start->incubation detection 5. Add Malachite Green Reagent (Color Development) incubation->detection read 6. Read Absorbance (630 nm) detection->read analysis 7. Data Analysis (% Inhibition) read->analysis hits Primary Hits (>50% Inhibition) analysis->hits end End: Hit List hits->end Hit_Prioritization PrimaryHits Primary Hits from HTS Retest Confirm Activity in Primary Assay PrimaryHits->Retest DoseResponse Generate IC50 Curves Retest->DoseResponse Confirmed FalsePositives1 False Positives (Not reproducible) Retest->FalsePositives1 Not Confirmed Orthogonal Test in Orthogonal Assay (e.g., LC/MS) DoseResponse->Orthogonal Potent LowPotency Low Potency (IC50 > 50 µM) DoseResponse->LowPotency Not Potent MOA Mechanism of Action Studies (Kinetics) Orthogonal->MOA Confirmed FalsePositives2 False Positives (Assay interference) Orthogonal->FalsePositives2 Not Confirmed ConfirmedHits Confirmed & Prioritized Hits MOA->ConfirmedHits

References

Synthesis of Isotopically Labeled Shikimate-3-Phosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of isotopically labeled shikimate-3-phosphate (S3P), a key intermediate in the shikimate pathway. The methods described herein are essential for researchers studying enzyme mechanisms, metabolic flux, and for the development of novel herbicides and antimicrobial agents that target this vital pathway. Both enzymatic and chemical synthesis routes are presented, allowing for the incorporation of various isotopes such as ¹³C, ²H, and ¹⁸O.

Application Notes

Isotopically labeled S3P is a powerful tool for a range of research applications:

  • Metabolic Flux Analysis: Tracing the flow of atoms from labeled precursors through the shikimate pathway to aromatic amino acids and other secondary metabolites.

  • Enzyme Mechanism Studies: Probing the catalytic mechanisms of shikimate pathway enzymes, such as 5-enolpyruvylthis compound (EPSP) synthase, the target of the herbicide glyphosate.[1]

  • NMR-Based Structural Biology: Determining the binding modes of substrates and inhibitors to enzymes like shikimate kinase and EPSP synthase.[2][3][4][5]

  • Mass Spectrometry-Based Metabolomics: Serving as an internal standard for the accurate quantification of unlabeled S3P in complex biological samples.

The choice of isotopic label and synthetic route will depend on the specific research question. Carbon-13 labeling is well-suited for NMR studies, while deuterium labeling can be used to investigate kinetic isotope effects.

Signaling and Metabolic Pathway

The shikimate pathway is a seven-step metabolic route used by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1] this compound is the product of the fifth step, catalyzed by the enzyme shikimate kinase.

Shikimate_Pathway PEP_E4P Phosphoenolpyruvate (PEP) + Erythrose-4-phosphate (E4P) DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP_E4P->DAHP DAHP synthase DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P This compound Shikimate->S3P Shikimate kinase (ATP -> ADP) EPSP 5-Enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP EPSP synthase (+ PEP) Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids Chorismate->AAs

Caption: The shikimate pathway leading to the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of isotopically labeled this compound are detailed below: an enzymatic approach and a multi-step chemical synthesis.

Protocol 1: Enzymatic Synthesis of Isotopically Labeled this compound

This protocol utilizes the enzyme shikimate kinase to phosphorylate isotopically labeled shikimate. This method is advantageous for its high specificity and mild reaction conditions. The procedure is adapted from the work of An, Toochinda, and Bartlett (2001).[6]

Workflow for Enzymatic Synthesis:

Enzymatic_Synthesis_Workflow Start Start with Isotopically Labeled Shikimic Acid Reaction Enzymatic Reaction with Shikimate Kinase and ATP Start->Reaction Purification Purification by Anion Exchange Chromatography Reaction->Purification Characterization Characterization by NMR and Mass Spectrometry Purification->Characterization Product Isotopically Labeled This compound Characterization->Product

Caption: Workflow for the enzymatic synthesis of isotopically labeled S3P.

Materials:

  • Isotopically labeled shikimic acid (e.g., [U-¹³C₇]shikimic acid or [6-²H]shikimic acid)

  • Shikimate kinase (EC 2.7.1.71) from Escherichia coli (commercially available or purified)

  • Adenosine 5'-triphosphate (ATP), disodium salt

  • Magnesium chloride (MgCl₂)

  • Triethanolamine hydrochloride

  • Sodium hydroxide (NaOH) for pH adjustment

  • Anion exchange resin (e.g., DEAE-Sephacel)

  • Ammonium bicarbonate buffer for elution

  • Deionized water

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, prepare a reaction buffer containing 100 mM triethanolamine hydrochloride, adjusted to pH 7.8 with NaOH.[6]

    • Add 10 mM MgCl₂ to the buffer.

    • Dissolve the isotopically labeled shikimic acid to a final concentration of 5 mM.

    • Add ATP to a final concentration of 7.5 mM.

  • Enzymatic Reaction:

    • Initiate the reaction by adding shikimate kinase to a final concentration of 0.1 mg/mL.

    • Incubate the reaction mixture at 25 °C.[6]

    • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Purification by Anion Exchange Chromatography:

    • Load the reaction mixture directly onto an anion exchange column (e.g., DEAE-Sephacel) pre-equilibrated with 50 mM ammonium bicarbonate buffer, pH 8.0.

    • Wash the column with the equilibration buffer to remove unreacted shikimate and ATP.

    • Elute the bound this compound using a linear gradient of ammonium bicarbonate buffer (50 mM to 1 M).

    • Collect fractions and monitor for the presence of the product using a suitable assay or by UV absorbance at 215 nm.

    • Pool the fractions containing pure this compound and lyophilize to remove the volatile buffer.

  • Characterization:

    • Confirm the identity and isotopic enrichment of the product by NMR spectroscopy (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry.

Protocol 2: Chemical Synthesis of Isotopically Labeled this compound

Workflow for Chemical Synthesis:

Chemical_Synthesis_Workflow Start Start with Isotopically Labeled Shikimic Acid Protection Protection of 4,5-Hydroxyl Groups (e.g., as acetonide) Start->Protection Phosphorylation Phosphorylation of the 3-Hydroxyl Group Protection->Phosphorylation Deprotection Deprotection of Hydroxyl and Phosphate Groups Phosphorylation->Deprotection Purification Purification by Chromatography Deprotection->Purification Product Isotopically Labeled This compound Purification->Product

Caption: Workflow for the chemical synthesis of isotopically labeled S3P.

Materials:

  • Isotopically labeled shikimic acid

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid

  • Dibenzyl phosphite

  • Carbon tetrachloride

  • Triethylamine

  • Hydrogen gas

  • Palladium on carbon (Pd/C) catalyst

  • Appropriate organic solvents (e.g., DMF, methanol, ethyl acetate)

Procedure:

  • Protection of the 4,5-diol:

    • React the isotopically labeled shikimic acid with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to form the corresponding acetonide, protecting the 4- and 5-hydroxyl groups.

  • Phosphorylation:

    • Phosphorylate the free 3-hydroxyl group using dibenzyl phosphite and carbon tetrachloride in the presence of triethylamine. This will yield the dibenzyl-protected phosphate ester.

  • Deprotection:

    • Remove the benzyl protecting groups from the phosphate moiety by catalytic hydrogenation using H₂ gas and a Pd/C catalyst.

    • Remove the acetonide protecting group under acidic conditions to yield the final product.

  • Purification:

    • Purify the final product using silica gel chromatography or anion exchange chromatography as described in Protocol 1.

  • Characterization:

    • Confirm the structure and isotopic labeling pattern of the synthesized this compound using NMR and mass spectrometry.

Data Presentation

The following tables summarize expected quantitative data for the synthesis of isotopically labeled this compound.

Table 1: Comparison of Synthetic Routes

ParameterEnzymatic SynthesisChemical Synthesis
Starting Material Isotopically Labeled Shikimic AcidIsotopically Labeled Shikimic Acid
Key Reagents Shikimate Kinase, ATPProtecting agents, Phosphorylating agents
Number of Steps 1 (enzymatic reaction)Multiple (protection, phosphorylation, deprotection)
Typical Yield > 90%~42%[7]
Purity HighVariable, requires extensive purification
Stereoselectivity AbsoluteMay require chiral separation

Table 2: Characterization Data for [U-¹³C₇]this compound

Analytical MethodExpected Result
¹H NMR Complex splitting patterns due to ¹³C-¹H coupling.
¹³C NMR All 7 carbon signals will be observed with high intensity.
³¹P NMR A single resonance, potentially showing coupling to adjacent ¹³C atoms.
High-Resolution MS Molecular ion peak corresponding to the mass of the fully ¹³C-labeled S3P.

Conclusion

The protocols outlined in this document provide robust methods for the synthesis of isotopically labeled this compound. The choice between the enzymatic and chemical routes will depend on the available resources and the specific requirements of the intended application. Proper purification and characterization are crucial to ensure the quality of the final product for use in sensitive downstream experiments.

References

Application Notes and Protocols for Measuring Shikimate Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikimate kinase (SK) is a crucial enzyme in the shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites.[1][2][3][4] This pathway is absent in mammals, making its enzymes, including shikimate kinase, attractive targets for the development of novel antibiotics, herbicides, and antiparasitic agents.[1][5][6][7] Shikimate kinase catalyzes the fifth step of this pathway: the ATP-dependent phosphorylation of shikimate to produce shikimate-3-phosphate (S3P) and ADP.[1][2][3]

Accurate measurement of shikimate kinase activity is fundamental for characterizing the enzyme's kinetic properties, screening for potential inhibitors, and understanding its role in metabolic regulation. This document provides detailed protocols for the most common assays used to measure SK activity, discusses their principles, and presents key quantitative data for researchers in the field.

The Shikimate Pathway

The shikimate pathway converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for aromatic amino acids and other essential metabolites.[1][3][4]

Shikimate_Pathway PEP PEP + E4P DAHPS DAHP Synthase PEP->DAHPS DAHP DAHP DHQS DHQ Synthase DAHP->DHQS DHQ 3-Dehydroquinate DHQD DHQ Dehydratase DHQ->DHQD DHS 3-Dehydroshikimate SDH Shikimate Dehydrogenase DHS->SDH Shikimate Shikimate SK Shikimate Kinase Shikimate->SK S3P This compound EPSPS EPSP Synthase S3P->EPSPS EPSP EPSP CS Chorismate Synthase EPSP->CS Chorismate Chorismate AroAA Aromatic Amino Acids Chorismate->AroAA DAHPS->DAHP DHQS->DHQ DHQD->DHS SDH->Shikimate SK->S3P ADP ADP SK->ADP EPSPS->EPSP CS->Chorismate ATP ATP ATP->SK

Caption: The Shikimate Pathway highlighting the Shikimate Kinase reaction.

Assay Principles and Application Notes

Several methods are available to quantify shikimate kinase activity, each with distinct advantages and applications.

Assay TypePrincipleAdvantagesDisadvantagesBest For
Spectrophotometric Coupled Assay The production of ADP is coupled to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase, which is monitored by a decrease in absorbance at 340 nm.[1][8]Continuous, real-time kinetic analysis; widely used and well-established.Indirect; potential for interference from compounds that absorb at 340 nm or affect coupling enzymes.Detailed kinetic studies (Km, Vmax), mechanism of inhibition studies.
LC-MS Based Assay Directly measures the formation of the product, this compound (S3P), using liquid chromatography-mass spectrometry.[9][10]Highly sensitive and specific; direct measurement of product formation; robust against interfering compounds.Endpoint assay; requires specialized equipment; lower throughput than spectrophotometric assays.Validating hits from HTS, detailed analysis of inhibitors, kinetic studies where coupled assays are problematic.
Radioisotope-Based Assay Uses [γ-³²P]ATP or [¹⁴C]shikimate to track the transfer of the radiolabeled group to the product. The radiolabeled product is then separated and quantified.[11][12]Direct measurement of phosphorylation; highly sensitive; considered a "gold standard" for kinase activity.[11]Requires handling of radioactive materials and specialized equipment; discontinuous (endpoint assay); generates radioactive waste.Orthogonal validation of enzyme activity and inhibition.

Experimental Protocols

Protocol 1: Spectrophotometric Coupled Enzyme Assay

This is the most common method for continuous monitoring of shikimate kinase activity. The production of ADP by SK is coupled to two other enzymatic reactions. Pyruvate kinase (PK) uses the ADP to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The rate of NADH oxidation is directly proportional to the SK activity and is monitored by the decrease in absorbance at 340 nm.[1][8]

Coupled_Assay_Workflow cluster_reactions Coupled Enzymatic Reactions cluster_workflow Experimental Workflow r1 Shikimate + ATP sk Shikimate Kinase r1->sk p1 S3P + ADP r2 PEP + ADP p1->r2 sk->p1 pk Pyruvate Kinase r2->pk p2 Pyruvate + ATP r3 Pyruvate + NADH p2->r3 pk->p2 ldh Lactate Dehydrogenase r3->ldh p3 Lactate + NAD+ ldh->p3 prep 1. Prepare Assay Master Mix (Buffer, MgCl₂, KCl, PEP, NADH, PK, LDH) add_subs 2. Add Substrates (Shikimate, ATP) prep->add_subs equil 3. Equilibrate at 25°C in Spectrophotometer add_subs->equil initiate 4. Initiate Reaction with Shikimate Kinase equil->initiate monitor 5. Monitor Absorbance Decrease at 340 nm initiate->monitor

Caption: Workflow and principle of the coupled spectrophotometric assay.

A. Reagents and Buffers

  • Assay Buffer: 100 mM Tris-HCl (pH 7.6), 5 mM MgCl₂, 100 mM KCl.

  • Shikimate Stock Solution: 100 mM shikimic acid in deionized water.

  • ATP Stock Solution: 100 mM ATP in deionized water, pH adjusted to 7.0.

  • Phosphoenolpyruvate (PEP) Stock Solution: 100 mM PEP in deionized water.

  • NADH Stock Solution: 25 mM NADH in assay buffer.

  • Coupling Enzymes:

    • Pyruvate Kinase (PK): e.g., 600 units/mL solution.

    • Lactate Dehydrogenase (LDH): e.g., 900 units/mL solution.

  • Purified Shikimate Kinase (SK): Concentration to be determined empirically (e.g., 70 ng per assay).[1]

B. Assay Procedure

  • Prepare a reaction master mix in a microcuvette or 96-well plate. For a final volume of 200 µL, the final concentrations should be:

    • 100 mM Tris-HCl, pH 7.6

    • 5 mM MgCl₂

    • 100 mM KCl

    • 1 mM Phosphoenolpyruvate (PEP)

    • 0.25 mM NADH[1]

    • 1 mM Shikimate

    • 2 mM ATP[1]

    • ~6 µg/mL Pyruvate Kinase[1]

    • ~6 µg/mL Lactate Dehydrogenase[1]

  • Equilibrate the mixture to the desired temperature (e.g., 25°C) in a temperature-controlled spectrophotometer.

  • Monitor the baseline absorbance at 340 nm to ensure there is no background reaction.

  • Initiate the reaction by adding a small volume of purified shikimate kinase (e.g., 70 ng).[1]

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

C. Data Analysis

  • Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Calculate the rate of NADH consumption using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Rate (M/min) = (ΔAbs/min) / (ε × path length)

  • The rate of NADH consumption is equivalent to the rate of ADP production, and thus to the shikimate kinase activity.

  • For kinetic analysis, vary the concentration of one substrate (e.g., shikimate) while keeping the other (ATP) at a saturating concentration. Fit the initial velocity data to the Michaelis-Menten equation to determine Km and Vmax.[13]

Protocol 2: LC-MS Based Assay (Endpoint)

This method directly quantifies the product, this compound (S3P).

A. Assay Procedure

  • Set up the enzymatic reaction in a microcentrifuge tube with assay buffer, shikimate, ATP, MgCl₂, and purified shikimate kinase.

  • Incubate the reaction at a set temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution, such as an equal volume of cold acetonitrile or trichloroacetic acid, which will precipitate the enzyme.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to an autosampler vial for analysis.

  • Inject the sample into an LC-MS system. Separate the substrate (shikimate) from the product (S3P) using an appropriate chromatography method (e.g., reverse-phase or HILIC).

  • Quantify the amount of S3P formed by monitoring its specific mass-to-charge ratio (m/z) using mass spectrometry.[9][10]

B. Data Analysis

  • Generate a standard curve using known concentrations of pure S3P.

  • Use the standard curve to determine the concentration of S3P produced in the enzymatic reactions.

  • Calculate the enzyme activity based on the amount of product formed over the reaction time.

Protocol 3: Radioisotope-Based Assay (Endpoint)

This assay measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into shikimate.

A. Assay Procedure

  • Set up the reaction mixture as described for the LC-MS assay, but include [γ-³²P]ATP along with unlabeled ATP.

  • Incubate the reaction for a defined period at the optimal temperature.

  • Stop the reaction.

  • Separate the radiolabeled product ([³²P]S3P) from the unreacted [γ-³²P]ATP. This is often done by spotting the reaction mixture onto phosphocellulose paper (e.g., P81), which binds the phosphorylated peptide/product but not free ATP.[11]

  • Wash the paper extensively to remove unbound [γ-³²P]ATP.

  • Quantify the radioactivity remaining on the paper using a scintillation counter or a phosphorimager.[11]

B. Data Analysis

  • The amount of radioactivity detected is directly proportional to the amount of S3P formed.

  • Convert the counts per minute (CPM) to moles of product using the specific activity of the [γ-³²P]ATP in the reaction.

Quantitative Data

The kinetic parameters of shikimate kinase can vary significantly depending on the source organism.

Table 1: Michaelis-Menten Constants (Km) for Shikimate Kinase
OrganismKₘ (Shikimate)Kₘ (ATP)Reference
Escherichia coli (SK I)20 mM-[14]
Escherichia coli (SK II)200 µM-[14]
Mycobacterium tuberculosis60 µM - 240 µM130 µM - 300 µM[15][16]
Helicobacter pylori44 µM110 µM[15]
Erwinia chrysanthemi160 µM280 µM[14]

Note: Km values are highly dependent on assay conditions (pH, temperature, ionic strength).

Table 2: Inhibitor Constants for Shikimate Kinase
Inhibitor ClassExample InhibitorTarget OrganismIC₅₀ / KᵢReference
Benzimidazole DerivativesCompound C1Staphylococcus aureus~70 µM (IC₅₀)[1]
Benzimidazole DerivativesCompound C2Staphylococcus aureus~100 µM (IC₅₀)[1]
Shikimic Acid AnalogsCompound 660Mycobacterium tuberculosis46 µM (Kᵢ)[2]
Pyrazolone AnalogsCompound 671Mycobacterium tuberculosis0.07 µM (EC₅₀)[2]
Oxadiazole-amide scaffold-Mycobacterium tuberculosis1.94 µM (IC₅₀)[9]

References

Application of NMR Spectroscopy to Study Enzyme-Ligand Interactions with Shikimate-3-Phosphate (S3P)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for characterizing the interactions between enzymes and their ligands at an atomic level. This document provides detailed application notes and protocols for studying the binding of shikimate-3-phosphate (S3P), a key intermediate in the shikimate pathway, to its target enzymes. The shikimate pathway is essential for the biosynthesis of aromatic amino acids in plants, bacteria, and fungi, making its enzymes attractive targets for the development of herbicides and antimicrobial agents.

NMR methods can provide a wealth of information, including the identification of binding partners, determination of binding affinity, mapping of the binding interface, and characterization of the conformational changes that occur upon ligand binding. The ligand-observed techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are particularly useful for screening and identifying binders, while protein-observed methods like Chemical Shift Perturbation (CSP) mapping provide detailed information about the interaction site on the enzyme.

A notable example of the application of NMR in this field is the study of S3P binding to 5-enolpyruvylthis compound (EPSP) synthase. These studies have successfully utilized NMR to identify the specific amino acid residues involved in the binding of S3P to the N-terminal domain of EPSP synthase, providing crucial insights into the enzyme's mechanism.[1][2]

Key NMR Techniques for Studying S3P-Enzyme Interactions

Several NMR techniques are particularly well-suited for investigating the interaction between S3P and its target enzymes.

  • Chemical Shift Perturbation (CSP) Mapping: This protein-observed technique is used to identify the binding site of a ligand on a protein. By acquiring a series of 2D ¹H-¹⁵N HSQC spectra of an isotopically labeled protein upon titration with the ligand (S3P), changes in the chemical shifts of specific amino acid residues can be monitored. Residues exhibiting significant chemical shift changes are typically located in or near the binding pocket. This method allows for the precise mapping of the interaction surface on the enzyme.[1]

  • Saturation Transfer Difference (STD) NMR: This is a ligand-observed technique that is highly effective for screening for binders and determining the binding epitope of a ligand. In an STD NMR experiment, a selective saturation pulse is applied to the protein, and the saturation is transferred to a binding ligand through the nuclear Overhauser effect (NOE). By comparing the spectra with and without protein saturation, the signals of the binding ligand can be identified. The relative intensities of the signals in the STD spectrum provide information about which parts of the ligand are in close proximity to the enzyme.[3]

  • Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY): Similar to STD NMR, WaterLOGSY is a ligand-observed method that is very sensitive for detecting weak protein-ligand interactions. This technique relies on the transfer of magnetization from bulk water to the ligand via the protein. The sign of the ligand's NMR signals in a WaterLOGSY experiment can differentiate between binders and non-binders.[4][5]

Quantitative Data Presentation

The following tables summarize the types of quantitative data that can be obtained from NMR studies of S3P-enzyme interactions. The data presented here is illustrative and based on the principles of the techniques.

Table 1: Chemical Shift Perturbation Data for S3P Binding to the N-terminal Domain of EPSP Synthase

ResidueChemical Shift Change (Δδ ppm)
Ser23Significant
Arg27Significant
Ser197Significant
Tyr200Significant
Other ResiduesMinimal

Note: "Significant" indicates residues identified as being directly involved in S3P binding based on NMR data. The actual numerical values would be extracted from the titration experiment data.[1]

Table 2: Binding Affinity Data from NMR Titration

Enzyme-Ligand PairNMR MethodDissociation Constant (Kd)
EPSP Synthase (N-terminal domain) - S3P¹H-¹⁵N HSQC TitrationμM - mM range
Hypothetical Enzyme - S3PSTD NMR TitrationμM - mM range
Hypothetical Enzyme - S3PWaterLOGSY TitrationμM - mM range

Note: The specific Kd value would be determined by fitting the titration data to a binding isotherm.

Experimental Protocols

Protocol 1: Chemical Shift Perturbation (CSP) Mapping of S3P Binding to an Enzyme

This protocol outlines the steps for a ¹H-¹⁵N HSQC titration experiment to map the binding site of S3P on a ¹⁵N-labeled enzyme.

1. Sample Preparation:

  • Prepare a stock solution of uniformly ¹⁵N-labeled enzyme (e.g., 0.1-0.5 mM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 7.0, 50 mM NaCl, 5% D₂O).
  • Prepare a concentrated stock solution of S3P (e.g., 10-50 mM) in the same NMR buffer.

2. NMR Data Acquisition:

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled enzyme alone.
  • Perform a stepwise titration by adding small aliquots of the S3P stock solution to the enzyme sample.
  • After each addition of S3P, acquire a ¹H-¹⁵N HSQC spectrum. The molar ratios of ligand to protein could be, for example, 0:1, 0.2:1, 0.5:1, 1:1, 2:1, 5:1, and 10:1.
  • Ensure the temperature is kept constant throughout the experiment (e.g., 298 K).

3. Data Processing and Analysis:

  • Process all HSQC spectra using appropriate software (e.g., TopSpin, NMRPipe).
  • Overlay the spectra and identify the peaks that show significant chemical shift changes upon addition of S3P.
  • Calculate the combined chemical shift perturbation (Δδ) for each residue using the following formula: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2).[6]
  • Plot the chemical shift perturbations as a function of the amino acid residue number to visualize the binding site.
  • The dissociation constant (Kd) can be determined by fitting the chemical shift changes of significantly perturbed residues to a binding isotherm.

Protocol 2: Saturation Transfer Difference (STD) NMR for S3P Binding

This protocol describes how to perform an STD NMR experiment to identify the binding of S3P to an enzyme and to map its binding epitope.

1. Sample Preparation:

  • Prepare a sample containing the enzyme (e.g., 10-50 μM) and a significant excess of S3P (e.g., 1-5 mM) in an appropriate deuterated buffer (e.g., phosphate buffered saline in D₂O).
  • Prepare a control sample containing only S3P at the same concentration.

2. NMR Data Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum of the enzyme-S3P mixture.
  • Set up the STD NMR experiment with a selective saturation pulse train applied on-resonance with protein signals (e.g., in the aromatic or aliphatic region where no S3P signals are present, typically between -1.0 and 0.0 ppm or 7.0 and 8.0 ppm).
  • Acquire a second spectrum with the saturation pulse applied off-resonance (e.g., at 30-40 ppm) where no protein or ligand signals are present.
  • The difference between the on-resonance and off-resonance spectra yields the STD spectrum.
  • A typical saturation time is 2 seconds.[7]

3. Data Processing and Analysis:

  • Process the on- and off-resonance spectra and calculate the difference spectrum.
  • Signals that appear in the STD spectrum belong to the ligand that binds to the enzyme.
  • The relative intensities of the S3P signals in the STD spectrum can be used to create a binding epitope map, where protons with stronger STD enhancements are in closer proximity to the enzyme surface.

Protocol 3: Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY)

This protocol details the setup for a WaterLOGSY experiment to detect the binding of S3P to an enzyme.

1. Sample Preparation:

  • Prepare a sample containing the enzyme (e.g., 10-50 μM) and S3P (e.g., 100-500 μM) in a buffer containing 90% H₂O and 10% D₂O.
  • Prepare a control sample with only S3P at the same concentration.

2. NMR Data Acquisition:

  • Set up a 1D ¹H NMR experiment with water suppression (e.g., using a WATERGATE or excitation sculpting sequence).
  • The WaterLOGSY experiment involves selective inversion of the water resonance followed by a mixing time (typically 1-2 seconds) during which magnetization is transferred.[5]
  • Acquire a WaterLOGSY spectrum of the enzyme-S3P mixture and the S3P control sample.

3. Data Processing and Analysis:

  • Process the acquired spectra.
  • In the WaterLOGSY spectrum of the enzyme-S3P mixture, signals from S3P that are positive (or have the opposite sign to the signals in the control spectrum) indicate binding to the enzyme.
  • Non-binding molecules will show signals with the same sign as in the control spectrum.

Mandatory Visualizations

Shikimate Pathway

The following diagram illustrates the shikimate pathway, highlighting the position of this compound (S3P) as a key intermediate.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHS 3-Dehydroshikimate (DHS) DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P This compound (S3P) Shikimate->S3P EPSP 5-Enolpyruvylthis compound (EPSP) S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA

Caption: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.

Experimental Workflow for CSP Mapping

This diagram outlines the general workflow for a Chemical Shift Perturbation (CSP) mapping experiment.

CSP_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis Prep_Enzyme Prepare ¹⁵N-labeled Enzyme Acquire_Ref Acquire Reference ¹H-¹⁵N HSQC Prep_Enzyme->Acquire_Ref Prep_Ligand Prepare S3P Stock Solution Titration Titrate S3P into Enzyme Sample Prep_Ligand->Titration Acquire_Ref->Titration Acquire_Titr Acquire ¹H-¹⁵N HSQC at each Titration Point Titration->Acquire_Titr Process_Spectra Process and Overlay Spectra Acquire_Titr->Process_Spectra Calc_CSP Calculate Chemical Shift Perturbations (Δδ) Process_Spectra->Calc_CSP Plot_CSP Plot Δδ vs. Residue Number Calc_CSP->Plot_CSP Fit_Kd Determine Kd from Titration Curves Calc_CSP->Fit_Kd

Caption: Workflow for Chemical Shift Perturbation (CSP) Mapping.

Logical Relationship of Ligand-Observed NMR Techniques

This diagram illustrates the logical relationship and outcomes of STD NMR and WaterLOGSY experiments.

Ligand_Observed_NMR cluster_std STD NMR cluster_waterlogsy WaterLOGSY Start Enzyme + Ligand (S3P) Mixture STD_Experiment Saturate Protein Resonances Start->STD_Experiment WL_Experiment Saturate Water Resonance Start->WL_Experiment STD_Outcome Observe Ligand Signals in Difference Spectrum STD_Experiment->STD_Outcome Binding_Conclusion Conclusion: S3P is a Binder STD_Outcome->Binding_Conclusion WL_Outcome Observe Ligand Signal Sign Change WL_Experiment->WL_Outcome WL_Outcome->Binding_Conclusion

Caption: Logic of Ligand-Observed NMR for Binding Assessment.

References

Application Notes and Protocols for Genetic Manipulation of the Shikimate Pathway in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The shikimate pathway is a crucial metabolic route in microorganisms and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other valuable aromatic compounds. In the yeast Saccharomyces cerevisiae, this pathway presents a key target for metabolic engineering to produce a wide range of commercially important molecules, including pharmaceuticals, biofuels, and specialty chemicals. This document provides detailed application notes and experimental protocols for the genetic manipulation of the shikimate pathway in S. cerevisiae to enhance the production of desired aromatic compounds.

Data Presentation: Quantitative Impact of Genetic Modifications

The following tables summarize the quantitative effects of various genetic engineering strategies on the production of shikimate pathway-derived compounds in S. cerevisiae.

Table 1: Production of p-Hydroxybenzoic Acid (pHBA) in Engineered S. cerevisiae

Genetic Modification(s)Strain BackgroundCulture ConditionsTiter (g/L)Yield (mg/g glucose)Productivity (mg/gCDW/h)Reference(s)
Overexpression of ubiC from E. coli, deletion of ARO7 and TRP3Engineered to accumulate chorismateFed-batch bioreactor2.93.118.625[1]

Table 2: Production of Shikimate and Derivatives in Engineered Yeast

Target CompoundGenetic Modification(s)Host OrganismCulture ConditionsTiter (g/L)Reference(s)
ShikimateOverexpression of feedback-resistant ARO4K229L and ARO1D920A, overexpression of TKL1Scheffersomyces stipitisNot specified3.11[2]
Aromatic CompoundsIntroduction of tyrosine-insensitive ARO4S. cerevisiaeChemostat culture>200-fold increase in extracellular aromatic compounds[3][4]
Hydroxytyrosol (HT)Overexpression of tyrosine feedback-resistant ARO4S. cerevisiaeSD medium0.00208[5]

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Gene Deletion of ARO7

This protocol describes the deletion of the ARO7 gene, which encodes chorismate mutase, to redirect metabolic flux towards other chorismate-derived compounds.

Materials:

  • S. cerevisiae strain (e.g., BY4741)

  • pCas9 plasmid (containing Cas9 gene and a selectable marker, e.g., URA3)

  • gRNA expression vector (e.g., containing a LEU2 marker)

  • Repair template (e.g., a 90-mer oligonucleotide with homology arms flanking the ARO7 gene)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Selective medium (e.g., synthetic complete medium lacking uracil and leucine)

  • Lithium Acetate (LiAc) solution (0.1 M)

  • Polyethylene Glycol (PEG) solution (50% w/v)

  • Single-stranded carrier DNA (ssDNA) (10 mg/mL)

  • Sterile water

  • Yeast lysis buffer

  • PCR reagents (primers flanking the ARO7 locus, DNA polymerase, dNTPs)

  • Agarose gel electrophoresis equipment

Procedure:

  • gRNA Design and Cloning:

    • Design a 20-bp gRNA sequence targeting a region within the ARO7 open reading frame (ORF). Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).

    • Synthesize complementary oligonucleotides encoding the gRNA sequence with appropriate overhangs for cloning into the gRNA expression vector.

    • Anneal the oligonucleotides and ligate them into the linearized gRNA expression vector.

    • Transform the ligation product into competent E. coli for plasmid amplification and sequence verify the construct.

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells using the lithium acetate method.

    • In a microcentrifuge tube, combine the pCas9 plasmid, the ARO7-targeting gRNA plasmid, and the repair template oligonucleotide.

    • Add the competent yeast cells to the DNA mixture.

    • Add LiAc/PEG/ssDNA solution and incubate to facilitate DNA uptake.

    • Heat shock the cells.

    • Plate the transformation mixture onto selective medium lacking uracil and leucine.

    • Incubate at 30°C for 2-3 days until colonies appear.

  • Verification of Gene Deletion:

    • Isolate genomic DNA from putative aro7Δ colonies.

    • Perform PCR using primers that flank the ARO7 gene.

    • Analyze the PCR products by agarose gel electrophoresis. A successful deletion will result in a smaller PCR product compared to the wild-type strain.

    • Sequence the PCR product to confirm the precise deletion of the ARO7 gene.

Protocol 2: Overexpression of Feedback-Resistant ARO4K229L

This protocol details the overexpression of a feedback-resistant version of the DAHP synthase, encoded by the ARO4 gene, to increase carbon flux into the shikimate pathway.

Materials:

  • S. cerevisiae strain

  • Yeast expression vector (e.g., pRS426, a high-copy 2µ plasmid with a URA3 marker and a strong constitutive promoter like TDH3p)

  • S. cerevisiae genomic DNA

  • Primers for amplifying ARO4 and introducing the K229L mutation

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells

  • YPD and selective media

  • Reagents for yeast transformation (as in Protocol 1)

  • Reagents for Western blotting (primary antibody against Aro4p, secondary antibody, detection reagents)

  • Reagents for DAHP synthase activity assay

Procedure:

  • Construction of the ARO4K229L Expression Plasmid:

    • Use site-directed mutagenesis PCR to introduce the K229L mutation into the ARO4 gene, using wild-type S. cerevisiae genomic DNA as a template.[6]

    • Amplify the full-length ARO4K229L ORF with primers containing restriction sites compatible with the chosen expression vector.

    • Digest both the PCR product and the yeast expression vector with the corresponding restriction enzymes.

    • Ligate the ARO4K229L fragment into the digested vector.

    • Transform the ligation product into competent E. coli and select for antibiotic resistance.

    • Isolate the plasmid DNA and verify the sequence of the ARO4K229L insert.

  • Yeast Transformation:

    • Transform the verified ARO4K229L expression plasmid into the desired S. cerevisiae strain using the lithium acetate method as described in Protocol 1.

    • Plate the transformed cells on selective medium (e.g., synthetic complete medium lacking uracil).

    • Incubate at 30°C for 2-3 days.

  • Verification of Overexpression:

    • Western Blot Analysis:

      • Grow the transformed and wild-type control strains in selective medium.

      • Prepare protein extracts from the yeast cells.

      • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

      • Probe the membrane with a primary antibody specific for Aro4p, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detect the protein bands using a chemiluminescent substrate. An increased band intensity in the transformed strain compared to the wild-type confirms overexpression.

    • Enzyme Activity Assay:

      • Prepare cell-free extracts from the transformed and wild-type strains.

      • Perform a DAHP synthase activity assay by monitoring the formation of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[7] This can be done using a colorimetric assay that measures the periodate oxidation product of DAHP.[7]

      • An increased specific activity in the transformed strain indicates successful overexpression of a functional enzyme.

Mandatory Visualizations

Shikimate_Pathway cluster_enzymes PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate E4P Erythrose-4-Phosphate (E4P) DHQ 3-Dehydroquinate DAHP->DHQ ARO1 DHS 3-Dehydroshikimate DHQ->DHS ARO1 Shikimate Shikimate DHS->Shikimate ARO1 S3P Shikimate-3-Phosphate Shikimate->S3P ARO1 EPSP 5-Enolpyruvylthis compound S3P->EPSP ARO1 Chorismate Chorismate EPSP->Chorismate ARO2 Aro7 ARO7 (Chorismate mutase) Chorismate->Aro7 Trp_pathway Tryptophan Biosynthesis Chorismate->Trp_pathway PABA_pathway PABA Biosynthesis Chorismate->PABA_pathway Trp Tryptophan Phe Phenylalanine Aro3_Aro4 ARO3, ARO4 (DAHP synthase) Phe->Aro3_Aro4 Tyr Tyrosine Tyr->Aro3_Aro4 Feedback Inhibition Tyr->Aro7 Feedback Inhibition PABA p-Aminobenzoic Acid Aro3_Aro4->DAHP Aro1 ARO1 (pentafunctional enzyme) Aro2 ARO2 (Chorismate synthase) Phe_Tyr_pathway Phenylalanine/Tyrosine Biosynthesis Aro7->Phe_Tyr_pathway Trp_pathway->Trp Phe_Tyr_pathway->Phe Phe_Tyr_pathway->Tyr PABA_pathway->PABA

Caption: The Shikimate Pathway in Saccharomyces cerevisiae.

Gene_Knockout_Workflow start Start: Select Target Gene (e.g., ARO7) design_gRNA 1. Design gRNA and Repair Template start->design_gRNA construct_plasmids 2. Construct Cas9 and gRNA Plasmids design_gRNA->construct_plasmids transform 4. Co-transform Plasmids and Repair Template construct_plasmids->transform prepare_cells 3. Prepare Competent Yeast Cells prepare_cells->transform select 5. Select Transformants on Selective Media transform->select verify 6. Verify Gene Deletion via PCR and Sequencing select->verify end End: Verified Knockout Strain verify->end Gene_Overexpression_Workflow start Start: Select Gene for Overexpression (e.g., ARO4^K229L) clone_gene 1. Clone Gene into Yeast Expression Vector start->clone_gene transform_ecoli 2. Transform E. coli and Amplify Plasmid clone_gene->transform_ecoli transform_yeast 4. Transform Yeast with Expression Plasmid transform_ecoli->transform_yeast prepare_yeast 3. Prepare Competent Yeast Cells prepare_yeast->transform_yeast select_transformants 5. Select Transformants on Selective Media transform_yeast->select_transformants verify_overexpression 6. Verify Overexpression (Western Blot / Enzyme Assay) select_transformants->verify_overexpression end End: Verified Overexpression Strain verify_overexpression->end

References

Application Notes and Protocols: Using CRISPR-Cas9 to Knockout Shikimate Pathway Genes in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The shikimate pathway is a crucial metabolic route in plants, bacteria, fungi, and algae for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2][3] These amino acids are not only essential for protein synthesis but also serve as precursors for a vast array of secondary metabolites vital for plant growth, development, and defense.[2][3] As this pathway is absent in animals, its enzymes are attractive targets for the development of herbicides and antimicrobial agents.[1] The CRISPR-Cas9 system has emerged as a powerful and precise tool for genome editing, enabling targeted gene knockouts to elucidate gene function and engineer metabolic pathways.[4][5][6] This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to knockout shikimate pathway genes in the model plant Arabidopsis thaliana.

The Shikimate Pathway in Arabidopsis thaliana

The shikimate pathway converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the precursor for aromatic amino acids.[7][8] This pathway consists of seven enzymatic steps catalyzed by six enzymes.[7] In Arabidopsis, some of these enzymes are encoded by multiple genes, suggesting functional redundancy and complex regulation.[1][9]

A simplified diagram of the shikimate pathway is presented below:

Shikimate_Pathway cluster_input Precursors PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-dehydroquinate (DHQ) DAHP->DHQ DHS DHS 3-dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP 5-enolpyruvylthis compound (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatic_AAs

Caption: A simplified diagram of the shikimate pathway in plants.

Experimental Workflow for CRISPR-Cas9 Mediated Knockout

The overall workflow for generating knockout mutants of shikimate pathway genes in Arabidopsis involves several key steps, from guide RNA design to the analysis of mutant plants.

CRISPR_Workflow cluster_design Phase 1: Design & Cloning cluster_transformation Phase 2: Plant Transformation cluster_screening Phase 3: Screening & Analysis gRNA_design 1. Guide RNA (gRNA) Design Vector_construction 2. Vector Construction gRNA_design->Vector_construction Agro_transformation 3. Agrobacterium Transformation Vector_construction->Agro_transformation Plant_transformation 4. Arabidopsis Floral Dip Agro_transformation->Plant_transformation T1_selection 5. T1 Seed Selection Plant_transformation->T1_selection Mutation_detection 6. Mutation Detection (PCR & Sequencing) T1_selection->Mutation_detection T2_screening 7. T2 Homozygous Mutant Screening Mutation_detection->T2_screening Phenotypic_analysis 8. Phenotypic & Metabolic Analysis T2_screening->Phenotypic_analysis

Caption: Experimental workflow for CRISPR-Cas9 knockout in Arabidopsis.

Detailed Protocols

Guide RNA (gRNA) Design

Successful gene knockout depends on the design of efficient and specific guide RNAs.[10][11]

Protocol:

  • Target Gene Selection: Identify the target gene(s) in the shikimate pathway from the Arabidopsis genome database (e.g., TAIR).

  • gRNA Design Tools: Use online tools like CRISPR-P or Synthego's CRISPR Design Tool to design gRNAs.[10][12] These tools help identify potential gRNA sequences targeting the gene of interest and predict their on-target efficiency and off-target effects.

  • Design Criteria:

    • Target the 5' end of the coding sequence, preferably within the first or second exon, to maximize the chance of generating a loss-of-function mutation.[13]

    • The gRNA sequence is typically 20 nucleotides long and must be adjacent to a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.[12][14]

    • Select gRNAs with high on-target scores and low off-target scores to minimize unintended mutations.[10]

    • Consider designing two gRNAs per target gene to improve the knockout efficiency.[13]

Vector Construction

The designed gRNAs and the Cas9 nuclease are cloned into a binary vector suitable for Agrobacterium-mediated plant transformation.

Protocol:

  • Vector System: A variety of vector systems are available for CRISPR-Cas9 in plants.[5][6] A common approach is to use a single T-DNA vector containing both the Cas9 expression cassette and the gRNA expression cassette.[5]

  • Cloning Strategy:

    • Synthesize the designed gRNA sequences as complementary oligonucleotides.

    • Anneal the oligonucleotides to form a double-stranded DNA fragment.

    • Clone the gRNA duplex into a vector containing a plant U6 or U3 small nuclear RNA promoter.

    • Assemble the gRNA expression cassette and the Cas9 expression cassette (driven by a strong constitutive promoter like 35S or Ubiquitin) into a binary vector.[15]

    • The binary vector should also contain a plant selection marker (e.g., hygromycin or Basta resistance).[15]

  • Verification: Verify the final construct by Sanger sequencing to ensure the gRNA sequence is correct.

Agrobacterium Transformation

The binary vector is introduced into an Agrobacterium tumefaciens strain, which will be used to transform Arabidopsis.

Protocol:

  • Agrobacterium Strain: Use a suitable Agrobacterium strain, such as GV3101 or EHA105.[16]

  • Transformation Method: Transform the binary vector into electrocompetent Agrobacterium cells via electroporation.[13]

  • Selection: Plate the transformed Agrobacterium on LB agar plates containing appropriate antibiotics (e.g., kanamycin for the binary vector and rifampicin for the Agrobacterium strain) and grow for 2-3 days at 28°C.[13]

  • Verification: Confirm the presence of the binary vector in the Agrobacterium colonies by colony PCR.

Arabidopsis Floral Dip Transformation

The floral dip method is a simple and efficient way to transform Arabidopsis.[17]

Protocol:

  • Plant Growth: Grow wild-type Arabidopsis thaliana (e.g., Col-0 ecotype) plants until they start flowering.

  • Agrobacterium Culture: Inoculate a confirmed Agrobacterium colony into liquid LB medium with appropriate antibiotics and grow overnight at 28°C.

  • Infiltration Medium: Pellet the overnight culture by centrifugation and resuspend in infiltration medium (e.g., 5% sucrose and 0.05% Silwet L-77).

  • Floral Dip: Dip the inflorescences of the Arabidopsis plants into the Agrobacterium suspension for 30-60 seconds.

  • Post-Transformation Care: Place the dipped plants in a humid environment for 24 hours and then return them to normal growth conditions. Allow the plants to set seeds (T1 generation).

T1 Seed Selection and Mutation Detection

T1 seeds are screened for successful transformants, and these plants are analyzed for the presence of mutations.

Protocol:

  • Seed Sterilization and Selection: Sterilize the collected T1 seeds and plate them on MS medium containing the appropriate selection agent (e.g., hygromycin).

  • Genomic DNA Extraction: After 7-10 days, transfer the resistant T1 seedlings to soil. Once the plants are established, extract genomic DNA from a leaf sample.

  • Mutation Detection:

    • PCR Amplification: Amplify the target region of the shikimate pathway gene using primers flanking the gRNA target site.

    • Sequencing: Purify the PCR product and send it for Sanger sequencing. Analyze the sequencing chromatograms for the presence of indels (insertions or deletions), which appear as overlapping peaks downstream of the target site.[18]

    • High-Resolution Melting (HRM) Analysis: This method can be used as a rapid screening tool to identify plants with potential mutations before sequencing.[19]

T2 Homozygous Mutant Screening

T1 plants are often chimeric or heterozygous for the mutation.[20] Therefore, it is necessary to screen the T2 generation to identify homozygous mutants.

Protocol:

  • Seed Collection: Collect T2 seeds from individual T1 plants that showed mutations.

  • Screening:

    • Segregation Analysis: If the T-DNA insertion contains a fluorescent marker, screen T2 seeds for segregation. For a single insertion, a 3:1 ratio of fluorescent to non-fluorescent seeds is expected.

    • Genotyping: Grow T2 plants and perform genomic DNA extraction and PCR-sequencing as described for the T1 generation to identify homozygous mutants (plants with a single, clean sequencing trace showing the indel).

  • Cas9-Free Mutants: It is desirable to identify homozygous mutants that have segregated away the Cas9 transgene to avoid further mutations and potential off-target effects in subsequent generations.[20] This can be tested by PCR for the Cas9 gene.

Data Presentation: Phenotypes of Shikimate Pathway Mutants

Knocking out genes in the shikimate pathway can lead to a range of phenotypes, from lethality to altered growth and metabolite profiles. The table below summarizes expected and observed phenotypes based on published data.

Target Gene (Enzyme)Arabidopsis Gene IDExpected/Observed Phenotype in Knockout MutantsReference
DHS1 (3-deoxy-D-arabino-heptulosonate-7-phosphate synthase 1)AT4G39980Hypersensitive to tyrosine, reduced anthocyanin under high light.[1][9][1][9]
DHS2 (3-deoxy-D-arabino-heptulosonate-7-phosphate synthase 2)AT4G33510Resistant to tyrosine-mediated growth inhibition.[1][9][1][9]
DHS3 (3-deoxy-D-arabino-heptulosonate-7-phosphate synthase 3)AT1G22410Hypersensitive to tryptophan, reduced anthocyanin under high light.[1][9][1][9]
MEE32 (Bifunctional enzyme in shikimate pathway)AT4G13940Photoperiod-dependent lesion mimic phenotype.[21][21]
EPSPS (5-enolpyruvylthis compound synthase)AT2G45300Likely embryo-lethal due to its essential role.[7]
CS (Chorismate synthase)AT1G48850Likely embryo-lethal as it catalyzes the final step to the essential precursor chorismate.[7]

Quantitative Data Summary

The following table presents a summary of potential quantitative data that can be collected from CRISPR-Cas9 knockout mutants of shikimate pathway genes.

MeasurementWild-Type (Expected)Knockout Mutant (Expected)Method
Aromatic Amino Acid Levels (e.g., Phenylalanine) Normal physiological levelsSignificantly reduced or alteredHPLC or LC-MS/MS
Shikimate Accumulation LowPotentially elevated if a downstream enzyme is knocked outHPLC or LC-MS/MS
Anthocyanin Content Normal under inducing conditionsReduced in some mutants (e.g., dhs1, dhs3)[1][9]Spectrophotometry
Gene Expression of other Pathway Genes Basal levelsPotentially altered due to feedback regulationqRT-PCR
Growth Rate (e.g., root length, rosette diameter) NormalPotentially reduced or altered sensitivity to amino acids[1][9]Image analysis

Conclusion

The CRISPR-Cas9 system provides a robust and efficient platform for generating targeted knockouts of shikimate pathway genes in Arabidopsis thaliana. The protocols outlined in this document offer a comprehensive guide for researchers to investigate the function of individual genes within this critical metabolic pathway. The resulting mutant lines will be invaluable resources for fundamental plant biology research and for applied studies in herbicide development and metabolic engineering.

References

Application Notes and Protocols for the In Vitro Reconstitution of the Shikimate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimate pathway is a crucial metabolic route found in bacteria, archaea, fungi, algae, and plants, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other important aromatic compounds.[1][2] Its absence in mammals makes it an attractive target for the development of herbicides and antimicrobial agents.[3] The in vitro reconstitution of the shikimate pathway provides a powerful cell-free system to study enzyme kinetics, identify rate-limiting steps, and screen for potential inhibitors in a controlled environment.[4] These application notes provide a comprehensive guide to the components, quantitative data, and detailed protocols for the successful in vitro reconstitution of this essential metabolic pathway.

The Shikimate Pathway: An Overview

The shikimate pathway consists of seven enzymatic steps that convert phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for aromatic amino acids.[5][6]

The seven enzymes of the shikimate pathway are:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroG)

  • 3-dehydroquinate (DHQ) synthase (AroB)

  • 3-dehydroquinate dehydratase (AroD)

  • Shikimate dehydrogenase (AroE)

  • Shikimate kinase (AroK/AroL)

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (AroA)

  • Chorismate synthase (AroC)

Data Presentation: Enzyme Kinetic Parameters

The following tables summarize the kinetic parameters for key enzymes of the shikimate pathway from various organisms. This data is essential for designing and optimizing the in vitro reconstitution of the pathway.

Table 1: Kinetic Parameters for DAHP Synthase, DHQ Synthase, and Dehydroquinate Dehydratase

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)V_max (µmol/min/mg)
DAHP SynthaseArabidopsis thaliana (AthDHS1)PEP---
E4P---
DHQ SynthaseEscherichia coliDAHP---
Dehydroquinate DehydrataseCamellia sinensis3-dehydroquinate286.5760.2220.133

Data sourced from BenchChem Application Notes.[7]

Table 2: Kinetic Parameters for Shikimate Dehydrogenase

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)V_max (µmol/min/mg)
Shikimate DehydrogenaseCamellia sinensis3-dehydroshikimate286.5760.2220.133
Shikimate209.6190.1040.062
Pisum sativum----

Data sourced from BenchChem Application Notes.[7]

Table 3: Kinetic Parameters for Shikimate Kinase, EPSP Synthase, and Chorismate Synthase

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)V_max (µmol/min/mg)
Shikimate KinaseMycobacterium tuberculosisShikimate650 ± 2860 ± 8-
MgATP112 ± 460 ± 8-
Staphylococcus aureus (MRSA)Shikimate153-13.4
ATP224-13.4
EPSP SynthaseAgrobacterium sp. (CP4)PEP200 (with KCl)--
Zea mays (Maize, TIPS variant)PEP29 ± 1.83.3 ± 0.1-
Chorismate SynthaseEscherichia coliEPSP---

Data sourced from BenchChem Application Notes.[7]

Experimental Protocols

This section provides detailed methodologies for the expression and purification of shikimate pathway enzymes, the setup of the multi-enzyme reconstitution reaction, and the analysis of the final product, chorismate.

Protocol 1: Recombinant Expression and Purification of Shikimate Pathway Enzymes

This protocol describes a general method for producing and purifying His-tagged shikimate pathway enzymes from E. coli.

1. Gene Cloning and Expression Vector Construction:

  • Synthesize or PCR-amplify the coding sequences for each of the seven shikimate pathway enzymes (e.g., aroG, aroB, aroD, aroE, aroL, aroA, aroC from E. coli K-12).
  • Clone each gene into a suitable expression vector (e.g., pET series) containing a sequence for an N- or C-terminal hexahistidine (His₆) tag.

2. Protein Expression:

  • Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow a 50 mL starter culture overnight at 37°C in Luria-Bertani (LB) medium containing the appropriate antibiotic.
  • Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
  • Reduce the temperature to 20°C and continue to incubate for 16-18 hours to enhance protein solubility.

3. Cell Lysis and Lysate Preparation:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

4. His-Tag Affinity Chromatography:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.
  • Load the clarified lysate onto the column.
  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

5. Buffer Exchange and Storage:

  • Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column.
  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
  • Aliquot the purified enzymes and store at -80°C.

Protocol 2: In Vitro Reconstitution of the Shikimate Pathway

This protocol outlines the setup for a one-pot reaction to synthesize chorismate from the initial substrates.

1. Reaction Components:

  • Purified Enzymes: AroG, AroB, AroD, AroE, AroK/L, AroA, and AroC.

  • Substrates: Phosphoenolpyruvate (PEP), Erythrose 4-phosphate (E4P).

  • Cofactors: ATP, NAD⁺, NADPH, FMN (for some chorismate synthases).

  • Reaction Buffer: 100 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT.

2. Reaction Setup (for a 100 µL final volume):

  • Prepare a 2X reaction master mix containing:

    • 200 mM HEPES pH 7.5

    • 10 mM MgCl₂

    • 2 mM DTT

    • 2 mM PEP

    • 1 mM E4P

    • 2 mM ATP

    • 0.4 mM NAD⁺

    • 0.4 mM NADPH

    • 0.1 mM FMN

  • In a separate tube, combine the purified enzymes. The optimal concentration of each enzyme may need to be determined empirically, but a starting point is 1-5 µM for each.

  • Add nuclease-free water to the enzyme mixture to a final volume of 50 µL.

  • To initiate the reaction, add 50 µL of the 2X reaction master mix to the tube containing the enzymes.

  • Mix gently by pipetting.

3. Incubation and Time Points:

  • Incubate the reaction at 30°C.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) for analysis.

4. Reaction Termination:

  • To stop the reaction, add an equal volume of ice-cold methanol or 0.1 M HCl to the aliquot.

  • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • The supernatant can then be used for analysis.

Protocol 3: Quantification of Chorismate by HPLC

This protocol describes a method for quantifying the final product of the reconstituted pathway.

1. Instrumentation and Conditions: [3]

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 20% Acetonitrile and 80% 0.1% Phosphoric Acid in water. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 10-20 µL.

2. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Prepare a standard curve using known concentrations of purified chorismic acid.

  • Inject the supernatant from the terminated reaction samples.

  • Run the analysis and record the chromatogram.

  • Identify the chorismate peak based on its retention time compared to the standard.

  • Quantify the amount of chorismate in the samples by comparing the peak area to the standard curve.

Visualizations

Shikimate Pathway Overview

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP AroG_label AroG E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ AroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS AroD Shikimate Shikimate DHS->Shikimate AroE S3P This compound (S3P) Shikimate->S3P AroK/L EPSP EPSP S3P->EPSP AroA Chorismate Chorismate EPSP->Chorismate AroC AAs Aromatic Amino Acids Chorismate->AAs

Caption: The seven-step shikimate pathway from precursors to chorismate.

Experimental Workflow for In Vitro Reconstitution

Experimental_Workflow cluster_prep Enzyme Preparation cluster_reconstitution In Vitro Reconstitution cluster_analysis Analysis cloning Gene Cloning expression Protein Expression cloning->expression purification Purification expression->purification setup Reaction Setup purification->setup incubation Incubation setup->incubation termination Reaction Termination incubation->termination hplc HPLC Analysis termination->hplc quantification Quantification hplc->quantification

Caption: Workflow for in vitro reconstitution and analysis of the shikimate pathway.

References

Application Note: Developing Cell-Based Assays for Screening Shikimate Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The shikimate pathway is a seven-step metabolic route essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites.[1][2][3] These amino acids are vital precursors for a wide array of secondary metabolites and are crucial for protein synthesis.[1] A key feature of this pathway is its absence in mammals, who must acquire these essential amino acids through their diet.[4][5][6] This distinction makes the shikimate pathway an exceptionally attractive target for the development of novel, non-toxic antimicrobial agents, herbicides, and antiparasitic drugs.[7][8][9]

Cell-based assays offer a significant advantage over traditional biochemical assays by allowing for the evaluation of potential inhibitors in a physiologically relevant environment.[1] This approach simultaneously assesses compound permeability, target engagement, and potential cytotoxicity. This application note provides detailed protocols for a primary whole-cell growth inhibition assay, a confirmatory rescue assay to verify the mechanism of action, and a secondary reporter gene-based assay for high-throughput screening (HTS) of shikimate pathway inhibitors using a bacterial model system like Escherichia coli.

The Shikimate Pathway: A Prime Target

The shikimate pathway converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for all three aromatic amino acids.[2][10] Each of the seven enzymes in this pathway represents a potential target for inhibition.[5][11] The most well-known inhibitor of this pathway is glyphosate, the active ingredient in many broad-spectrum herbicides, which targets the sixth enzyme, EPSP synthase.[2][12]

Shikimate_Pathway cluster_inputs cluster_pathway cluster_outputs PEP Phosphoenolpyruvate (PEP) DAHPS DAHP Synthase (aroG, aroF, aroH) PEP->DAHPS 1 E4P Erythrose 4-Phosphate (E4P) E4P->DAHPS 1 DHQS DHQ Synthase (aroB) DAHPS->DHQS 2 3-deoxy-D-arabino- heptulosonate-7-phosphate DHQD DHQ Dehydratase (aroD) DHQS->DHQD 3 3-dehydroquinate SDH Shikimate Dehydrogenase (aroE) DHQD->SDH 4 3-dehydroshikimate SK Shikimate Kinase (aroK, aroL) SDH->SK 5 Shikimate EPSPS EPSP Synthase (aroA) SK->EPSPS 6 Shikimate-3-phosphate CS Chorismate Synthase (aroC) EPSPS->CS 7 5-enolpyruvylthis compound Chorismate Chorismate CS->Chorismate AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs Glyphosate Glyphosate Glyphosate->EPSPS

Figure 1. The seven-step bacterial shikimate pathway.

Protocol 1: Primary Screening - Bacterial Growth Inhibition Assay

This protocol describes a robust method for primary screening of compound libraries by measuring the inhibition of bacterial growth in a minimal medium where the shikimate pathway is essential for survival.

Experimental Workflow

Growth_Assay_Workflow start_end start_end process process data data analysis analysis prep_culture 1. Prepare overnight culture of E. coli in rich medium (LB) subculture 2. Subculture into minimal medium (M9) and grow to early-log phase (OD600 ≈ 0.2) prep_culture->subculture inoculate 4. Inoculate plate with diluted early-log phase culture subculture->inoculate prepare_plate 3. Prepare 96-well plate with serial dilutions of test compounds prepare_plate->inoculate incubate 5. Incubate at 37°C with shaking for 16-24 hours inoculate->incubate measure_od 6. Measure optical density at 600 nm (OD600) incubate->measure_od analyze 7. Calculate % inhibition and determine IC50 values measure_od->analyze

Figure 2. Workflow for the primary bacterial growth inhibition assay.
Methodology

  • Materials and Reagents:

    • E. coli strain (e.g., ATCC 25922)

    • Luria-Bertani (LB) Broth (Rich Medium)

    • M9 Minimal Salts Medium supplemented with 0.4% glucose and 1 mM MgSO₄

    • Test compounds and positive control (e.g., Glyphosate)

    • Sterile 96-well microplates

    • Microplate reader

  • Overnight Culture Preparation:

    • Inoculate a single colony of E. coli into 5 mL of LB broth.

    • Incubate overnight at 37°C with shaking (200 rpm).

  • Assay Culture Preparation:

    • The next day, wash the overnight culture cells by centrifuging at 4000 x g for 10 minutes, removing the LB supernatant, and resuspending the pellet in M9 minimal medium.

    • Inoculate 50 mL of fresh M9 minimal medium with the washed cells to an initial optical density at 600 nm (OD₆₀₀) of 0.05.

    • Incubate at 37°C with shaking until the culture reaches the early logarithmic phase (OD₆₀₀ ≈ 0.2-0.3).

    • Dilute this culture with fresh M9 medium to achieve a final OD₆₀₀ of 0.001 for the assay.

  • Plate Setup:

    • Prepare serial dilutions of test compounds and glyphosate in M9 medium.

    • Add 100 µL of M9 medium containing the test compounds to the wells of a 96-well plate.

    • Include negative control wells (diluted culture + vehicle, e.g., DMSO) and positive control wells (diluted culture + glyphosate).

    • Add 100 µL of the diluted E. coli culture (OD₆₀₀ = 0.001) to each well, bringing the total volume to 200 µL.

  • Incubation and Data Collection:

    • Seal the plate and incubate at 37°C for 16-24 hours with continuous shaking.

    • Measure the OD₆₀₀ of each well using a microplate reader.

Data Presentation: Example Primary Screening Results

Data should be analyzed to determine the half-maximal inhibitory concentration (IC₅₀).

CompoundConcentration (µM)OD₆₀₀ (Mean)% Inhibition
Negative Control 00.8500%
Glyphosate 1000.05593.5%
500.12085.9%
250.41051.8%
12.50.75011.8%
Test Compound X 500.06092.9%
250.25070.6%
12.50.43049.4%
6.250.68020.0%

% Inhibition = [1 - (ODsample - ODblank) / (ODneg_ctrl - ODblank)] x 100

Result: Glyphosate shows an estimated IC₅₀ of ~25 µM. Test Compound X shows an estimated IC₅₀ of ~12.5 µM, identifying it as a potent hit.

Protocol 2: Confirmatory Assay - Aromatic Amino Acid Rescue

This assay confirms that the growth inhibition observed in the primary screen is specifically due to the disruption of the shikimate pathway. If a compound inhibits this pathway, supplementing the medium with its final products (aromatic amino acids) should restore bacterial growth.

Logical Framework

Rescue_Assay_Logic ShikimatePathway Shikimate Pathway AAs Aromatic Amino Acids (Essential for Growth) ShikimatePathway->AAs produces NoGrowth No Growth ShikimatePathway->NoGrowth Growth Bacterial Growth AAs->Growth Inhibitor Test Compound (Inhibitor) Inhibitor->ShikimatePathway blocks Supplement Exogenous AAs (Supplement) Supplement->Growth bypasses block

Figure 3. Logical diagram of the aromatic amino acid rescue experiment.
Methodology

  • Reagents:

    • M9 Minimal Medium as in Protocol 1.

    • Rescue Medium: M9 Minimal Medium supplemented with a mixture of L-tryptophan, L-phenylalanine, and L-tyrosine (50 µg/mL each).

    • Hit compound (e.g., Test Compound X from the primary screen).

  • Procedure:

    • The assay is set up similarly to the growth inhibition assay, but in parallel plates or sections.

    • Plate 1 (No Rescue): Prepare serial dilutions of the hit compound in standard M9 medium.

    • Plate 2 (Rescue): Prepare identical serial dilutions of the hit compound in the Rescue Medium.

    • Inoculate both plates with the same early-log phase E. coli culture (final OD₆₀₀ = 0.001).

    • Incubate both plates at 37°C for 16-24 hours with shaking.

    • Measure the OD₆₀₀.

Data Presentation: Example Rescue Assay Results

A true shikimate pathway inhibitor will show significantly reduced activity in the presence of aromatic amino acids.

Compound X Conc. (µM)OD₆₀₀ in M9 MediumOD₆₀₀ in Rescue MediumGrowth Restored?
0 (Control)0.8600.855-
6.250.6900.840Yes
12.50.4400.850Yes
250.2550.835Yes
500.0650.845Yes

Result: The inhibitory effect of Compound X is completely reversed in the Rescue Medium, strongly indicating that its mechanism of action is through the inhibition of the shikimate pathway.

Protocol 3: Secondary HTS - Shikimate-Dependent Reporter Gene Assay

For HTS campaigns, a reporter gene assay can provide a higher signal-to-noise ratio and greater sensitivity. This protocol describes a constructed assay where a promoter, negatively regulated by aromatic amino acids, controls the expression of a reporter gene like luciferase. Pathway inhibition depletes the amino acid pool, de-repressing the promoter and activating the reporter.

Experimental Workflow

Reporter_Assay_Workflow start_end start_end process process data data analysis analysis prep_culture 1. Grow E. coli reporter strain to mid-log phase in M9 medium add_cells 3. Add reporter cell culture to the plate prep_culture->add_cells plate_compounds 2. Dispense test compounds into 384-well assay plate plate_compounds->add_cells incubate 4. Incubate at 37°C for a determined period (e.g., 4-6 hours) to allow for reporter expression add_cells->incubate add_reagent 5. Add luciferase detection reagent to each well incubate->add_reagent measure_lum 6. Measure luminescence (RLU) on a plate reader add_reagent->measure_lum analyze 7. Calculate Z'-factor and identify hits based on signal increase measure_lum->analyze

Figure 4. Workflow for a shikimate-dependent reporter gene assay.
Methodology

  • Strain Construction:

    • Engineer an E. coli strain by placing a reporter gene (e.g., luxCDABE or firefly luciferase) under the control of a promoter that is repressed by the final products of the shikimate pathway (e.g., the promoter of the trp operon).

  • Assay Procedure:

    • Grow the engineered reporter strain in M9 minimal medium to mid-log phase (OD₆₀₀ ≈ 0.4-0.5).

    • Dispense test compounds into a 384-well plate.

    • Add the bacterial culture to the wells.

    • Incubate the plate for a pre-determined time (e.g., 4-6 hours) to allow for inhibitor action and reporter protein expression.

    • Add the appropriate luciferase substrate/reagent to each well (e.g., luciferin).[13]

    • Measure the luminescence as Relative Light Units (RLU) using a microplate reader.

Data Presentation: Example Reporter Assay Results

An increase in luminescence indicates pathway inhibition. The Z'-factor is calculated to assess assay quality for HTS.

Well TypeRLU (Mean)RLU (Std Dev)
Negative Control (DMSO)25,0002,100
Positive Control (50 µM Compound X)350,00025,000

Z'-factor = 1 - [ (3σp + 3σn) / |µp - µn| ] Z'-factor = 1 - [ (3 * 25,000 + 3 * 2,100) / |350,000 - 25,000| ] *Z'-factor = 1 - [ (75,000 + 6,300) / 325,000 ] = 1 - (81,300 / 325,000) = 1 - 0.25 = 0.75 *

Result: The assay demonstrates a robust signal window with a Z'-factor of 0.75. A Z'-factor > 0.5 is considered excellent for HTS, indicating that the assay is well-suited for screening large compound libraries.

Conclusion

The suite of assays described provides a comprehensive workflow for the discovery and validation of novel shikimate pathway inhibitors. The primary growth inhibition assay serves as a simple and effective initial screen.[1] The aromatic amino acid rescue experiment is a critical step to confirm the specific on-target activity of primary hits. Finally, the development of a reporter gene assay offers a highly sensitive and scalable platform for large-scale HTS campaigns.[14] This systematic approach enables the efficient identification and characterization of promising lead compounds for the development of new antimicrobials and herbicides.

References

Analytical Techniques for Separating Shikimate Pathway Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and analysis of shikimate pathway intermediates. The shikimate pathway is a crucial metabolic route in plants, bacteria, fungi, and parasites for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential compounds.[1][2][3] As this pathway is absent in mammals, it is a key target for the development of herbicides and antimicrobial agents.[2][4] Accurate analysis of its intermediates is therefore critical for research in drug development, metabolic engineering, and plant biochemistry.

Application Notes: Choosing the Right Analytical Technique

The primary challenges in analyzing shikimate pathway intermediates lie in their high polarity, structural similarity, and the instability of certain compounds like chorismate and prephenate.[5] The low in-planta concentrations of some intermediates also necessitate highly sensitive detection methods.[5] The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Capillary Electrophoresis (CE) is also a viable technique.[7]

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating shikimate pathway intermediates.[6] Due to the high polarity of the analytes, traditional reversed-phase (RP-C18) columns often provide insufficient retention.[5] More specialized columns are often required for the simultaneous analysis of multiple intermediates.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Well-suited for retaining and separating highly polar compounds.[5]

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics offer enhanced selectivity for the acidic compounds found in the shikimate pathway.[5]

  • Porous Graphitic Carbon (PGC): Can separate highly polar compounds based on their molecular geometry.[5]

UV detection is feasible, typically at low wavelengths (200-215 nm), but lacks the sensitivity required for low-abundance intermediates.[5] Coupling HPLC with mass spectrometry (LC-MS) is the preferred method for comprehensive and sensitive analysis.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and particularly LC-MS/MS are the preferred methods for their ability to analyze a broad range of polar and thermally labile compounds without the need for derivatization.[8] This is especially important for the direct analysis of unstable intermediates like arogenate and prephenate, as well as phosphorylated compounds.[8][9] Zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) coupled to mass spectrometry has been successfully used for the simultaneous quantification of aromatic amino acids and their pathway intermediates in plant tissues.[10]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for volatile and thermally stable compounds.[8] However, for the analysis of polar and non-volatile shikimate pathway intermediates, a derivatization step is necessary to increase their volatility.[8][11] This is commonly achieved through a two-step process of methoximation followed by silylation.[8][12] While derivatization can introduce variability, GC-MS offers excellent separation and extensive spectral libraries for compound identification.[8][13]

Capillary Electrophoresis (CE): CE separates compounds based on their charge-to-size ratio and is well-suited for the analysis of charged metabolites like those in the shikimate pathway.[14][15] CE coupled with mass spectrometry (CE-MS) is a powerful tool for the comprehensive and quantitative analysis of charged metabolites in biological samples.[14]

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of key shikimate pathway intermediates using various analytical techniques. Please note that values can vary depending on the specific instrumentation, column, and experimental conditions.

IntermediateAnalytical TechniqueColumnDetection MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
Shikimic AcidHPLC-UVReversed-phase C18UV (213 nm)1.0 - 12.0 µg/mL (linear range)[7]
Shikimic AcidGC-MS-MSNot specified[7]
ArogenateLC-MSZIC-HILICMS (via Phenylalanine adduct)0.01 pmol/injection (LOD)[9]
PrephenateLC-MSZIC-HILICMS (via Phenylpyruvate adduct)Not specified[9]
ChorismateLC-MS/MSBeta-OH (x2)MS/MSNot specified[6]
PhenylalanineLC-MSZIC-HILICMSNot specified[9]
TyrosineLC-MSZIC-HILICMSNot specified[9]
TryptophanLC-MST3MSNot specified[6]

Experimental Protocols

Sample Preparation from Plant Tissue

This protocol describes a general method for the extraction of shikimate pathway intermediates from plant tissues, with options for acidic and basic extraction to improve the recovery of specific compounds.[5][10]

Materials:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Extraction buffer 1 (acidic): 10% (v/v) methanol in water, adjusted to pH 3.0 with formic acid, ice-cold.[5]

  • Extraction buffer 2 (basic): 10% (v/v) methanol in water, adjusted to pH 9.0 with ammonium hydroxide, ice-cold.[5]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g at 4°C)

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

  • For acidic extraction, add 1 mL of ice-cold acidic extraction buffer.[5]

  • For basic extraction (in a separate sample), add 1 mL of ice-cold basic extraction buffer.[5]

  • Vortex the samples thoroughly.

  • Incubate on ice for 30 minutes, with intermittent vortexing.[5]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[5]

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[5]

  • Proceed with analysis immediately, as some intermediates are unstable.[5]

HPLC-UV Method for Shikimic Acid Analysis

This protocol provides a starting point for the analysis of shikimic acid using HPLC with UV detection.[5]

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • Mobile Phase: 0.01 M Sulfuric Acid in water[5]

  • Flow Rate: 0.8 mL/min[5]

  • Injection Volume: 10-20 µL[5]

  • Column Temperature: 30-35°C[5]

  • Detection: UV at 213 nm[5]

  • Run Time: 20-30 minutes[5]

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample or standard solution.

  • Monitor the chromatogram at 213 nm.

  • Identify and quantify the shikimic acid peak by comparing its retention time and peak area to that of a known standard.

Derivatization Protocol for GC-MS Analysis

This protocol describes a two-step derivatization process using methoxyamine hydrochloride and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase the volatility of shikimate pathway intermediates for GC-MS analysis.[8][12]

Materials:

  • Dried sample extract

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)[8]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[8]

  • Heating block or incubator

  • Vortex mixer

  • GC-MS vials

Procedure:

  • Ensure the sample extract is completely dry, as water will interfere with the derivatization reagents.[8]

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract.[8]

  • Vortex and incubate at 37°C for 90 minutes with shaking. This step protects aldehyde and ketone groups.[8]

  • Silylation: Add 80 µL of MSTFA.[8]

  • Vortex and incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens on hydroxyl, carboxyl, and amine groups with trimethylsilyl (TMS) groups.[8][13]

  • The derivatized sample is now ready for GC-MS analysis.

Visualizations

Shikimate Pathway Overview

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHS 3-Dehydroshikimate (DHS) DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate 3-Phosphate (S3P) Shikimate->S3P EPSP 5-Enolpyruvylshikimate 3-Phosphate (EPSP) S3P->EPSP Chorismate Chorismate EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate Anthranilate Anthranilate Chorismate->Anthranilate Arogenate Arogenate Prephenate->Arogenate Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine Arogenate->Phenylalanine Arogenate->Tyrosine Tryptophan Tryptophan Anthranilate->Tryptophan

Caption: Overview of the shikimate pathway leading to aromatic amino acids.

General Experimental Workflow for Shikimate Pathway Intermediate Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Analysis SampleCollection Sample Collection (e.g., Plant Tissue) Extraction Extraction (Acidic/Basic) SampleCollection->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization Optional Separation Separation (HPLC, GC, CE) Filtration->Separation Derivatization->Separation Detection Detection (MS, UV) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General workflow for the analysis of shikimate pathway intermediates.

Logical Relationships of Analytical Techniques

Technique_Relationships cluster_techniques Analytical Techniques cluster_analytes Target Analytes LCMS LC-MS/MS Polar Highly Polar & Thermally Labile (e.g., Arogenate, Prephenate, Phosphorylated intermediates) LCMS->Polar Preferred for GCMS GC-MS Volatilizable Volatilizable with Derivatization (e.g., Shikimic Acid, Amino Acids) GCMS->Volatilizable Requires Derivatization for HPLCUV HPLC-UV UVActive UV-Active (at higher concentrations) (e.g., Shikimic Acid) HPLCUV->UVActive Suitable for CE Capillary Electrophoresis (CE) Charged Charged Metabolites CE->Charged Well-suited for

Caption: Logical relationships between analytical techniques and analyte properties.

References

Application Notes and Protocols for Site-Directed Mutagenesis of EPSP Synthase to Study S3P Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase is a key enzyme in the shikimate pathway, essential for the biosynthesis of aromatic amino acids in plants, bacteria, and fungi.[1][2] This pathway is absent in animals, making EPSP synthase an attractive target for the development of herbicides and antimicrobial agents. The broad-spectrum herbicide glyphosate, for instance, functions by inhibiting EPSP synthase.[1][2] The enzyme catalyzes the reaction between this compound (S3P) and phosphoenolpyruvate (PEP) to form 5-enolpyruvylthis compound and inorganic phosphate.[2]

Understanding the binding of substrates, particularly S3P, to the active site of EPSP synthase is crucial for designing novel inhibitors and for engineering glyphosate-resistant crops. Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in substrate binding and catalysis. By systematically mutating residues in the active site and analyzing the kinetic properties of the resulting mutant enzymes, researchers can elucidate the molecular determinants of S3P recognition and affinity.

These application notes provide a comprehensive guide for researchers interested in using site-directed mutagenesis to study S3P binding to EPSP synthase. It includes detailed protocols for mutagenesis, protein expression and purification, and enzyme kinetic analysis, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Data Presentation: Impact of Mutations on EPSP Synthase Kinetics

The following tables summarize the kinetic parameters of wild-type and various mutant forms of EPSP synthase, highlighting the impact of specific amino acid substitutions on substrate binding and glyphosate resistance.

Table 1: Kinetic Parameters of Wild-Type and Mutant EPSP Synthase from E. coli

Enzyme VariantKm (S3P) (µM)Km (PEP) (µM)kcat (s-1)Ki (glyphosate) (µM)Reference
Wild-Type7 ± 1.245 ± 557 ± 11.6 ± 0.03[3][4]
K22RNo binding---[5]
R27ANo binding---[5]
R100K----[5]
D384ANo binding---[5]
K411RBinds S3P only with glyphosate---[5]
T97I-380 ± 2112 ± 0.1330 ± 10[3]
P101S-71 ± 723 ± 0.512 ± 0.5[3]
T97I/P101S (TIPS)-100 ± 67 ± 0.26600 ± 190[3]

Table 2: Kinetic Parameters of Wild-Type and Mutant EPSP Synthase from Zea mays

Enzyme VariantKm (S3P) (µM)Km (PEP) (µM)kcat (min-1)Ki (glyphosate) (µM)Reference
Wild-Type121234000.4[6]
G101A1348025002200[6]
T102S2936120018[6]
P106S1118320012[6]

Note: The specific activity and kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols

Site-Directed Mutagenesis of EPSP Synthase

This protocol is based on the QuikChange™ site-directed mutagenesis method, which utilizes a high-fidelity DNA polymerase to amplify a plasmid containing the gene of interest with mutagenic primers.

1.1. Primer Design:

  • Primers should be 25-45 bases in length.

  • The desired mutation should be in the center of the primer with at least 10-15 bases of correct sequence on both sides.

  • The melting temperature (Tm) should be ≥ 78°C, calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).

  • The primers should have a minimum GC content of 40% and terminate in one or more C or G bases.

  • Both forward and reverse primers must contain the desired mutation and anneal to the same sequence on opposite strands of the plasmid.

1.2. PCR Reaction:

ComponentVolume (µL)Final Concentration
5x Phusion HF Buffer101x
dNTPs (10 mM)1200 µM
Forward Primer (10 µM)1.250.25 µM
Reverse Primer (10 µM)1.250.25 µM
Template DNA (10 ng/µL)110 ng
Phusion DNA Polymerase0.51 unit
Nuclease-free waterup to 50

1.3. PCR Cycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation9830 s1
Denaturation9810 s30
Annealing55-6530 s
Extension7230 s/kb of plasmid
Final Extension7210 min1
Hold4

1.4. DpnI Digestion and Transformation:

  • Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transform 5 µL of the DpnI-treated plasmid into competent E. coli cells (e.g., DH5α).

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.

  • Incubate overnight at 37°C.

  • Select individual colonies, grow overnight cultures, and isolate the plasmid DNA.

  • Verify the desired mutation by DNA sequencing.

Expression and Purification of Recombinant EPSP Synthase

This protocol describes the expression of His-tagged EPSP synthase in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

2.1. Expression:

  • Transform the plasmid containing the mutant EPSP synthase gene into an expression strain of E. coli (e.g., BL21(DE3)).

  • Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2.2. Purification:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Collect fractions and analyze by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Enzyme Kinetics Assay for S3P Binding

The activity of EPSP synthase can be determined by measuring the rate of inorganic phosphate (Pi) release from the reaction of S3P and PEP.

3.1. Reaction Mixture:

ComponentFinal Concentration
HEPES buffer (pH 7.0)50 mM
S3PVariable (e.g., 0.1 - 10 x Km)
PEPSaturating concentration (e.g., 10 x Km)
Purified EPSP synthase1-5 µg
Total Volume100 µL

3.2. Assay Procedure:

  • Pre-incubate the reaction mixture (without PEP) at the desired temperature (e.g., 25°C) for 5 minutes.

  • Initiate the reaction by adding PEP.

  • At various time points, stop the reaction by adding a solution that will both halt the enzyme and allow for phosphate detection (e.g., a solution containing malachite green and ammonium molybdate).

  • Measure the absorbance at a specific wavelength (e.g., 620 nm for the malachite green assay).

  • Generate a standard curve using known concentrations of inorganic phosphate.

  • Calculate the initial velocity of the reaction.

  • Determine the Km for S3P by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the key molecular interactions in the active site of EPSP synthase.

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_kinetics Enzyme Kinetics p1 Primer Design p2 PCR Amplification p1->p2 p3 DpnI Digestion p2->p3 p4 Transformation p3->p4 p5 Sequence Verification p4->p5 e1 Transformation into Expression Host p5->e1 Mutant Plasmid e2 Induction of Protein Expression e1->e2 e3 Cell Lysis e2->e3 e4 Affinity Chromatography e3->e4 e5 Purity Analysis (SDS-PAGE) e4->e5 k1 Enzyme Assay e5->k1 Purified Enzyme k2 Data Analysis (Michaelis-Menten) k1->k2 k3 Determination of Km and kcat k2->k3 d1 Data Interpretation k3->d1 Kinetic Data

Caption: Experimental workflow for studying S3P binding in EPSP synthase.

S3P_Binding_Site Schematic of key residue interactions with S3P and PEP in the EPSP synthase active site. Dashed lines indicate the effects of mutations. cluster_enzyme EPSP Synthase Active Site S3P This compound (S3P) K22 Lys22 S3P->K22 H-bond R27 Arg27 S3P->R27 Ionic Interaction R100 Arg100 S3P->R100 H-bond D384 Asp384 S3P->D384 H-bond PEP Phosphoenolpyruvate (PEP) K411 Lys411 PEP->K411 Ionic Interaction G96 Gly96 G96->PEP Steric Hindrance (G96A) T97 Thr97 T97->PEP Altered Interaction (T97I) P101 Pro101 P101->G96 Conformational Change (P101S)

Caption: Key residues in the EPSP synthase active site involved in S3P binding.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Instability of Shikimate Pathway Intermediates During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the shikimate pathway. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome the challenges associated with the inherent instability of shikimate pathway intermediates during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my results for certain shikimate pathway intermediates inconsistent or showing low recovery?

A1: Several key intermediates in the shikimate pathway, particularly chorismate, prephenate, and arogenate, are notoriously unstable. Their degradation is often the primary cause of poor recovery and inconsistent quantification. This instability is primarily due to their chemical structures, which are susceptible to degradation under various conditions encountered during extraction and analysis.

Q2: What are the main factors that contribute to the degradation of these intermediates?

A2: The primary factors influencing the stability of shikimate pathway intermediates are:

  • pH: Chorismate, prephenate, and arogenate are particularly sensitive to acidic conditions.[1] For instance, arogenate readily undergoes acid-catalyzed dehydration to form phenylalanine.

  • Temperature: Elevated temperatures can accelerate the degradation of these thermally labile compounds.

  • Enzymatic Activity: If not properly quenched, endogenous enzymes in the sample can continue to metabolize the intermediates after cell lysis.

  • Oxidation: Some intermediates may be susceptible to oxidation during sample handling and extraction.

Q3: How can I minimize the degradation of unstable intermediates during sample collection and quenching?

A3: Rapidly quenching all metabolic activity at the point of collection is critical. The most effective method is to flash-freeze the biological material (e.g., plant tissue, microbial cell pellets) in liquid nitrogen immediately upon harvesting. This halts enzymatic processes that can alter the metabolic profile.

Q4: What is the best solvent system for extracting shikimate pathway intermediates?

A4: A cold solvent mixture is essential to maintain low temperatures and precipitate proteins. A commonly used and effective extraction solvent is a mixture of methanol and water, often in a ratio of 80:20 (v/v). For microbial cells, a methanol/water/chloroform extraction can also be effective for separating polar metabolites into the aqueous phase.[2][3]

Q5: My LC-MS analysis shows poor peak shapes (tailing or fronting) for my target compounds. What could be the cause?

A5: Poor peak shape is a common issue when analyzing the highly polar and acidic compounds of the shikimate pathway.

  • Peak Tailing: This is often caused by secondary interactions between the acidic analytes and the stationary phase of the chromatography column. Using a column with end-capping or a different stationary phase like HILIC can mitigate this.

  • Peak Fronting: This can be an indication of column overload. Diluting your sample or reducing the injection volume can help resolve this issue.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Causes Recommended Solutions
Low or no signal for prephenate, arogenate, or chorismate Degradation due to acidic conditions during extraction or LC-MS analysis.- Maintain a neutral or slightly alkaline pH during extraction. - Use a mobile phase with a pH that ensures the stability of the target compounds.[1] - Keep samples cold at all times.
Low abundance in the sample.- Increase the amount of starting material. - Use a more sensitive analytical technique, such as a triple quadrupole mass spectrometer.
Inconsistent quantification of shikimate Incomplete extraction from the sample matrix.- Optimize the extraction protocol by testing different solvent ratios and extraction times. - Ensure thorough homogenization of the sample.
Saturation of the detector due to high concentrations (e.g., in glyphosate-treated samples).- Dilute the sample extract before analysis.
Poor chromatographic peak shape (tailing, fronting, or broad peaks) Secondary interactions with the column stationary phase.- Use a column with a different chemistry (e.g., HILIC, end-capped C18). - Adjust the mobile phase pH to suppress the ionization of the analytes.
Column overload.- Reduce the injection volume or dilute the sample.
Sample solvent incompatible with the mobile phase.- Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase.
Retention time shifts Inadequate column equilibration between runs.- Increase the equilibration time to at least 10 column volumes.
Changes in mobile phase composition.- Prepare fresh mobile phase daily and ensure accurate mixing.
Column contamination.- Implement a column washing protocol and use a guard column.

Quantitative Data on Intermediate Stability

While precise kinetic data is highly dependent on the specific matrix, the following table summarizes the general stability of key unstable intermediates under different conditions. The lack of standardized quantitative data in the literature highlights the challenge of working with these molecules. Researchers should empirically determine stability in their own experimental systems.

Intermediate Condition Observed Stability/Degradation Notes
Chorismate Acidic pHMore stable than in alkaline conditions.Undergoes a[4][4]-sigmatropic rearrangement to prephenate.[5]
Neutral to Alkaline pHLess stable.The rate of degradation is pH-dependent.[6]
Prephenate Acidic pHUnstable; degrades to phenylpyruvate.The degradation is a non-enzymatic, acid-catalyzed reaction.
Neutral pHRelatively more stable than in acidic conditions.The stability is influenced by the buffer composition.[7]
Arogenate Acidic pHHighly unstable; readily converts to phenylalanine.[1]This conversion is a facile aromatization process.[1]
Neutral to Alkaline pHMore stable, but can undergo lactamization at high temperatures.[1]The formation of spiro-arogenate can occur at elevated temperatures.[1]

This table is a qualitative summary based on available literature. Half-life values are highly matrix and temperature-dependent and are not consistently reported.

Experimental Protocols

Protocol 1: Extraction of Shikimate Pathway Intermediates from Plant Tissue
  • Harvesting and Quenching: Immediately flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction: a. Transfer the frozen powder to a pre-chilled microcentrifuge tube. b. Add 1 mL of ice-cold 80% (v/v) methanol. c. Vortex vigorously for 1 minute. d. Incubate on ice for 20 minutes, with occasional vortexing.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heat.

  • Reconstitution: Reconstitute the dried pellet in a suitable volume (e.g., 100 µL) of the initial LC-MS mobile phase for analysis.

Protocol 2: Extraction of Polar Metabolites from E. coli
  • Cell Harvesting: Rapidly collect an aliquot of E. coli culture by filtration.

  • Washing: Quickly wash the filter with water to remove extracellular components.[2]

  • Quenching: Immediately immerse the filter in 1 mL of 100% methanol to quench metabolism.[2]

  • Liquid-Phase Extraction: a. Add water and chloroform to the methanol suspension for a final ratio of 1:1:1 (methanol:water:chloroform). b. Vortex thoroughly to ensure mixing.

  • Phase Separation: Centrifuge to separate the phases. The upper aqueous layer will contain the polar metabolites.

  • Supernatant Collection: Carefully collect the upper aqueous phase.

  • Protein Removal: Ultrafilter the aqueous phase to remove any remaining proteins.[2]

  • Drying: Lyophilize the filtered extract.

  • Reconstitution: Reconstitute the dried metabolites in a small volume of water or initial mobile phase prior to LC-MS analysis.[2]

Visualizations

Shikimate Pathway Overview

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHS 3-Dehydroshikimate (DHS) DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate Anthranilate Anthranilate Chorismate->Anthranilate Arogenate Arogenate Prephenate->Arogenate Phenylalanine Phenylalanine Prephenate->Phenylalanine Arogenate->Phenylalanine Tyrosine Tyrosine Arogenate->Tyrosine Tryptophan Tryptophan Anthranilate->Tryptophan

Caption: The Shikimate Pathway leading to aromatic amino acids.

Experimental Workflow for Metabolite Extraction

Extraction_Workflow Start Sample Collection Quench Flash Freeze in Liquid N2 Start->Quench Homogenize Grind to Fine Powder Quench->Homogenize Extract Add Cold Extraction Solvent Homogenize->Extract Centrifuge Pellet Debris (4°C) Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Extract (No Heat) Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS Analysis Reconstitute->Analyze

Caption: A typical workflow for extracting shikimate pathway intermediates.

Troubleshooting Decision Tree for Low Analyte Signal

Troubleshooting_Tree Start Low/No Signal for Unstable Intermediates Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_LCMS Review LC-MS Method Start->Check_LCMS pH_Temp Was pH neutral/alkaline and temperature low? Check_Extraction->pH_Temp Mobile_Phase Is mobile phase pH appropriate? Check_LCMS->Mobile_Phase Quenching Was quenching rapid? pH_Temp->Quenching Yes Solution_Acidic Solution: Use neutral pH buffer pH_Temp->Solution_Acidic No Solvent Was the extraction solvent appropriate? Quenching->Solvent Yes Solution_Quench Solution: Optimize quenching Quenching->Solution_Quench No Solution_Solvent Solution: Test alternative solvents Solvent->Solution_Solvent No Source_Conditions Are MS source conditions too harsh? Mobile_Phase->Source_Conditions Yes Solution_Mobile_Phase Solution: Adjust mobile phase pH Mobile_Phase->Solution_Mobile_Phase No Column_Choice Is the column appropriate for polar analytes? Source_Conditions->Column_Choice Yes Solution_Source Solution: Optimize source parameters Source_Conditions->Solution_Source No Solution_Column Solution: Consider HILIC or end-capped column Column_Choice->Solution_Column No

References

Technical Support Center: Optimizing Buffer Conditions for Shikimate Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for shikimate kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a shikimate kinase assay?

The optimal pH for shikimate kinase activity is generally around neutral to slightly alkaline, typically between 7.0 and 8.0. For instance, a commonly used buffer is Tris-HCl at a pH of 7.6.[1][2] It is crucial to maintain a stable pH as significant deviations can lead to decreased enzyme activity or even denaturation.[3]

Q2: What is the role of MgCl₂ in the assay buffer?

Magnesium chloride (MgCl₂) is a critical component of the shikimate kinase assay buffer. Magnesium ions (Mg²⁺) act as a cofactor, binding to ATP to form an Mg²⁺-ATP complex. This complex is the actual substrate for the kinase. Mg²⁺ also interacts with residues in the P-loop, lid domain, and adenine-binding loop of the enzyme, playing a crucial role in catalysis.[4] A typical concentration of MgCl₂ in the reaction mixture is 5 mM.[1][2]

Q3: What are the recommended starting concentrations for ATP and shikimate?

The concentrations of ATP and shikimate should ideally be determined based on the Michaelis-Menten constant (Km) of the specific shikimate kinase being studied. However, for initial experiments, you can use concentrations that are not limiting. Common starting concentrations are around 1-5 mM for ATP and 1-5 mM for shikimate.[2][5] For inhibitor screening, using an ATP concentration close to its Km can provide a more accurate determination of the inhibitor's potency (IC50).[6]

Q4: Can other divalent cations be used instead of Mg²⁺?

While Mg²⁺ is the most common and effective cofactor, other divalent cations like Mn²⁺ might also support some level of activity. However, it is recommended to start with Mg²⁺ as its role is well-established.

Q5: How can I ensure the stability of my substrates?

Shikimate is generally a stable compound. However, chorismate, a downstream product of the shikimate pathway, has been reported to be unstable in vivo.[7][8] While this is less of a concern for an in vitro shikimate kinase assay, it is good practice to prepare fresh substrate solutions and store them appropriately (e.g., at -20°C for long-term storage).

Troubleshooting Guide

High background, low signal, or high variability in results are common issues encountered during shikimate kinase assays. This guide provides potential causes and solutions to these problems.

Issue 1: High Background Signal
Potential Cause Troubleshooting Steps
Contamination of Reagents Use high-purity water and reagents. Prepare fresh buffers and substrate solutions. Filter-sterilize solutions if necessary.
Non-enzymatic ATP Hydrolysis Run a "no-enzyme" control (all reaction components except shikimate kinase) to measure the rate of ATP hydrolysis in the absence of the enzyme. Subtract this background rate from your measurements.
Interference from Test Compounds If screening for inhibitors, some compounds may interfere with the detection method (e.g., absorbance or fluorescence). Run a control with the compound but without the enzyme to check for interference.[9]
Endogenous Enzyme Activity (in crude lysates) If using cell lysates, endogenous peroxidases or phosphatases can interfere with the assay.[10] Consider purifying the shikimate kinase or using specific inhibitors for interfering enzymes.
Issue 2: Low or No Enzyme Activity
Potential Cause Troubleshooting Steps
Suboptimal Buffer Conditions Verify the pH of your buffer. Optimize the concentrations of MgCl₂, KCl, ATP, and shikimate. Refer to the "Optimized Buffer Conditions for Shikimate Kinase Assays" table below for recommended ranges.
Inactive Enzyme Ensure the enzyme has been stored correctly (typically at -80°C in a suitable buffer containing a cryoprotectant like glycerol). Avoid repeated freeze-thaw cycles. Perform a protein concentration assay (e.g., Bradford or BCA) to confirm the enzyme concentration. Run a positive control with a known active enzyme batch if available.
Presence of Inhibitors Ensure that no component of your reaction mixture is acting as an inhibitor. For example, high concentrations of salts or organic solvents (like DMSO used to dissolve compounds) can inhibit enzyme activity.[2] Keep the final DMSO concentration low (typically ≤1%).
Incorrect Assay Setup Double-check all reagent concentrations and volumes. Ensure the spectrophotometer is set to the correct wavelength for monitoring NADH oxidation (340 nm) in coupled assays.[1]

Optimized Buffer Conditions for Shikimate Kinase Assays

This table summarizes typical buffer components and their concentrations for a standard coupled spectrophotometric shikimate kinase assay.

ComponentConcentration RangeTypical ConcentrationPurpose
Buffer 50-100 mM100 mM Tris-HClMaintain pH
pH 7.0 - 8.07.6Optimal for enzyme activity
KCl 50-100 mM100 mMIonic strength and enzyme stability
MgCl₂ 2-10 mM5 mMCofactor for ATP binding and catalysis
ATP 0.5-5 mM1.5 - 2 mMSubstrate (phosphate donor)
Shikimate 0.5-5 mM1 mMSubstrate
Phosphoenolpyruvate (PEP) 1-2 mM1.5 mMSubstrate for pyruvate kinase in coupled assay
NADH 0.1-0.3 mM0.2 mMReporter molecule for coupled assay
Pyruvate Kinase (PK) 5-10 U/mL6 µg/mLCoupling enzyme
Lactate Dehydrogenase (LDH) 5-15 U/mL6 µg/mLCoupling enzyme

Experimental Protocols

Coupled Spectrophotometric Assay for Shikimate Kinase Activity

This is a continuous assay that measures the production of ADP, which is coupled to the oxidation of NADH. The decrease in absorbance at 340 nm is proportional to the shikimate kinase activity.[1]

Materials:

  • Shikimate Kinase

  • Tris-HCl buffer (pH 7.6)

  • KCl

  • MgCl₂

  • ATP

  • Shikimate

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl, KCl, MgCl₂, PEP, and NADH in a microcuvette.

  • Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase, to the mixture.

  • Add the substrate, shikimate, to the reaction mixture.

  • Initiate the reaction by adding shikimate kinase.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 90 seconds).[1]

  • Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

Shikimate Kinase Signaling Pathway

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHS 3-Dehydroshikimate (DHS) DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate 3-phosphate (S3P) SK Shikimate Kinase Shikimate->SK EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids Chorismate->AAs SK->S3P ADP ADP SK->ADP ATP ATP ATP->SK

Caption: The role of Shikimate Kinase in the Shikimate Pathway.

Experimental Workflow for a Coupled Shikimate Kinase Assay

Assay_Workflow prep Prepare Reaction Mix (Buffer, KCl, MgCl2, PEP, NADH) add_coupling Add Coupling Enzymes (PK and LDH) prep->add_coupling add_shikimate Add Shikimate add_coupling->add_shikimate start_rxn Initiate with Shikimate Kinase add_shikimate->start_rxn measure Monitor Absorbance at 340 nm start_rxn->measure analyze Calculate Activity measure->analyze

Caption: Workflow for the coupled spectrophotometric shikimate kinase assay.

Troubleshooting Logic for Low Enzyme Activity

Troubleshooting_Logic start Low/No Activity Observed check_enzyme Is the enzyme active? start->check_enzyme check_buffer Are buffer conditions optimal? check_enzyme->check_buffer Yes sol_enzyme Verify enzyme storage and handling. Use a fresh aliquot or positive control. check_enzyme->sol_enzyme No check_inhibitors Is an inhibitor present? check_buffer->check_inhibitors Yes sol_buffer Verify pH and reagent concentrations. Optimize component concentrations. check_buffer->sol_buffer No check_setup Is the assay setup correct? check_inhibitors->check_setup No sol_inhibitors Identify and remove potential inhibitors. Check solvent concentrations (e.g., DMSO). check_inhibitors->sol_inhibitors Yes sol_setup Double-check all calculations and instrument settings. check_setup->sol_setup No end Problem Solved check_setup->end Yes sol_enzyme->end sol_buffer->end sol_inhibitors->end sol_setup->end

Caption: Decision tree for troubleshooting low shikimate kinase activity.

References

strategies to improve the yield of synthesized shikimate-3-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of synthesized shikimate-3-phosphate (S3P).

Troubleshooting Guide: Low Yield of this compound

This guide addresses common issues encountered during the enzymatic and in vivo synthesis of this compound.

Observation/Problem Potential Cause Recommended Solution
Low or no S3P detected in in vitro enzymatic reaction Inactive Shikimate Kinase (SK) enzyme 1. Verify the correct storage conditions and age of the enzyme. 2. Perform a protein concentration assay to confirm the amount of enzyme added. 3. Run a positive control with a known active SK enzyme.
Suboptimal reaction conditions 1. Ensure the pH of the reaction buffer is optimal for the specific SK enzyme (typically around pH 7.5-9.0). 2. Verify the concentration of essential cofactors, particularly MgCl₂ (typically 5-11 mM) and ATP.[1] 3. Incubate the reaction at the optimal temperature for the enzyme's activity.
Presence of inhibitors in reaction mixture 1. Ensure substrates (shikimate, ATP) are of high purity. 2. Be aware that high concentrations of ADP and AMP can inhibit SK.[1] 3. Some phenolic compounds, like caffeate, have been shown to inhibit plant-derived SK.[1]
Degradation of S3P S3P can be dephosphorylated back to shikimate by phosphatases, especially in crude cell lysates.[2] Consider using phosphatase inhibitors or purified enzyme preparations.
Low S3P yield in metabolically engineered E. coli Insufficient expression of shikimate kinase (aroK, aroL) 1. Overexpress the aroL gene, which encodes for shikimate kinase II, as it has a significantly higher affinity for shikimate compared to the aroK-encoded shikimate kinase I.[3] 2. Use a strong, inducible promoter to control the expression of the SK gene.
Limited precursor (shikimate) availability 1. Enhance the carbon flux towards the shikimate pathway by overexpressing key upstream enzymes such as a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroGfbr) and transketolase (tktA).[4][5] 2. Inactivate pathways that compete for the precursor phosphoenolpyruvate (PEP), for example, by deleting the pyruvate kinase genes (pykF, pykA).[6][7]
Feedback inhibition of the shikimate pathway While SK itself is not typically subject to feedback inhibition by aromatic amino acids, the first enzyme of the pathway, DAHP synthase, is.[1][8] Use of a feedback-resistant mutant of DAHP synthase (aroGfbr) is a common strategy to prevent this.[4][5]
Rate-limiting steps in the pathway The reactions catalyzed by DHQ synthase (aroB) and shikimate kinases (aroK, aroL) are considered potential rate-limiting steps in the shikimate pathway.[9] Co-overexpression of these enzymes may be necessary to improve the overall flux towards S3P.
Difficulty in quantifying S3P yield Inaccurate quantification method 1. Utilize a specific and sensitive method like Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate quantification of S3P.[10][11] 2. Be aware of matrix effects from plant or microbial samples that can interfere with S3P detection.[12]
Poor chromatographic separation Phosphorylated compounds like S3P can be challenging to analyze chromatographically. The use of specialized columns (e.g., ZIC-HILIC) or ion-pairing reagents may be necessary to achieve good peak shape and separation.[12][13]

Frequently Asked Questions (FAQs)

Q1: Which shikimate kinase isoform should I use for maximizing S3P production in E. coli?

A1: For maximizing S3P production in E. coli, it is recommended to overexpress the aroL gene, which encodes shikimate kinase II (SK II). SK II has a much higher affinity for shikimate (Km of ~200 µM) compared to shikimate kinase I (SK I), encoded by aroK (Km of ~20 mM).[3] This means SK II is more efficient at converting shikimate to S3P, especially at lower shikimate concentrations.

Q2: My in vitro enzymatic reaction is not working. What are the critical components and conditions?

A2: A typical in vitro reaction for S3P synthesis includes:

  • Shikimate Kinase (SK) enzyme: Purified or as part of a cell lysate.

  • Substrates: Shikimate and Adenosine triphosphate (ATP).

  • Cofactor: A divalent cation, typically Magnesium Chloride (MgCl₂).

  • Buffer: To maintain an optimal pH, usually around 7.5 to 9.0.[1]

For a successful reaction, ensure all components are at their optimal concentrations, the enzyme is active, and the pH and temperature are suitable for the specific SK being used.

Q3: How can I increase the supply of the precursor, shikimate, in my engineered microbial strain?

A3: To increase the intracellular pool of shikimate, you can employ several metabolic engineering strategies:

  • Increase Precursor Supply: Overexpress genes like tktA (transketolase) and ppsA (phosphoenolpyruvate synthase) to increase the availability of erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP), the initial precursors of the shikimate pathway.[4]

  • Use Feedback-Resistant Enzymes: Overexpress a feedback-resistant version of DAHP synthase (e.g., aroGfbr) to prevent the first step of the pathway from being inhibited by downstream aromatic amino acids.[4][5]

  • Block Competing Pathways: Delete genes that divert PEP away from the shikimate pathway, such as those encoding for pyruvate kinases (pykF, pykA).[6][7]

Q4: Is shikimate kinase subject to feedback inhibition?

A4: Studies on shikimate kinase from various organisms, including sorghum, have shown that it is not significantly inhibited by the end-products of the pathway, such as phenylalanine, tyrosine, or tryptophan.[1] However, the overall flux through the shikimate pathway is regulated by feedback inhibition of the first enzyme, DAHP synthase.[8] Therefore, addressing the feedback inhibition of DAHP synthase is crucial for high-level production of any shikimate pathway intermediate.

Q5: What is the best method to accurately quantify my S3P yield?

A5: Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) is the most reliable and sensitive method for the quantification of this compound.[10][11] This technique allows for the direct measurement of S3P and can distinguish it from other structurally similar compounds in a complex mixture. It is important to develop a robust extraction protocol and use appropriate internal standards to account for matrix effects.[12]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of this compound

This protocol describes a basic method for the synthesis of S3P using purified shikimate kinase.

Materials:

  • Purified Shikimate Kinase (SK) enzyme (e.g., from E. coli, EC 2.7.1.71)

  • Shikimic acid

  • Adenosine 5'-triphosphate (ATP) disodium salt

  • Magnesium chloride (MgCl₂)

  • Triethanolamine hydrochloride buffer or Tris-HCl buffer

  • NaOH for pH adjustment

  • Deionized water

Procedure:

  • Prepare a reaction buffer (e.g., 100 mM Triethanolamine-HCl, pH 7.8).[14]

  • In a microcentrifuge tube, combine the following reagents to the desired final concentrations:

    • Shikimic acid (e.g., 1 mM)

    • ATP (e.g., 2 mM)

    • MgCl₂ (e.g., 5 mM)

    • Reaction buffer

    • Deionized water to reach the final volume.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding the purified shikimate kinase enzyme.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching agent like EDTA.

  • Analyze the reaction mixture for the presence and quantity of this compound using a suitable method like LC-MS.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of S3P from a biological sample. Specific parameters will need to be optimized for your instrument and column.

1. Sample Preparation (from E. coli cells):

  • Harvest a known amount of cells by centrifugation.

  • Quench metabolism rapidly, for example, by immersing the cell pellet in liquid nitrogen.

  • Extract metabolites using a suitable solvent mixture (e.g., a cold solution of acetonitrile/methanol/water).

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Filter the supernatant through a 0.22 µm filter before analysis.

2. LC-MS/MS Analysis:

  • LC Column: A column suitable for polar, phosphorylated compounds, such as a ZIC-HILIC column.[12]

  • Mobile Phase A: Water with a suitable buffer (e.g., ammonium acetate).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient from high organic to high aqueous mobile phase.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer operating in negative ion mode.[11]

  • MRM Transitions: Set up Multiple Reaction Monitoring (MRM) for S3P. The specific parent and daughter ion masses will need to be determined by infusing a pure S3P standard.

  • Quantification: Generate a standard curve using a certified standard of this compound to quantify the concentration in the samples.

Visualizations

Shikimate_Pathway cluster_precursors Central Metabolism cluster_feedback PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP aroGfbr (overexpress) E4P Erythrose-4-Phosphate (E4P) E4P->DAHP aroGfbr (overexpress) DHQ 3-Dehydroquinate DAHP->DHQ aroB DHS 3-Dehydroshikimate DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE S3P This compound Shikimate->S3P aroL (overexpress) Chorismate Chorismate S3P->Chorismate aroA Aromatic Amino Acids Aromatic Amino Acids Chorismate->Aromatic Amino Acids Aromatic Amino Acids->DAHP Feedback Inhibition

Caption: Metabolic engineering strategy to increase this compound yield.

Troubleshooting_Workflow Start Low S3P Yield CheckEnzyme Is the SK enzyme active? Start->CheckEnzyme CheckConditions Are reaction conditions optimal? (pH, Temp, Cofactors) CheckEnzyme->CheckConditions Yes Solution1 Use fresh enzyme / positive control CheckEnzyme->Solution1 No CheckPrecursors Is shikimate precursor limiting? CheckConditions->CheckPrecursors Yes Solution2 Optimize buffer, temp, and cofactor concentrations CheckConditions->Solution2 No CheckExpression Is SK expression sufficient? CheckPrecursors->CheckExpression No Solution3 Overexpress upstream pathway genes (aroGfbr, tktA) CheckPrecursors->Solution3 Yes CheckInhibitors Are inhibitors present? CheckExpression->CheckInhibitors No Solution4 Use stronger promoter / overexpress aroL CheckExpression->Solution4 Yes CheckQuantification Is the quantification method accurate? CheckInhibitors->CheckQuantification No Solution5 Use high-purity substrates CheckInhibitors->Solution5 Yes Solution6 Use LC-MS with internal standards CheckQuantification->Solution6 No

Caption: Troubleshooting workflow for low this compound yield.

References

dealing with substrate inhibition in shikimate kinase kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with shikimate kinase. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work, with a focus on dealing with potential substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is shikimate kinase and what is its role in the shikimate pathway?

Shikimate kinase (SK) is an essential enzyme that catalyzes the fifth step in the shikimate pathway.[1][2][3] This pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites, but is absent in mammals.[2][3][4] Shikimate kinase specifically phosphorylates the 3-hydroxyl group of shikimate to produce shikimate-3-phosphate (S3P), using ATP as a phosphate donor.[1][5][6] This reaction requires the presence of a divalent cation, typically Mg²⁺ or Mn²⁺.[2]

Q2: I am observing non-linear kinetics with my shikimate kinase assay. The reaction rate decreases at high substrate concentrations. What could be the cause?

A decrease in reaction velocity at high substrate concentrations is a classic sign of substrate inhibition. This phenomenon deviates from the typical Michaelis-Menten kinetics.[7] Substrate inhibition can occur when a second substrate molecule binds to the enzyme-substrate complex, forming an inactive or less active "dead-end" ternary complex (E-S-S). It is also important to rule out potential experimental artifacts that can mimic substrate inhibition.

Q3: How can I differentiate between true substrate inhibition and experimental artifacts?

Several factors can mimic substrate inhibition. It is crucial to perform control experiments to rule out these possibilities:

  • Substrate Contamination: The substrate preparation itself might contain an inhibitor. As the substrate concentration is increased, the concentration of the contaminating inhibitor also increases, leading to a decrease in reaction rate. To test for this, use a different batch or a more highly purified lot of the substrate.

  • Issues with Coupled Assays: Many shikimate kinase assays are coupled enzyme systems (e.g., using pyruvate kinase and lactate dehydrogenase to monitor ADP production).[8][9][10] At high concentrations, the primary substrate (shikimate or ATP) or the product (this compound) might inhibit one of the coupling enzymes. To check for this, run the assay without shikimate kinase but with varying concentrations of shikimate and ATP to see if the activity of the coupling enzymes is affected.[8][11]

  • pH Shift: If the reaction produces or consumes protons, high substrate turnover can change the pH of the assay buffer, moving it away from the enzyme's optimal pH and causing a decrease in activity. Ensure your buffer has sufficient buffering capacity for the reaction conditions.

  • Divalent Cation Depletion: At very high ATP concentrations, the ATP can chelate the free Mg²⁺ ions that are essential for enzyme activity, leading to an apparent inhibition.[12] Maintain a constant concentration of free Mg²⁺ by adjusting the total Mg²⁺ concentration as the ATP concentration is varied.

Troubleshooting Guides

Problem: My kinetic data shows a "hook" pattern at high substrate concentrations, suggesting substrate inhibition.

This guide will walk you through the steps to confirm and characterize potential substrate inhibition of shikimate kinase.

Step 1: Verify the Integrity of Your Assay Components

  • Enzyme Purity and Stability: Ensure your shikimate kinase preparation is pure and has not lost activity. Run a standard activity assay with known substrate concentrations.

  • Substrate Quality: Use high-purity shikimate and ATP. If possible, test a fresh batch of substrates to rule out contamination with inhibitors.

  • Buffer and Reagents: Prepare fresh buffers and ensure all other reagents in your assay are of high quality and at the correct concentrations.

Step 2: Rule Out Artifacts in Coupled Assays

If you are using a coupled assay system (e.g., PK/LDH or ADP-Glo™), it is essential to confirm that the observed inhibition is not due to interference with the coupling enzymes.

  • Control Experiment: Set up a reaction mixture containing all the components of your coupled assay except for shikimate kinase. Add the product of the shikimate kinase reaction (ADP) at a fixed concentration to initiate the coupled reaction. Then, titrate in the substrate you suspect is causing inhibition (e.g., high concentrations of shikimate or ATP) and monitor the signal. If the signal from the coupling system decreases, it indicates that your substrate is inhibiting one of the coupling enzymes.

Step 3: Investigate the Effect of Assay Conditions

Systematically varying the assay conditions can help identify the cause of the non-linear kinetics.

  • pH Profile: Determine the enzyme's activity over a range of pH values to ensure your assay is being conducted at the optimal pH. A suboptimal pH can exacerbate or mimic inhibition.

  • Divalent Cation Concentration: The concentration of Mg²⁺ (or Mn²⁺) is critical for kinase activity.[13] High concentrations of ATP can chelate Mg²⁺, reducing its effective concentration.[12] Perform your kinetic experiments at different fixed concentrations of Mg²⁺ to see if this affects the apparent substrate inhibition. It is best to calculate and maintain a constant concentration of free Mg²⁺.

Step 4: Kinetic Analysis of Substrate Inhibition

If you have ruled out artifacts and the inhibition persists, you can perform a kinetic analysis to characterize the substrate inhibition.

  • Experimental Design: Measure the initial reaction velocity over a wide range of the inhibitory substrate's concentration, ensuring you collect data points well beyond the concentration that gives the maximum velocity.

  • Data Modeling: Fit your data to the uncompetitive substrate inhibition model:

    • v = (Vmax * [S]) / (Km + [S] + ([S]² / Ki))

    • Where:

      • v = initial velocity

      • Vmax = maximum velocity

      • Km = Michaelis constant

      • [S] = substrate concentration

      • Ki = substrate inhibition constant

Data Presentation

Table 1: Representative Kinetic Parameters for Shikimate Kinase from Various Organisms
OrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Methicillin-resistant Staphylococcus aureusShikimate15313.4[14]
Methicillin-resistant Staphylococcus aureusATP22413.4[14]
Mycobacterium tuberculosisShikimate650-[2]
Mycobacterium tuberculosisATP112-[2]
Helicobacter pyloriShikimate1600-[9]
Helicobacter pyloriATP2500-[9]

Note: Vmax values can vary significantly based on the purity and specific activity of the enzyme preparation.

Table 2: Kinetic Parameters for Characterizing Substrate Inhibition
ParameterDescriptionHow to Determine
Km Michaelis Constant: Substrate concentration at half Vmax.Non-linear regression of velocity vs. [S] data at low substrate concentrations.
Vmax Maximum Velocity: The theoretical maximum rate of the reaction.Non-linear regression of velocity vs. [S] data.
Ki (substrate) Substrate Inhibition Constant: Dissociation constant for the binding of the second substrate molecule to the enzyme-substrate complex.Non-linear regression of velocity vs. [S] data using the substrate inhibition equation.

Experimental Protocols

Protocol 1: Standard Shikimate Kinase Coupled Enzyme Assay

This protocol describes a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂

  • Shikimate Stock Solution: 100 mM in water

  • ATP Stock Solution: 100 mM in water, pH 7.5

  • Coupling System Mix:

    • Phosphoenolpyruvate (PEP): 20 mM

    • NADH: 5 mM

    • Pyruvate Kinase (PK): ~500 units/mL

    • Lactate Dehydrogenase (LDH): ~700 units/mL

  • Shikimate Kinase: Purified enzyme at a suitable concentration (e.g., 1-10 µg/mL final concentration)

Procedure:

  • Prepare a reaction master mix in a microcuvette or 96-well plate containing the assay buffer, a fixed concentration of one substrate (e.g., 2 mM ATP), and the coupling system mix.

  • Add varying concentrations of the other substrate (shikimate) to different wells.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.

  • Initiate the reaction by adding a known amount of purified shikimate kinase.

  • Continuously monitor the decrease in absorbance at 340 nm (due to NADH oxidation) for 5-10 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 2: Investigating the Effect of pH on Shikimate Kinase Activity

Reagents:

  • A series of buffers with different pH values (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 8.0-9.0) at the same ionic strength.

  • All other reagents as described in Protocol 1.

Procedure:

  • Prepare the reaction mixtures as described in Protocol 1, but using the different pH buffers.

  • Use fixed, non-inhibitory concentrations of shikimate and ATP.

  • Initiate the reaction with shikimate kinase and measure the initial velocity at each pH.

  • Plot the initial velocity as a function of pH to determine the optimal pH for the enzyme.

Visualizations

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate E4P->DAHP DAHP synthase DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P This compound Shikimate->S3P Shikimate Kinase (ATP -> ADP) EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids Chorismate->AAs

Caption: The Shikimate Pathway, highlighting the role of Shikimate Kinase.

Substrate_Inhibition_Mechanism E Enzyme (E) ES Enzyme-Substrate (ES) (Active) E->ES + S (Km) S Substrate (S) ES->E + P (kcat) ESS Enzyme-Substrate-Substrate (ESS) (Inactive/Dead-end) ES->ESS + S (Ki) P Product (P)

Caption: Mechanism of uncompetitive substrate inhibition.

Troubleshooting_Workflow Start Non-linear kinetics observed (Decreased rate at high [S]) Check_Artifacts Perform control experiments to rule out artifacts Start->Check_Artifacts Artifacts Substrate contamination? Coupled assay interference? pH shift? Divalent cation depletion? Check_Artifacts->Artifacts Artifact_Yes Artifact identified Check_Artifacts->Artifact_Yes Artifact_No No artifacts identified Check_Artifacts->Artifact_No Modify_Assay Modify assay conditions (e.g., new substrate batch, control for coupling enzymes) Artifact_Yes->Modify_Assay Kinetic_Analysis Proceed with kinetic analysis for substrate inhibition Artifact_No->Kinetic_Analysis Data_Modeling Fit data to substrate inhibition model Kinetic_Analysis->Data_Modeling Determine_Ki Determine Ki for the substrate Data_Modeling->Determine_Ki

Caption: Troubleshooting workflow for suspected substrate inhibition.

References

Technical Support Center: Improving the Resolution of Shikimate Pathway Metabolites in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of shikimate pathway metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their separation and analysis of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating shikimate pathway metabolites?

The main difficulties arise from the high polarity and structural similarity of the intermediates. These properties can lead to inadequate retention on conventional reversed-phase (RP-C18) columns and the co-elution of peaks.[1] Additionally, some intermediates, like chorismate and prephenate, are unstable, especially in acidic conditions, which can complicate their analysis.[1] The low concentrations of some of these metabolites in biological samples also require highly sensitive detection methods.[1]

Q2: Which HPLC column is most suitable for analyzing shikimate pathway intermediates?

While standard RP-C18 columns can be used, particularly for shikimic acid, they often fail to provide sufficient retention for the more polar intermediates.[1][2] For the simultaneous analysis of multiple pathway members, more specialized columns are recommended. These include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds, offering good retention and separation.[1]

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can provide enhanced selectivity for these acidic compounds.[1]

  • Porous Graphitic Carbon (PGC): PGC columns are capable of separating highly polar compounds based on their molecular geometry.[1]

Q3: What are the recommended detection methods for shikimate pathway intermediates?

Many shikimate pathway intermediates lack a strong chromophore, making UV detection challenging but feasible at low wavelengths (around 200-215 nm).[1] However, for comprehensive analysis and higher sensitivity, particularly for low-abundance intermediates, coupling HPLC with mass spectrometry (LC-MS) is often the preferred method.[1][2]

Q4: When should I consider derivatization for my samples?

Derivatization can be a useful strategy to improve the detection and separation of certain shikimate pathway intermediates.[2][3] For example, arogenate, an unstable compound in the pathway, has been successfully detected after derivatization with OPA (o-phthalaldehyde) prior to injection on a C18 column.[2] Derivatization can also be employed to enhance the UV or fluorescence properties of analytes, thereby increasing their detectability.[3]

Q5: How can I improve the resolution between two closely eluting peaks?

Improving the resolution between two peaks in HPLC can be achieved by:

  • Adjusting the Mobile Phase: Modifying the polarity, composition, or pH of the mobile phase can alter the column's selectivity.[4]

  • Changing the Column Temperature: Altering the column temperature can affect how analytes are distributed between the stationary and mobile phases.[4][5]

  • Selecting a Different Column: Utilizing a column with a different stationary phase or dimensions can improve separation.[4]

  • Implementing Gradient Elution: Varying the mobile phase composition during the run can be effective for complex samples.[4]

  • Optimizing the Flow Rate: A lower flow rate may enhance separation but will also extend the retention time.[4][5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)

Poor peak shape can be caused by a variety of factors, from secondary interactions with the column to issues with the sample solvent.

Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions between acidic analytes and residual silanols on the column.[1][6]- Use a base-deactivated or end-capped column.- Lower the mobile phase pH to suppress the ionization of acidic analytes (be mindful of intermediate stability).[1]- Add a competing acid (e.g., trifluoroacetic acid) to the mobile phase in small concentrations.[1]- Consider using a different stationary phase, such as HILIC.[1]
Peak Fronting Poor sample solubility in the mobile phase.[1]- Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.[1]
Peak Broadening Low column efficiency.[1]- Check for column degradation; replace the column if necessary.[1][7]- Optimize the flow rate.[1][4]- Ensure proper column equilibration.[1][7]
Large injection volume.- Reduce the injection volume.[1]
Extra-column dead volume.[1]- Ensure all fittings are properly connected and use tubing with the smallest appropriate internal diameter.[1]
Issue 2: Unstable Retention Times

Fluctuations in retention times can compromise the reliability of your results.

Problem Potential Cause Suggested Solution
Gradual Retention Time Drift Inadequate column equilibration.[1][7]- Increase the column equilibration time between runs, especially after changing the mobile phase.[1][7]
Change in mobile phase composition.[1][7]- Prepare fresh mobile phase daily.[1][7]- Ensure accurate and consistent preparation of the mobile phase.[7]- Thoroughly degas the mobile phase to prevent bubble formation.[7]
Column temperature fluctuations.[7]- Use a column oven to maintain a stable temperature.[7]
Column contamination.- Implement a column washing procedure after each analytical batch.- Use a guard column to protect the analytical column.[7]
Sudden or Random Retention Time Shifts Air bubbles in the pump or detector.- Purge the pump to remove air bubbles.[7]
Leak in the system.- Check for and tighten any loose fittings.[7][8]

Experimental Protocols

Protocol 1: Sample Extraction from Plant Tissue

This protocol provides a general method for extracting shikimate pathway intermediates from plant tissue.

  • Tissue Preparation: Flash-freeze 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction:

    • Acidic Extraction: To one sample, add 1 mL of ice-cold 10% (v/v) methanol in water, adjusted to pH 3.0 with formic acid.[1]

    • Basic Extraction: To a separate sample, add 1 mL of ice-cold 10% (v/v) methanol in water, adjusted to pH 9.0 with ammonium hydroxide.[1]

  • Vortex and Incubate: Thoroughly vortex the samples and incubate on ice for 30 minutes, with intermittent vortexing.[1]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[1]

  • Analysis: Proceed with HPLC analysis immediately, as some intermediates are unstable.[1]

Protocol 2: HPLC-UV Method for Shikimic Acid Analysis

This protocol offers a starting point for the analysis of shikimic acid.

Parameter Condition
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase 0.01 M Sulfuric Acid in water.[1]
Flow Rate 0.8 mL/min.[1]
Injection Volume 10-20 µL.[1]
Column Temperature 30-35°C.[1]
Detection UV at 213 nm.[1]
Run Time 20-30 minutes.

Visualizations

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHS 3-Dehydroshikimate (DHS) DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate (S3P) Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids Chorismate->AAs Troubleshooting_Workflow Start Identify Chromatographic Problem PoorPeakShape Poor Peak Shape? Start->PoorPeakShape RetentionTime Unstable Retention Time? PoorPeakShape->RetentionTime No CheckColumn Check Column Health & Packing PoorPeakShape->CheckColumn Yes Resolution Poor Resolution? RetentionTime->Resolution No CheckTemp Check Temperature Control RetentionTime->CheckTemp Yes AdjustMobilePhase Adjust Mobile Phase (pH, composition) Resolution->AdjustMobilePhase Yes End Problem Solved Resolution->End No CheckColumn->AdjustMobilePhase CheckFlowRate Check Flow Rate & Pressure AdjustMobilePhase->CheckFlowRate CheckTemp->CheckFlowRate OptimizeMethod Optimize Method (Gradient, Column) CheckFlowRate->OptimizeMethod OptimizeMethod->End HPLC_Parameters Resolution Resolution Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention (k) Resolution->Retention MobilePhase Mobile Phase (Composition, pH) Selectivity->MobilePhase StationaryPhase Stationary Phase (Column Chemistry) Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature ColumnDimensions Column Dimensions (Length, Particle Size) Efficiency->ColumnDimensions Efficiency->Temperature FlowRate Flow Rate Efficiency->FlowRate Retention->MobilePhase Retention->StationaryPhase

References

Technical Support Center: Colorimetric Quantification of Shikimate Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the colorimetric quantification of shikimate accumulation.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the colorimetric quantification of shikimate?

The colorimetric quantification of shikimate is typically based on the periodate oxidation method. In this assay, the vicinal diols of the shikimate molecule are oxidized by periodate. This reaction generates a product that can be coupled with another reagent to form a colored chromophore. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of shikimate in the sample.[1][2]

Q2: Why is shikimate accumulation measured in glyphosate studies?

Glyphosate, a widely used herbicide, functions by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway.[3][4] This inhibition leads to a buildup of shikimate, the substrate for EPSP synthase. Therefore, quantifying shikimate accumulation serves as a direct biomarker for the in-vivo activity of glyphosate, allowing researchers to assess plant susceptibility or resistance to the herbicide.[3][4]

Q3: What are the main advantages of the colorimetric method for shikimate quantification?

The colorimetric method is often favored for its simplicity, speed, and cost-effectiveness, making it suitable for high-throughput screening of numerous samples.[5]

Q4: Can other compounds in my plant extract interfere with the assay?

Yes, other compounds can interfere with the colorimetric shikimate assay. One of the most common interfering substances is quinic acid, which is structurally similar to shikimic acid and can also be oxidized by periodate, leading to an overestimation of shikimate levels.[4] Other polyhydroxy compounds and aromatic hydroxy acids present in plant extracts may also contribute to background absorbance.[2]

Q5: How can I minimize interference from other compounds?

To minimize interference, it is crucial to include proper controls in your experiment. This includes running a blank sample containing the extraction buffer and a control sample from untreated plant tissue. Additionally, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate shikimate from interfering compounds for more accurate quantification, although this increases the complexity and cost of the analysis.[4][5]

Troubleshooting Guides

This section addresses specific issues that may arise during the colorimetric quantification of shikimate.

Issue 1: High Background Absorbance in Blank and Control Samples

  • Possible Cause: Contamination of reagents or glassware.

    • Solution: Use high-purity water and analytical grade reagents. Ensure all glassware is thoroughly cleaned and rinsed with deionized water.

  • Possible Cause: Presence of interfering substances in the extraction buffer.

    • Solution: Prepare fresh extraction buffer and test it alone in the assay to ensure it does not contribute to the background signal.

  • Possible Cause: The plant extract itself contains compounds that absorb at the measurement wavelength.

    • Solution: Include a sample blank that contains the plant extract but not the colorimetric reagents to measure and subtract the extract's intrinsic absorbance.

Issue 2: Low or No Color Development in Samples Expected to Have High Shikimate

  • Possible Cause: Incomplete cell lysis and shikimate extraction.

    • Solution: Ensure the plant tissue is thoroughly homogenized. The protocol for extraction with 1 M HCl for 24 hours has been shown to yield good recoveries.[3]

  • Possible Cause: Degradation of shikimate after extraction.

    • Solution: Process samples promptly after extraction or store them at appropriate low temperatures (e.g., -20°C or -80°C) to prevent degradation.

  • Possible Cause: Incorrect preparation or degradation of reagents.

    • Solution: Prepare fresh reagents, especially the periodate solution, as it can lose activity over time. Store reagents as recommended by the protocol.

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: Ensure the incubation times and temperatures for the oxidation and color development steps are strictly followed as per the protocol.

Issue 3: Inconsistent or Non-Reproducible Results

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents and samples. Prepare a master mix for the reagents to minimize variations between wells.

  • Possible Cause: Heterogeneity of the plant sample.

    • Solution: Grind the plant tissue to a fine, homogenous powder before extraction to ensure that each aliquot is representative of the whole sample.

  • Possible Cause: Fluctuations in temperature during the assay.

    • Solution: Use a water bath or incubator to maintain a constant and uniform temperature during the incubation steps.

Issue 4: Precipitate Formation in the Wells

  • Possible Cause: High concentrations of certain compounds in the plant extract reacting with the reagents.

    • Solution: Dilute the plant extract and re-run the assay. If the problem persists, consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.

  • Possible Cause: Poor solubility of the colored product.

    • Solution: Ensure all reagents are fully dissolved and that the final reaction mixture is well-mixed.

Data Presentation

Table 1: Shikimate Accumulation in Different Plant Species Following Glyphosate Treatment

Plant SpeciesTreatmentShikimate Concentration (µg/g Fresh Weight)Reference
Horseweed (Resistant)Untreated< 100[3]
Horseweed (Resistant)0.84 kg ae/ha Glyphosate> 1000[3]
Horseweed (Susceptible)Untreated< 100[3]
Horseweed (Susceptible)0.84 kg ae/ha Glyphosate> 1000[3]
CitrusControl~40[6]
Citrus>360 g ae/ha Glyphosate (1st app)~92[6]
Citrus>360 g ae/ha Glyphosate (2nd app)~140[6]
SoybeanUntreatedNot specified[4]
SoybeanGlyphosate-treated7188[4]
AlfalfaUntreatedNot specified[4]
AlfalfaGlyphosate-treated7235[4]
CottonUntreatedNot specified[4]
CottonGlyphosate-treated230[4]

Experimental Protocols

Protocol for Colorimetric Quantification of Shikimate

This protocol is adapted from the periodate oxidation method.

1. Reagents:

  • Extraction Buffer: 1 M Hydrochloric Acid (HCl)

  • Periodate Reagent: 0.2 M sodium periodate (NaIO₄) in 9 M phosphoric acid (H₃PO₄). Prepare fresh.

  • Quenching Reagent: 0.2 M sodium arsenite (NaAsO₂) in 2.4 M sodium sulfite (Na₂SO₃).

  • Color Reagent: 0.5 M p-nitroaniline in 0.25 M sodium hydroxide (NaOH).

  • Shikimic Acid Standard: Prepare a stock solution of 1 mg/mL shikimic acid in deionized water and create a series of dilutions for the standard curve.

2. Sample Preparation:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to stop metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Weigh approximately 100 mg of the frozen powder into a microcentrifuge tube.

  • Add 1 mL of 1 M HCl to the tube.

  • Incubate the samples for 24 hours at room temperature with occasional vortexing to ensure complete extraction.[3]

  • Centrifuge the samples at 10,000 x g for 10 minutes.

  • Collect the supernatant for the colorimetric assay.

3. Assay Procedure (96-well plate format):

  • Add 25 µL of the supernatant from each sample or standard to the wells of a clear 96-well microplate.

  • Add 100 µL of the Periodate Reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 100 µL of the Quenching Reagent to each well to stop the oxidation reaction.

  • Add 50 µL of the Color Reagent to each well.

  • Incubate the plate at 37°C for 60 minutes to allow for color development.

  • Measure the absorbance at 405 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank from all readings.

  • Create a standard curve by plotting the absorbance of the shikimic acid standards against their known concentrations.

  • Determine the concentration of shikimate in the samples by interpolating their absorbance values on the standard curve.

  • Calculate the final concentration of shikimate in the plant tissue, taking into account the initial weight of the tissue and the volume of the extraction buffer.

Visualizations

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs Glyphosate Glyphosate Glyphosate->S3P Experimental_Workflow start Start: Plant Tissue Sample homogenize Homogenize Frozen Tissue start->homogenize extract Extract with 1 M HCl (24h) homogenize->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge assay_setup Prepare 96-well Plate (Samples and Standards) centrifuge->assay_setup periodate Add Periodate Reagent (Incubate 37°C, 30 min) assay_setup->periodate quench Add Quenching Reagent periodate->quench color Add Color Reagent (Incubate 37°C, 60 min) quench->color read Measure Absorbance at 405 nm color->read analyze Analyze Data (Standard Curve and Quantification) read->analyze end End: Shikimate Concentration analyze->end Troubleshooting_Flowchart start Problem with Colorimetric Assay issue What is the issue? start->issue high_bg High Background Absorbance issue->high_bg High BG low_signal Low or No Signal issue->low_signal Low Signal inconsistent Inconsistent Results issue->inconsistent Inconsistent precipitate Precipitate Formation issue->precipitate Precipitate sol_high_bg Check reagent/glassware purity. Use sample blank. high_bg->sol_high_bg sol_low_signal Verify extraction efficiency. Check reagent activity and incubation conditions. low_signal->sol_low_signal sol_inconsistent Check pipetting accuracy. Ensure sample homogeneity. inconsistent->sol_inconsistent sol_precipitate Dilute sample extract. Consider sample cleanup. precipitate->sol_precipitate

References

Technical Support Center: Minimizing Non-Enzymatic Degradation of Shikimate-3-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the non-enzymatic degradation of shikimate-3-phosphate (S3P) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary non-enzymatic degradation pathway for this compound (S3P)?

A1: The primary non-enzymatic degradation pathway for S3P in aqueous solutions is the hydrolysis of the phosphate ester bond. This reaction yields shikimate and inorganic phosphate. The rate of this hydrolysis is significantly influenced by pH and temperature.

Q2: What are the optimal storage conditions for S3P to ensure its stability?

A2: To ensure long-term stability, S3P should be stored at -20°C in a desiccated, light-protected environment. For solutions, it is advisable to prepare aliquots of the desired concentration in a suitable buffer (pH near neutral) and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: How does pH affect the stability of S3P in solution?

A3: The stability of S3P is highly dependent on the pH of the solution. Phosphate esters, in general, are most susceptible to hydrolysis under acidic conditions, with the rate of degradation often peaking around pH 4.[1][2] At neutral to slightly alkaline pH, the rate of hydrolysis is significantly slower. Therefore, for experimental setups, maintaining a pH between 7.0 and 8.0 is recommended to enhance stability.[2]

Q4: I am observing lower than expected activity in my enzymatic assay involving S3P. Could this be due to degradation?

A4: Yes, lower than expected enzymatic activity can be a result of S3P degradation. If your assay buffer is acidic, or if the S3P stock solution has been stored improperly (e.g., at room temperature for an extended period), a significant portion of the S3P may have hydrolyzed to shikimate, which is not a substrate for enzymes like EPSP synthase.[3] It is crucial to verify the integrity of your S3P stock and ensure the pH of your assay buffer is optimal for both enzyme activity and S3P stability.

Q5: Can I monitor the degradation of S3P in my samples?

A5: Yes, the degradation of S3P can be monitored by measuring the decrease in its concentration and the corresponding increase in the concentration of its primary degradation product, shikimic acid. High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating and quantifying both S3P and shikimic acid in a sample.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product formation in an enzymatic reaction using S3P. 1. S3P Degradation: The S3P stock solution may have degraded due to improper storage or handling. 2. Incorrect Buffer pH: The pH of the reaction buffer may be too acidic, causing rapid hydrolysis of S3P.1. Verify S3P Integrity: Analyze the S3P stock solution by HPLC to confirm its concentration and purity. Prepare fresh stock if necessary. 2. Optimize Buffer pH: Ensure the reaction buffer pH is within the optimal range for both the enzyme's activity and S3P stability (typically pH 7.0-8.0).
Inconsistent results between experimental replicates. 1. Variable S3P Concentration: Inconsistent handling of S3P solutions (e.g., different incubation times at room temperature) can lead to varying levels of degradation. 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing the S3P stock solution can lead to degradation.1. Standardize Handling Procedures: Ensure all experimental steps involving S3P are performed consistently and minimize the time solutions are kept at room temperature. 2. Use Aliquots: Prepare single-use aliquots of the S3P stock solution to avoid multiple freeze-thaw cycles.
Appearance of unexpected peaks in HPLC analysis. 1. Formation of Degradation Products: The unexpected peaks may correspond to shikimic acid or other minor degradation products.1. Analyze for Degradants: Run a standard of shikimic acid to confirm if one of the unexpected peaks corresponds to this degradation product. 2. Perform Forced Degradation Study: To identify potential degradation products, intentionally degrade a sample of S3P (e.g., by heating or exposing to acidic conditions) and analyze it by HPLC.[6][7]

Data Presentation

The following table summarizes the expected relative stability of this compound under various conditions, based on the general principles of phosphate ester chemistry.

Condition Parameter Expected Impact on S3P Stability Relative Degradation Rate
pH pH 4.0Increased hydrolysis of the phosphate ester.[1][2]High
pH 7.4Relatively stable.Low
pH 9.0Generally stable, but can be susceptible to base-catalyzed hydrolysis.Low to Moderate
Temperature 4°CMinimal degradation over short periods.Very Low
25°C (Room Temp)Gradual degradation over time.Moderate
37°CAccelerated degradation.[8]High
Storage -20°C (Frozen)High stability for long-term storage.Very Low
Repeated Freeze-ThawPotential for degradation.Moderate

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade S3P to identify its degradation products and assess its stability under various stress conditions.[6][7]

Materials:

  • This compound (S3P)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Deionized water

  • pH meter

  • Heating block or water bath

  • HPLC system

Procedure:

  • Acidic Degradation:

    • Prepare a solution of S3P in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize a sample with 0.1 M NaOH before HPLC analysis.

  • Alkaline Degradation:

    • Prepare a solution of S3P in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize a sample with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of S3P in 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

  • Thermal Degradation:

    • Prepare a solution of S3P in deionized water.

    • Incubate at 60°C for 24 hours.

  • Analysis:

    • Analyze all samples by HPLC to identify and quantify the degradation products.

    • Compare the chromatograms of the stressed samples to that of an unstressed S3P control.

Protocol 2: HPLC Method for the Analysis of S3P and Shikimic Acid

This protocol provides a starting point for the separation and quantification of S3P and its primary degradation product, shikimic acid.[4][5]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 0.1 M potassium phosphate buffer (pH 3.0) with 5% methanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 215 nm.

  • Run Time: Approximately 20 minutes.

Visualizations

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHS 3-Dehydroshikimate (DHS) DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P This compound (S3P) Shikimate->S3P Shikimate Kinase EPSP EPSP S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids Chorismate->AAs

Figure 1: Simplified Shikimate Pathway Highlighting S3P.

S3P_Stability_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Analysis Prep_S3P Prepare S3P solution in desired buffer Aliquots Create and store aliiquots at -20°C Prep_S3P->Aliquots Thaw Thaw aliquot immediately before use Aliquots->Thaw Incubate Perform experiment at controlled temperature Thaw->Incubate HPLC Analyze sample by HPLC Incubate->HPLC Quantify Quantify S3P and shikimic acid HPLC->Quantify

Figure 2: Experimental Workflow for S3P Stability Assessment.

Troubleshooting_Degradation Start Inconsistent or Poor Experimental Results Check_S3P Is S3P integrity a potential issue? Start->Check_S3P Check_Storage Review S3P storage and handling procedures Check_S3P->Check_Storage Yes No_Improvement No improvement Check_S3P->No_Improvement No Check_pH Verify pH of all solutions and buffers Check_Storage->Check_pH Analyze_S3P Analyze S3P stock by HPLC Check_pH->Analyze_S3P Good_Results Results improve Analyze_S3P->Good_Results Analyze_S3P->No_Improvement

Figure 3: Logical Flow for Troubleshooting S3P Degradation.

References

addressing matrix effects in the quantification of shikimate-3-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of shikimate-3-phosphate (S3P) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound (S3P) is a key intermediate in the shikimate pathway.[1] This metabolic route is essential in plants, bacteria, fungi, and some parasites for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds.[1][2] As this pathway is absent in mammals, the enzymes involved, such as 5-enolpyruvylthis compound (EPSP) synthase, are targets for herbicides (e.g., glyphosate) and antimicrobial agents.[3] Accurate quantification of S3P is crucial for studying the efficacy of these inhibitors, understanding metabolic flux, and in metabolic engineering efforts.[2][4]

Q2: What are matrix effects and how do they affect S3P quantification?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[5][6] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[5][6] Biological matrices like plant extracts, bacterial lysates, or plasma are complex and contain numerous endogenous components such as salts, lipids, and other metabolites that can interfere with the ionization of S3P in the mass spectrometer's ion source.[5] For polar and phosphorylated compounds like S3P, matrix effects can be particularly pronounced.

Q3: What are the main challenges in quantifying this compound by LC-MS/MS?

The primary challenges include:

  • Significant Matrix Effects: Complex biological samples can cause ion suppression or enhancement.[7]

  • Poor Chromatographic Peak Shape: As a phosphorylated compound, S3P is prone to interacting with metal surfaces in the LC system (e.g., column hardware, frits), leading to peak tailing and poor sensitivity.

  • Low Recovery during Sample Preparation: The high polarity of S3P can make its extraction from complex matrices challenging, and it may be poorly recovered with common sample preparation techniques like liquid-liquid extraction.

  • In-source Degradation or Conversion: Some intermediates in the shikimate pathway can be unstable and degrade during the analysis process.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Recovery of this compound

Symptoms:

  • Low signal intensity for S3P standards spiked into the matrix compared to neat standards.

  • High variability in quantification results between replicate samples.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inappropriate Sample Preparation Technique For polar analytes like S3P, protein precipitation (PPT) alone may not be sufficient to remove interfering matrix components. Consider using a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) with a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) sorbent.
Analyte Adsorption The phosphate group in S3P can interact with metal surfaces in the LC system. Using a metal-free or PEEK-lined LC column and tubing can significantly improve peak shape and recovery.
Suboptimal Extraction Solvent The choice of extraction solvent is critical. A common approach for polar metabolites is an 80:20 mixture of methanol:water or acetonitrile:water , often chilled to precipitate proteins and quench metabolism. The pH of the extraction solvent may need to be optimized.

Experimental Protocol: Solid-Phase Extraction (SPE) for S3P

This is a general protocol and should be optimized for your specific matrix.

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with anion exchange) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample extract (e.g., supernatant from protein precipitation, diluted and pH-adjusted).

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute S3P using a solvent appropriate for the sorbent chemistry (e.g., a higher ionic strength or pH-adjusted solvent for ion exchange, or a higher percentage of organic solvent for reversed-phase).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Issue 2: Significant Ion Suppression or Enhancement

Symptoms:

  • Discrepancy between the response of S3P in a neat solution and when spiked into a matrix extract (post-extraction).

  • Inaccurate quantification when using an external calibration curve.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Co-elution with Matrix Components Modify the chromatographic gradient to better separate S3P from interfering compounds. A shallower gradient can improve resolution. Consider using a different column chemistry, such as HILIC , which is well-suited for polar analytes.
Insufficient Sample Cleanup As mentioned in Issue 1, improve the sample preparation method to remove more of the interfering matrix components. Phospholipid removal strategies are particularly important for plasma or serum samples.
Inappropriate Internal Standard The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects.[9] Since a commercial SIL-IS for S3P is not readily available, consider using a structurally similar compound as an internal standard, but be aware that it may not perfectly compensate for matrix effects. Alternatively, matrix-matched calibration curves are a viable option.

Experimental Protocol: Evaluation of Matrix Effects

The quantitative assessment of matrix effects is typically performed using the post-extraction spike method.[5]

  • Prepare three sets of samples:

    • Set A (Neat Standard): S3P standard prepared in the mobile phase.

    • Set B (Post-Spiked Sample): Blank matrix is extracted, and the final extract is spiked with the S3P standard.

    • Set C (Pre-Spiked Sample): Blank matrix is spiked with the S3P standard before the extraction process.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Effect (%) and Recovery (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix effect value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Quantitative Data Summary

The following table provides representative data on matrix effects and recovery for polar phosphorylated metabolites using different sample preparation techniques. Note: Specific data for this compound is limited; these values are illustrative based on similar analytes.

Sample Preparation Method Matrix Analyte Class Typical Recovery (%) Typical Matrix Effect (%)
Protein Precipitation (PPT)Plant ExtractPolar Phosphates60-85%30-70% (Suppression)
Liquid-Liquid Extraction (LLE)PlasmaPolar Phosphates20-50%80-110%
Solid-Phase Extraction (SPE)PlasmaPolar Phosphates80-95%90-105%

Visualizations

experimental_workflow Experimental Workflow for S3P Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification & Correction sample Biological Sample (e.g., Plant Tissue, Bacterial Cells) extraction Extraction (e.g., 80% Methanol) sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lcms LC-MS/MS System (HILIC or Metal-Free Column) cleanup->lcms data Data Acquisition lcms->data quant Quantification data->quant correction Matrix Effect Correction (Matrix-Matched Calibration or SIL-IS if available) quant->correction result Final Concentration correction->result

Caption: Workflow for S3P quantification.

troubleshooting_logic Troubleshooting Logic for S3P Analysis start Poor Quantification Results check_recovery Low or Inconsistent Recovery? start->check_recovery check_matrix Significant Ion Suppression? check_recovery->check_matrix No optimize_prep Optimize Sample Prep (e.g., SPE) check_recovery->optimize_prep Yes check_peak_shape Poor Peak Shape? check_matrix->check_peak_shape No optimize_chrom Optimize Chromatography (e.g., HILIC, Gradient) check_matrix->optimize_chrom Yes use_metal_free Use Metal-Free LC System check_peak_shape->use_metal_free Yes end Improved Results check_peak_shape->end No optimize_prep->end use_is Use Matrix-Matched Calibrants or Appropriate IS optimize_chrom->use_is use_is->end use_metal_free->end

Caption: Troubleshooting decision tree.

shikimate_pathway Shikimate Pathway Overview PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P This compound Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids Chorismate->AAs

Caption: Position of S3P in the shikimate pathway.

References

Technical Support Center: Enhancing Shikimate-3-Phosphate Cellular Transport

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is dedicated to addressing the challenges associated with improving the cellular uptake of shikimate-3-phosphate (S3P). Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in transporting this compound (S3P) into cells?

A1: The primary challenge lies in the negative charge of the phosphate group on S3P. This charge makes it difficult for the molecule to passively diffuse across the hydrophobic cell membrane. Therefore, efficient uptake often requires specific transport mechanisms or methods to increase membrane permeability.

Q2: Do dedicated transporters for this compound exist?

A2: While the shikimate pathway is present in bacteria, archaea, fungi, algae, and plants, specific transporters for the exogenous uptake of this compound are not well-characterized in the literature.[1][2][3] In bacteria, transport of phosphorylated sugars is often mediated by systems like the Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS) or ABC transporters, but their specificity for S3P is not established.[4][5][6][7] Eukaryotic cells also possess a variety of transporters for phosphorylated metabolites, primarily localized to organellar membranes, but plasma membrane transporters for S3P have not been identified.[8]

Q3: What are the potential strategies to improve S3P uptake in bacterial cells?

A3: For bacterial systems, strategies could involve the heterologous expression of broad-specificity sugar-phosphate transporters. Additionally, metabolic engineering approaches that create a strong downstream "pull" for S3P by overexpressing enzymes that utilize it could enhance uptake if a promiscuous transporter is present.

Q4: How can I get S3P into eukaryotic cells that may lack a specific transporter?

A4: For eukaryotic cells, methods that transiently increase membrane permeability are often employed. These include chemical methods using permeabilizing agents like saponin or Tween-20, or physical methods such as electroporation.[9][10][11][12] However, these methods can affect cell viability and must be carefully optimized.

Q5: How can I accurately measure the intracellular concentration of S3P?

A5: Quantifying intracellular S3P can be achieved using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[13][14] Alternatively, radiolabeling S3P (e.g., with ³²P or ¹⁴C) and measuring intracellular radioactivity provides a highly sensitive detection method.[15]

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving S3P transport into cells.

Issue Potential Cause Recommended Solution
Low or no detectable intracellular S3P Inefficient Transport: The cells may lack a suitable transporter for S3P.For Bacteria: Consider expressing known sugar-phosphate transporters. For Eukaryotes: Optimize cell permeabilization methods (see Experimental Protocols).
S3P Degradation: Phosphatases in the cell culture medium or released from lysed cells may be dephosphorylating S3P.Work quickly, keep samples on ice, and add phosphatase inhibitors to your buffers.[16][17][18][19]
Incorrect Quantification Method: The detection method may not be sensitive enough.Use a highly sensitive method like LC-MS/MS or a radiolabeling assay.[13][14] Ensure proper sample preparation to remove interfering substances.
High Cell Death or Low Viability after Treatment Harsh Permeabilization Conditions: The concentration or duration of the permeabilizing agent treatment may be too high.Titrate the concentration of the permeabilizing agent and optimize the incubation time. Perform a cell viability assay (e.g., Trypan Blue exclusion) in parallel.
Toxicity of S3P or its Metabolites: High intracellular concentrations of S3P or its downstream products could be toxic.Perform a dose-response experiment to determine the optimal S3P concentration.
Inconsistent Results Between Replicates Variable Cell Density: Inconsistent cell numbers will lead to variability in uptake measurements.Ensure accurate cell counting and seeding for each experiment. Normalize uptake results to cell number or total protein content.[20]
Incomplete Removal of Extracellular S3P: Residual extracellular S3P can lead to artificially high readings.Implement a thorough washing protocol with ice-cold buffer immediately after the uptake incubation.[14][15]
Sample Degradation during Storage: S3P in cell lysates may degrade if not stored properly.Snap-freeze cell lysates in liquid nitrogen and store them at -80°C until analysis.

Experimental Protocols

Protocol 1: Cellular Uptake Assay for this compound using Radiolabeling

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Radiolabeled S3P (e.g., [¹⁴C]-S3P or [³²P]-S3P)

  • Cell culture medium

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Multi-well cell culture plates

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Incubation:

    • On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed, serum-free medium.

    • Add the assay medium containing the desired concentration of radiolabeled S3P. For competition or inhibition studies, pre-incubate with the inhibitor for a defined period before adding the radiolabeled substrate.[15]

    • Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

  • Termination and Washing:

    • To stop the uptake, rapidly aspirate the medium containing the radiolabeled S3P.

    • Immediately wash the cells three times with ice-cold PBS to remove any unbound extracellular S3P.[14]

  • Cell Lysis:

    • Add an appropriate volume of lysis buffer to each well and incubate at room temperature for at least 30 minutes to ensure complete lysis.[14]

  • Quantification:

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the amount of intracellular S3P based on the specific activity of the radiolabeled compound.

    • Normalize the data to the cell number or total protein content in each well.

Protocol 2: Cell Permeabilization for S3P Uptake in Eukaryotic Cells

This protocol describes a method for transiently permeabilizing eukaryotic cells to facilitate the entry of S3P.

Materials:

  • Permeabilization buffer (e.g., PBS containing 0.01% - 0.1% Saponin or 0.02% - 0.05% Tween-20)

  • This compound solution

  • Cell culture medium

  • Ice-cold PBS

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a multi-well plate.

  • Permeabilization:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add the permeabilization buffer and incubate for a short period (e.g., 5-15 minutes) at room temperature. The optimal concentration and time should be determined empirically to maximize uptake while minimizing cytotoxicity.

  • S3P Incubation:

    • Aspirate the permeabilization buffer and immediately add the medium containing the desired concentration of S3P.

    • Incubate for the desired time at 37°C.

  • Recovery and Analysis:

    • Aspirate the S3P-containing medium and wash the cells three times with ice-cold PBS.

    • Add fresh, complete culture medium and allow the cells to recover for a period before downstream analysis of intracellular S3P or its metabolic effects.

Visualizations

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P This compound Shikimate->S3P EPSP 5-Enolpyruvylthis compound S3P->EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids Chorismate->AAs

Caption: The Shikimate Pathway leading to the biosynthesis of aromatic amino acids.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_term Termination & Lysis cluster_analysis Analysis seed_cells Seed cells in multi-well plate culture_cells Culture to desired confluency seed_cells->culture_cells pre_incubate Pre-incubate with inhibitors (optional) incubate_s3p Incubate with S3P culture_cells->incubate_s3p pre_incubate->incubate_s3p terminate_uptake Terminate uptake on ice incubate_s3p->terminate_uptake wash_cells Wash cells with ice-cold PBS terminate_uptake->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells quantify_s3p Quantify intracellular S3P (LC-MS/MS or Radiolabeling) lyse_cells->quantify_s3p

Caption: General experimental workflow for a cellular uptake assay of this compound.

Troubleshooting_Tree start Low or no intracellular S3P signal check_viability Is cell viability acceptable? start->check_viability check_controls Are positive controls working? check_viability->check_controls Yes optimize_permeabilization Optimize permeabilization method check_viability->optimize_permeabilization No check_s3p_stability Is S3P stable in media? check_controls->check_s3p_stability Yes optimize_detection Optimize detection method (e.g., LC-MS/MS) check_controls->optimize_detection No check_transporter Consider transporter expression (bacteria) check_s3p_stability->check_transporter Yes use_inhibitors Add phosphatase inhibitors check_s3p_stability->use_inhibitors No end_success Problem Solved optimize_permeabilization->end_success check_transporter->end_success optimize_detection->end_success use_inhibitors->end_success

Caption: Troubleshooting decision tree for low intracellular this compound signal.

References

Technical Support Center: Crystallization of Shikimate Pathway Enzymes with S3P

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in crystallizing shikimate pathway enzymes, with a specific focus on complexes involving 5-enolpyruvylshikimate-3-phosphate (S3P).

Frequently Asked Questions (FAQs)

Q1: Why is S3P important for the crystallization of some shikimate pathway enzymes?

A1: 5-enolpyruvylthis compound (S3P) is a key intermediate in the shikimate pathway. For enzymes that directly bind S3P, such as EPSP synthase (AroA), its presence is often crucial for co-crystallization. Ligand binding can induce significant conformational changes, leading to a more stable and homogenous protein sample that is more amenable to crystallization. In the case of EPSP synthase, binding of S3P promotes a "closed" conformation, which is believed to be essential for forming a well-ordered crystal lattice. In some reported cases, crystallization of EPSP synthase failed in the absence of S3P.

Q2: I am trying to crystallize a shikimate pathway enzyme other than EPSP synthase. Should I use S3P for co-crystallization?

A2: Not necessarily. S3P is the specific substrate for EPSP synthase. For other enzymes in the pathway, you will likely have more success using their specific substrates, products, or stable analogs. For example:

  • Dehydroquinate Dehydratase (AroD): Use 3-dehydroquinate (DHQ) or substrate analogs like quinate or shikimate.

  • Shikimate Dehydrogenase (AroE): Use shikimate and the cofactor NADPH.

  • Shikimate Kinase (AroK): Use shikimate and ATP or a non-hydrolyzable ATP analog like AMP-PNP.

  • Chorismate Synthase (AroC): Use its substrate, 5-enolpyruvylthis compound (EPSP), and the cofactor FMN.

Using the correct ligand is critical for inducing the conformational state most likely to crystallize.

Q3: What are the main challenges in co-crystallizing shikimate pathway enzymes with S3P or other ligands?

A3: Common challenges include:

  • Protein instability and aggregation: The addition of a charged ligand like S3P can sometimes lead to protein precipitation.

  • Low ligand affinity: If the affinity of the enzyme for S3P is low, you may need a high concentration of the ligand to ensure saturation, which can sometimes interfere with crystallization.

  • Substrate turnover: If you are using a natural substrate, the enzyme may convert it to product, leading to a heterogeneous mixture in your crystallization drop. Using non-hydrolyzable analogs or inactive mutant enzymes can circumvent this.

  • Conformational heterogeneity: Even in the presence of a ligand, the enzyme may exist in multiple conformations, which can hinder crystal formation.

  • Difficulty in obtaining high-quality S3P: The synthesis and purification of S3P can be challenging, and impurities can negatively impact crystallization trials.

Q4: Where can I find a reliable protocol for preparing S3P?

A4: S3P can be prepared through either chemical or enzymatic synthesis. Enzymatic synthesis is often preferred by biochemists. A general approach involves the phosphorylation of shikimate using a purified shikimate kinase (AroK). The detailed protocol section below provides a method for enzymatic synthesis and purification.

Troubleshooting Guides

Problem 1: No crystals are forming; drops remain clear.
Potential Cause Troubleshooting Steps
Suboptimal Protein Concentration The protein-ligand complex may have different solubility than the apo-protein. Try a range of protein concentrations (e.g., 5-20 mg/mL).
Insufficient Supersaturation Increase the precipitant concentration gradually. Consider using a broader range of crystallization screens.
Ligand Concentration Too Low Ensure the ligand (S3P or other) is present in sufficient molar excess to saturate the protein. A 5- to 10-fold molar excess is a good starting point.
Incorrect pH The pI of the protein-ligand complex may differ from the apo-protein. Screen a wider pH range.
Flexible Regions in the Protein If your protein has known flexible loops or termini, consider designing new constructs with these regions truncated.
Problem 2: Amorphous precipitate forms in the crystallization drops.
Potential Cause Troubleshooting Steps
Protein or Precipitant Concentration Too High Reduce the concentration of both the protein and the precipitant. Set up a finer grid screen around the promising conditions with lower concentrations.
Rapid Equilibration Slow down the vapor diffusion rate by using a larger drop volume or a lower ratio of protein to reservoir solution.
Protein Aggregation upon Ligand Addition Pre-incubate the protein and ligand on ice and spin down any precipitate before setting up crystallization trials. Try adding the ligand to the protein solution at a lower protein concentration and then re-concentrating the complex.
Incorrect Buffer Conditions Screen different buffers and additives that may increase the solubility of the protein-ligand complex. Additives like glycerol (2-5%), low concentrations of non-ionic detergents, or small molecules like L-arginine/L-glutamate can be helpful.
Problem 3: Only small, needle-like, or poor-quality crystals are obtained.
Potential Cause Troubleshooting Steps
Too Many Nucleation Sites Reduce the protein and/or precipitant concentration to favor crystal growth over nucleation. Consider micro-seeding or macro-seeding techniques.
Suboptimal Growth Conditions Optimize the temperature of crystallization. Try a temperature gradient. Fine-tune the pH of the crystallization condition.
Impurities in the Protein or Ligand Further purify your protein using an additional chromatography step (e.g., size exclusion chromatography). Ensure your S3P or other ligand is of high purity.
Vibrations Move the crystallization plates to a more stable, vibration-free location.

Data Presentation: Crystallization Conditions for Shikimate Pathway Enzymes

EnzymeOrganismLigand(s)Protein Conc.PrecipitantpHTemp. (°C)
EPSP Synthase (AroA) Escherichia coliS3P100 mg/mL1 M Sodium Formate7.020
EPSP Synthase (AroA) Escherichia coliS3P, Glyphosate37.5 mg/mLSodium FormateNot Specified19
Dehydroquinate Dehydratase (AroD) Corynebacterium glutamicumCitrate40 mg/mL20% PEG 3350, 0.2 M Ammonium Citrate7.020
Shikimate Dehydrogenase (AroE) Haemophilus influenzaeNADPHNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Shikimate Kinase (AroK) Mycobacterium tuberculosisShikimic Acid, AMP-PNPNot SpecifiedPEG 4000, Isopropanol7.5Not Specified
Chorismate Synthase (AroC) Streptococcus pneumoniaeEPSP, FMNNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: General Method for Expression and Purification of Shikimate Pathway Enzymes
  • Cloning and Expression:

    • Clone the gene of interest into an appropriate expression vector (e.g., pET vector with an N-terminal His6-tag).

    • Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)).

    • Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by ultracentrifugation.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).

    • Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size Exclusion Chromatography (SEC):

    • Concentrate the eluted protein and load it onto a size exclusion column (e.g., Superdex 75 or 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Collect the fractions corresponding to the monomeric protein peak.

    • Assess purity by SDS-PAGE.

Protocol 2: Enzymatic Synthesis and Purification of S3P
  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl pH 7.8

      • 10 mM MgCl2

      • 15 mM ATP

      • 10 mM Shikimic Acid

      • Purified Shikimate Kinase (AroK) (e.g., 0.1 mg/mL)

    • Incubate the reaction at 37°C for 2-4 hours. Monitor the reaction progress by a suitable method (e.g., HPLC or a coupled enzyme assay).

  • Reaction Quenching and Protein Removal:

    • Stop the reaction by boiling for 5 minutes or by adding perchloric acid followed by neutralization with KOH.

    • Remove the precipitated protein by centrifugation.

  • Purification by Anion Exchange Chromatography:

    • Load the supernatant onto a strong anion exchange column (e.g., Q-Sepharose) equilibrated with a low salt buffer (e.g., 20 mM Tris-HCl pH 8.0).

    • Wash the column to remove unbound components.

    • Elute the S3P using a linear gradient of NaCl (e.g., 0 to 1 M). S3P, being negatively charged, will bind to the column and elute at a specific salt concentration.

    • Monitor the fractions for the presence of S3P using a phosphate assay or HPLC.

    • Pool the S3P-containing fractions and desalt them using a desalting column or dialysis.

    • Lyophilize the purified S3P to obtain a stable powder.

Mandatory Visualizations

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP Synthase E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DAHP Synthase DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ Dehydratase (AroD) Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase (AroE) S3P This compound (S3P) Shikimate->S3P Shikimate Kinase (AroK) EPSP 5-Enolpyruvylthis compound (EPSP) S3P->EPSP EPSP Synthase (AroA) Chorismate Chorismate EPSP->Chorismate Chorismate Synthase (AroC) AAs Aromatic Amino Acids Chorismate->AAs

Caption: The Shikimate Pathway, highlighting S3P.

Co_Crystallization_Workflow start Start: Purified Protein & Ligand (S3P) prep_complex Prepare Protein-Ligand Complex (e.g., 1:10 molar ratio) start->prep_complex setup_screen Set up Crystallization Screen (e.g., sitting drop vapor diffusion) prep_complex->setup_screen observe Observe Drops Over Time setup_screen->observe clear Outcome: Clear Drops observe->clear Undersaturated precipitate Outcome: Amorphous Precipitate observe->precipitate Oversaturated bad_crystals Outcome: Poor Crystals observe->bad_crystals Suboptimal good_crystals Outcome: Good Crystals observe->good_crystals Success! troubleshoot_clear Troubleshoot: - Increase protein/ligand conc. - Increase precipitant conc. - Try seeding clear->troubleshoot_clear troubleshoot_precipitate Troubleshoot: - Decrease protein/ligand conc. - Decrease precipitant conc. - Add solubilizing agents precipitate->troubleshoot_precipitate troubleshoot_bad Troubleshoot: - Optimize conditions (pH, temp) - Additive screening - Microseeding bad_crystals->troubleshoot_bad troubleshoot_clear->setup_screen Re-screen troubleshoot_precipitate->setup_screen Re-screen troubleshoot_bad->setup_screen Re-screen

Caption: Co-crystallization troubleshooting workflow.

Technical Support Center: Improving the Stability of Shikimate-3-Phosphate for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of shikimate-3-phosphate during long-term storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of this compound due to improper storage temperature.Store this compound as a lyophilized powder at -20°C or lower for long-term stability. For solutions, prepare them fresh whenever possible. If short-term storage of a solution is necessary, store at -80°C.
Precipitate forms in the stock solution upon thawing. Poor solubility or concentration exceeding the solubility limit at a lower temperature.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. Ensure the pH of the buffer is appropriate for solubility.
Observed degradation in aqueous solutions even when stored frozen. Hydrolysis of the phosphate ester, which can still occur slowly at low temperatures, especially at non-optimal pH.Prepare aqueous solutions in a slightly acidic buffer (e.g., pH 6.0-6.5) to minimize hydrolysis. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Unexpected peaks appear in HPLC analysis of the stored compound. Chemical degradation of this compound into byproducts.Refer to the degradation pathway diagram below to identify potential degradation products. Optimize storage conditions (lower temperature, inert atmosphere) to minimize degradation.
Variability in results between different batches of the compound. Inconsistent purity or presence of contaminants that catalyze degradation.Purchase high-purity this compound from a reputable supplier. Perform initial quality control on new batches using a validated analytical method like HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for long-term storage of solid this compound?

For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or, for enhanced stability, at -80°C. The container should be sealed tightly to prevent moisture absorption and stored in a desiccator if possible.

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions should ideally be prepared fresh for each experiment. If storage is necessary, dissolve this compound in a slightly acidic buffer (e.g., 50 mM MES buffer, pH 6.0) to a concentration that does not exceed its solubility limit. Aliquot the solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.

Q3: What factors can lead to the degradation of this compound in solution?

The primary degradation pathway for this compound in solution is the hydrolysis of the phosphate ester bond. This process is influenced by several factors:

  • pH: The rate of hydrolysis is significantly affected by the pH of the solution. Both strongly acidic and alkaline conditions can accelerate degradation.

  • Temperature: Higher temperatures increase the rate of hydrolysis.

  • Enzymatic Contamination: The presence of phosphatases, even in trace amounts, can rapidly dephosphorylate this compound. Ensure all glassware and reagents are sterile.

  • Metal Ions: Divalent metal ions can sometimes catalyze the hydrolysis of phosphate esters. The use of a chelating agent like EDTA in the buffer can mitigate this.

Q4: Can I store this compound solutions at 4°C?

Short-term storage (a few days) at 4°C in an appropriate buffer may be acceptable, but it is not recommended for long-term storage due to the increased risk of microbial growth and chemical degradation. For storage longer than a day, freezing at -20°C or -80°C is preferable.

Q5: How can I check the purity and integrity of my stored this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing the purity of this compound. A decrease in the area of the main peak and the appearance of new peaks over time can indicate degradation. Refer to the experimental protocol section for a detailed method.

Data Presentation

The following table provides illustrative data on the stability of this compound under various storage conditions. This data is extrapolated from general principles of phosphate ester stability and should be used as a guideline. Actual stability may vary based on specific experimental conditions and the purity of the compound.

Storage Condition Form pH Estimated Purity after 1 Year (%) Notes
-80°CLyophilized PowderN/A>99%Recommended for long-term archival storage.
-20°CLyophilized PowderN/A>98%Suitable for routine long-term storage.
-80°C10 mM in 50 mM MES Buffer6.0~95%Minimize freeze-thaw cycles by using aliquots.
-20°C10 mM in 50 mM MES Buffer6.0~90%Slower degradation than at 4°C, but -80°C is preferred.
4°C10 mM in 50 mM MES Buffer6.0<70%Not recommended for storage beyond a few days.
Room Temperature (25°C)10 mM in 50 mM MES Buffer6.0<40%Significant degradation expected within days.
-20°C10 mM in 50 mM Phosphate Buffer7.4~85%Neutral pH may lead to a slightly faster hydrolysis rate compared to acidic pH.

Experimental Protocols

Protocol: Assessing the Stability of this compound using HPLC-UV

This protocol outlines a method to quantify the degradation of this compound over time.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water

  • HPLC-grade methanol

  • Phosphoric acid

  • Sodium hydroxide

  • 50 mM MES buffer (pH 6.0)

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Sample Preparation and Storage:

  • Prepare a 1 mg/mL stock solution of this compound in 50 mM MES buffer (pH 6.0).

  • Divide the stock solution into multiple aliquots in sterile microcentrifuge tubes.

  • Store the aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), retrieve one aliquot from each storage condition for analysis.

3. HPLC Analysis:

  • Mobile Phase: Prepare a 20 mM phosphate buffer in water, adjusted to pH 2.5 with phosphoric acid.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Isocratic elution with 95% 20 mM phosphate buffer (pH 2.5) and 5% methanol.

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 215 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Thaw the sample aliquot to room temperature and vortex briefly.

    • Inject the sample onto the HPLC system.

    • Record the chromatogram for a sufficient time to allow for the elution of this compound and any potential degradation products.

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time, which should be determined using a freshly prepared standard.

  • Integrate the peak area of the this compound peak at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining this compound against time to determine the degradation rate under each storage condition.

Mandatory Visualization

S3P This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) S3P->Hydrolysis Shikimic_Acid Shikimic Acid Hydrolysis->Shikimic_Acid Inorganic_Phosphate Inorganic Phosphate Hydrolysis->Inorganic_Phosphate Oxidation Oxidation Shikimic_Acid->Oxidation Degradation_Products Further Degradation Products Oxidation->Degradation_Products

Caption: Plausible non-enzymatic degradation pathway of this compound.

start Start: Prepare this compound Stock Solution aliquot Aliquot into multiple tubes start->aliquot store Store aliquots under different conditions (e.g., -80°C, -20°C, 4°C, RT) aliquot->store timepoint At each time point, retrieve one aliquot from each condition store->timepoint hplc Analyze by HPLC-UV timepoint->hplc data Integrate peak area and calculate % remaining compound hplc->data end End: Determine degradation rate data->end

Caption: Experimental workflow for assessing this compound stability.

Validation & Comparative

Validating the Inhibitory Effect of Glyphosate on EPSP Synthase In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of glyphosate and its alternatives on 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. Detailed experimental protocols and quantitative data are presented to facilitate in vitro validation studies.

Introduction to EPSP Synthase Inhibition

EPSP synthase is a key enzyme in the shikimate pathway, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[1][2] The inhibition of this enzyme disrupts essential metabolic processes, leading to cell death. This mechanism is the basis for the herbicidal activity of glyphosate, one of the most widely used broad-spectrum herbicides.[2][3] Glyphosate acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (PEP) and an uncompetitive inhibitor with respect to this compound (S3P).[4][5]

Comparative Inhibitory Activity

The inhibitory potential of a compound against EPSP synthase is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a more potent inhibitor. This section compares the inhibitory activities of glyphosate, glyphosate-resistant EPSPS variants, and other alternative inhibitors.

Inhibitor/Enzyme VariantSource Organism/MutationIC50 (µM)Ki (µM)References
Glyphosate Wild-Type (E. coli)2.50.3[6][7][8]
Wild-Type (Neurospora crassa)-1.1[4][5]
Wild-Type (Zea mays)-0.066[9]
Wild-Type (Vulpia myuros)264-[9]
Wild-Type (Apera spica-venti)81-[9]
Glyphosate-Resistant Variants
CP4 EPSPSAgrobacterium sp. strain CP41601970[6][9]
TIPS Mutant (T97I/P101S)E. coli66002420[7][8]
P101S MutantE. coli123.0[7][8]
T97I MutantE. coli33090[7][8]
DGT-28 EPSPSStreptomyces sviceus> 80,000> 5000[9]
Tetrahedral Intermediate Analogues
(R)-phosphonate analogueSynthetic-0.016[5]
(S)-phosphonate analogueSynthetic-0.750[5]
Aromatic tetrahedral intermediate mimic (with 3-malonate ether)Synthetic-1.3[4]

Experimental Protocols

In Vitro EPSP Synthase Inhibition Assay

This protocol describes a common method for determining the inhibitory effect of compounds on EPSP synthase activity by measuring the release of inorganic phosphate.

1. Enzyme Extraction and Preparation:

  • Plant Tissue: Homogenize fresh or frozen plant tissue (e.g., young leaves) in a cold extraction buffer (e.g., 100 mM MOPS, 5 mM EDTA, 10% glycerol, 50 mM KCl, 0.5 mM benzamidine, with fresh β-mercaptoethanol and polyvinylpolypyrrolidone).[9]

  • Microbial Expression: Overexpress the desired EPSPS enzyme (wild-type or mutant) in a suitable host like E. coli and purify the protein using standard chromatography techniques.

  • Protein Quantification: Determine the total protein concentration of the enzyme extract using a standard method such as the Bradford assay.

2. Reaction Mixture:

Prepare a reaction mixture in a 96-well plate or microcentrifuge tubes containing:

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT)[8]

  • This compound (S3P) (e.g., 1 mM)[8]

  • Phosphoenolpyruvate (PEP) (concentration can be varied, e.g., 0-2 mM)[8]

  • Varying concentrations of the inhibitor (e.g., glyphosate or alternatives) dissolved in an appropriate solvent.

  • Enzyme extract.

3. Reaction and Detection:

  • Initiate the reaction by adding the enzyme to the reaction mixture.

  • Incubate at a controlled temperature (e.g., 25-37°C) for a specific time (e.g., 10-30 minutes).

  • Stop the reaction (if necessary for the detection method).

  • Measure the amount of inorganic phosphate (Pi) released. Common methods include:

    • Malachite Green Assay: This colorimetric method involves adding a malachite green-molybdate reagent that forms a colored complex with Pi, which can be measured spectrophotometrically at around 620-660 nm.

    • Coupled Enzyme Assay: A continuous assay can be performed using purine nucleotide phosphorylase (PNPase) and a chromogenic substrate like MESG (2-amino-6-mercapto-7-methylpurine riboside). The PNPase consumes the released Pi, leading to a change in absorbance at 360 nm.

4. Data Analysis:

  • Calculate the reaction velocity (rate of Pi production) for each inhibitor concentration.

  • Plot the enzyme activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

  • For determining the inhibition constant (Ki) and the mechanism of inhibition, perform kinetic studies by varying the concentrations of both the substrate (PEP) and the inhibitor.

Visualizations

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) EPSPS EPSP Synthase PEP->EPSPS S3P This compound (S3P) S3P->EPSPS EPSP 5-Enolpyruvylthis compound (EPSP) EPSPS->EPSP Catalyzes Glyphosate Glyphosate Glyphosate->EPSPS Inhibits Aromatic_AA Aromatic Amino Acids EPSP->Aromatic_AA Leads to

Caption: The inhibitory action of glyphosate on the shikimate pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme_Prep Enzyme Preparation (Extraction or Expression/Purification) Reaction_Setup Set up Reaction Mixture (Buffer, S3P, PEP, Inhibitor) Enzyme_Prep->Reaction_Setup Inhibitor_Prep Inhibitor Stock Solution Preparation Inhibitor_Prep->Reaction_Setup Reaction_Start Initiate Reaction with Enzyme Reaction_Setup->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Phosphate_Detection Measure Inorganic Phosphate (Pi) Release Incubation->Phosphate_Detection Data_Analysis Data Analysis (Calculate IC50/Ki) Phosphate_Detection->Data_Analysis

Caption: A generalized workflow for in vitro EPSP synthase inhibition assays.

References

A Comparative Analysis of Substrate Specificity in Plant and Bacterial Shikimate Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of shikimate kinases from plants and bacteria, supported by experimental data. Shikimate kinase (SK) is a crucial enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and apicomplexan parasites, but is absent in mammals.[1][2] This makes it an attractive target for the development of novel herbicides and antimicrobial agents.[3] Understanding the differences in substrate recognition between plant and bacterial SKs is paramount for the design of selective inhibitors.

The Shikimate Pathway: A Vital Metabolic Route

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, the common precursor for tryptophan, phenylalanine, and tyrosine.[4][5] Shikimate kinase catalyzes the fifth step: the ATP-dependent phosphorylation of shikimate to shikimate-3-phosphate.[4][6]

Shikimate Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-Phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P This compound Shikimate->S3P Shikimate Kinase (SK) EPSP EPSP S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase AAs Aromatic Amino Acids Chorismate->AAs

Figure 1. The Shikimate Pathway

Comparative Kinetic Parameters

The Michaelis-Menten constant (Km) for the natural substrates, shikimate and ATP, provides a quantitative measure of the enzyme's affinity for these substrates. A lower Km value generally indicates a higher affinity. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time, reflecting the enzyme's catalytic efficiency.

Organism/EnzymeKm (Shikimate) (µM)Km (ATP) (µM)kcat (s⁻¹)Reference(s)
Plants
Arabidopsis thaliana (AtSK1)13011025
Arabidopsis thaliana (AtSK2)16012023
Sorghum bicolor200110N/A
Bacteria
Escherichia coli (SK II)200160N/A[1]
Mycobacterium tuberculosis (MtSK)162303.5
Helicobacter pylori (HpSK)6010122-26[1]
Staphylococcus aureus (SaSK)15322413.4 (µmol/min/mg)
Erwinia chrysanthemi (EcSK)310620N/A[1]

Table 1: Comparison of Kinetic Parameters of Plant and Bacterial Shikimate Kinases. N/A indicates that the data was not available in the cited sources.

Substrate Analog Specificity

The substrate specificity of an enzyme is not absolute, and it can often bind and sometimes process molecules that are structurally similar to its natural substrate, known as substrate analogs. Studying the interaction of these analogs with shikimate kinases from different origins can reveal subtle but significant differences in their active site architecture. This information is invaluable for designing inhibitors that can selectively target either plant or bacterial enzymes.

While extensive data on the inhibition of bacterial shikimate kinases by various substrate analogs is available, there is a comparative lack of published quantitative data (Ki, IC₅₀) for plant shikimate kinases. This represents a significant knowledge gap and a promising area for future research.

Organism/EnzymeSubstrate Analog/InhibitorInhibition Constant (Ki / IC₅₀) (µM)Mode of InhibitionReference(s)
Bacteria
Mycobacterium tuberculosis (MtSK)Shikimic acid analog 66046 (Ki)Competitive (vs. Shikimate)
Mycobacterium tuberculosis (MtSK)Pyrazolone analog 6710.07 (EC₅₀)N/A
Staphylococcus aureus (SaSK)Benzimidazole derivative C148 (Ki vs. Shikimate), 64 (Ki vs. ATP)Non-competitive (vs. Shikimate), Competitive (vs. ATP)[7][8]
Staphylococcus aureus (SaSK)Benzimidazole derivative C250 (Ki vs. Shikimate), 101 (Ki vs. ATP)Non-competitive (vs. Shikimate), Competitive (vs. ATP)[8]
Plants
Spinacia oleracea (Spinach)2,4-DInhibitoryN/A[9]

Table 2: Inhibition of Bacterial and Plant Shikimate Kinases by Substrate Analogs and Other Inhibitors. N/A indicates that the data was not available in the cited sources.

Structural Insights into Substrate Binding

Crystal structures of shikimate kinases from both bacterial and plant sources reveal a conserved overall fold belonging to the nucleoside monophosphate (NMP) kinase family.[1][6] The enzyme typically consists of a central CORE domain, a shikimate-binding (SB) domain, and a flexible LID domain that closes over the active site upon substrate binding.[1][7]

Key amino acid residues involved in binding shikimate and ATP are largely conserved.[4] However, subtle differences in the amino acid composition and the conformation of the active site loops between plant and bacterial enzymes can be exploited for selective inhibitor design. For instance, a comparison between the shikimate-binding pockets of Mycobacterium tuberculosis SK (MtSK) and Helicobacter pylori SK (HpSK) revealed significant structural homology despite low sequence identity, with notable differences in the residues that could influence inhibitor binding.[1] Similarly, the crystal structure of Arabidopsis thaliana SK2 (AtSK2) showed a generally conserved active site architecture compared to bacterial SKs, but with the addition of a putative regulatory phosphorylation motif near the ATP binding site.[6]

SK_Active_Site cluster_SK Shikimate Kinase Active Site Shikimate Shikimate SB_Domain Shikimate Binding Domain (SB) Shikimate->SB_Domain ATP ATP P_Loop P-Loop (ATP phosphate binding) ATP->P_Loop LID_Domain LID Domain (closes on binding) LID_Domain->Shikimate LID_Domain->ATP

Figure 2. Schematic of the Shikimate Kinase Active Site.

Experimental Protocols

Determination of Shikimate Kinase Activity

The activity of shikimate kinase is commonly determined using a continuous spectrophotometric enzyme-coupled assay.[1] This assay links the production of ADP from the shikimate kinase reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

  • Shikimate kinase phosphorylates shikimate using ATP, producing this compound and ADP.

  • Pyruvate kinase (PK) uses the ADP produced to convert phosphoenolpyruvate (PEP) to pyruvate.

  • Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process.

The rate of NADH oxidation is directly proportional to the activity of shikimate kinase.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂

  • Substrates: Shikimic acid, ATP

  • Coupling System: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer, shikimic acid, ATP, PEP, NADH, and an excess of PK and LDH.

  • Incubate the mixture at a constant temperature (e.g., 25°C) in a spectrophotometer to establish a stable baseline.

  • Initiate the reaction by adding a known amount of purified shikimate kinase.

  • Continuously monitor the decrease in absorbance at 340 nm (ε for NADH = 6220 M⁻¹cm⁻¹).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Kinetic Parameter Determination: To determine the Km for each substrate, the concentration of one substrate is varied while the other is held at a saturating concentration. The resulting initial velocities are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Experimental_Workflow start Prepare Reaction Mixture (Buffer, Substrates, Coupling Enzymes) equilibrate Equilibrate in Spectrophotometer start->equilibrate add_sk Add Shikimate Kinase (Initiate Reaction) equilibrate->add_sk monitor Monitor Absorbance at 340 nm add_sk->monitor calculate Calculate Initial Velocity monitor->calculate kinetics Determine Kinetic Parameters (Michaelis-Menten Plot) calculate->kinetics

Figure 3. Workflow for Determining Shikimate Kinase Activity.

Conclusion and Future Directions

The available data indicates that while the overall function and structure of shikimate kinases are conserved between plants and bacteria, there are notable differences in their kinetic properties and, where data is available, their susceptibility to inhibition. Bacterial shikimate kinases, particularly from pathogenic species like M. tuberculosis, have been more extensively studied as drug targets, leading to the identification of potent inhibitors.

The significant lack of quantitative data on the inhibition of plant shikimate kinases by substrate analogs presents a clear opportunity for future research. Such studies would not only enhance our fundamental understanding of enzyme-substrate interactions in plants but also provide a solid foundation for the rational design of novel, selective herbicides. Further high-resolution structural studies of plant shikimate kinases in complex with various ligands will be instrumental in elucidating the molecular basis of their substrate specificity and in guiding the development of next-generation agrochemicals and antimicrobial agents.

References

Cross-Reactivity of Shikimate Pathway Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway, essential for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and apicomplexan parasites, but absent in mammals, stands as a prime target for the development of herbicides and antimicrobial agents.[1][2] Understanding the cross-reactivity of inhibitors targeting enzymes within this pathway is critical for developing species-specific compounds and mitigating off-target effects. This guide provides a comparative analysis of the cross-reactivity of key shikimate pathway enzyme inhibitors, supported by experimental data and detailed protocols.

The Shikimate Pathway: A Central Metabolic Route

The shikimate pathway consists of seven enzymatic steps, converting phosphoenolpyruvate (PEP) and erythrose-4-phosphate into chorismate, the precursor for tryptophan, phenylalanine, and tyrosine.[3][4] The enzymes of this pathway are attractive targets for inhibitor design due to their essential nature in a wide range of organisms.

Shikimate_Pathway cluster_pathway Shikimate Pathway cluster_inhibitors Inhibitors PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate PEP->DAHP DAHP synthase (DHS) E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-dehydroquinate DAHP->DHQ DHQ synthase DHS 3-dehydroshikimate DHQ->DHS DHQ dehydratase SHIK Shikimate DHS->SHIK Shikimate dehydrogenase S3P Shikimate-3-phosphate SHIK->S3P Shikimate kinase (SK) EPSP 5-enolpyruvylthis compound S3P->EPSP EPSP synthase (EPSPS) CHOR Chorismate EPSP->CHOR Chorismate synthase AAs Aromatic Amino Acids (Trp, Phe, Tyr) CHOR->AAs Glyphosate Glyphosate Glyphosate->EPSP Inhibits Benzimidazoles Benzimidazole Derivatives Benzimidazoles->S3P Inhibits

Caption: The seven-enzyme shikimate pathway and points of inhibition.

Comparative Analysis of Inhibitor Cross-Reactivity

The most extensively studied inhibitor of the shikimate pathway is glyphosate, the active ingredient in many broad-spectrum herbicides. Glyphosate targets 5-enolpyruvylthis compound synthase (EPSPS), the sixth enzyme in the pathway.[5] However, the sensitivity of EPSPS to glyphosate varies significantly across different organisms.

Glyphosate and EPSP Synthase

EPSPS enzymes are broadly categorized into two classes based on their sensitivity to glyphosate:

  • Class I EPSPS: Found in plants and bacteria like Escherichia coli and Salmonella typhimurium. These enzymes are sensitive to glyphosate and are inhibited at low micromolar concentrations.[6][7]

  • Class II EPSPS: Found in other bacterial species such as Agrobacterium sp. strain CP4, Staphylococcus aureus, and Streptococcus pneumoniae. These enzymes exhibit high tolerance to glyphosate.[6]

This differential sensitivity is the basis for the development of glyphosate-resistant crops, which often express a Class II EPSPS enzyme.[8]

InhibitorTarget EnzymeOrganismIC50 / KiReference
Glyphosate EPSP SynthaseVulpia myuros (plant)264 ± 190 µM (IC50)[9]
Apera spica-venti (plant)81 ± 75 µM (IC50)[9]
Escherichia coli (wild-type)Low micromolar inhibition[6]
Escherichia coli (G96A mutant)Insensitive, 31-fold lower PEP affinity[10]
Escherichia coli (TIPS mutant)High resistance, unaltered PEP affinity[6]
Agrobacterium sp. strain CP4High resistance[6]
Benzimidazole Derivatives Shikimate KinaseStaphylococcus aureus (MRSA)Competitive inhibitors vs. ATP[11]
(R)-4 and (S)-4 (intermediate mimics) DAH7P SynthaseMycobacterium tuberculosisNanomolar range (Ki)[12]

Table 1: Comparative Inhibition of Shikimate Pathway Enzymes. This table summarizes the inhibitory concentrations (IC50) or constants (Ki) of various inhibitors against shikimate pathway enzymes from different organisms.

Mutations in the EPSPS enzyme can also confer resistance to glyphosate. For instance, a glycine-to-alanine substitution at position 96 (G96A) in E. coli EPSPS leads to glyphosate insensitivity, but also significantly reduces the enzyme's affinity for its natural substrate, phosphoenolpyruvate (PEP).[10] Conversely, the double mutation T97I and P101S (TIPS) in E. coli EPSPS results in high levels of glyphosate resistance while maintaining a high affinity for PEP.[6]

Inhibitors of Other Shikimate Pathway Enzymes

While glyphosate is the most prominent inhibitor, other enzymes in the pathway are also targets for inhibitor development.

  • Shikimate Kinase (SK): This enzyme, which catalyzes the fifth step in the pathway, has been identified as a target for novel antibiotics. Benzimidazole derivatives have been shown to act as competitive inhibitors of shikimate kinase from methicillin-resistant Staphylococcus aureus (MRSA) with respect to ATP.[11] These compounds show promise as potential drug candidates.[11]

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAH7P) Synthase: As the first enzyme in the pathway, DAH7P synthase is a critical control point.[13] Potent inhibitors mimicking the reaction intermediate have been designed and synthesized, showing nanomolar inhibition constants against the enzyme from Mycobacterium tuberculosis.[12]

Experimental Protocols

Accurate assessment of inhibitor cross-reactivity relies on robust experimental methodologies. Below are generalized protocols for key assays.

Enzyme Inhibition Assay (Continuous Spectrophotometric Assay for EPSPS)

This protocol measures the activity of EPSPS by monitoring the production of inorganic phosphate.

Materials:

  • Purified EPSPS enzyme

  • This compound (S3P)

  • Phosphoenolpyruvate (PEP)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.0)

  • Inhibitor stock solution

  • Malachite green reagent for phosphate detection

Procedure:

  • Prepare a reaction mixture containing assay buffer, S3P, and PEP in a microplate.

  • Add varying concentrations of the inhibitor to the wells.

  • Initiate the reaction by adding the purified EPSPS enzyme.

  • Incubate the plate at a constant temperature (e.g., 25°C) for a defined period.

  • Stop the reaction by adding a denaturing agent (e.g., SDS).

  • Add the malachite green reagent to each well to develop color.

  • Measure the absorbance at approximately 620-650 nm using a microplate reader.

  • Calculate the enzyme activity and determine the IC50 value of the inhibitor by plotting activity against inhibitor concentration.[4]

Enzyme_Inhibition_Workflow A Prepare Reaction Mixture (Buffer, S3P, PEP) B Add Inhibitor (Varying Concentrations) A->B C Initiate Reaction (Add EPSPS Enzyme) B->C D Incubate (Constant Temperature) C->D E Stop Reaction D->E F Add Malachite Green Reagent E->F G Measure Absorbance F->G H Calculate IC50 G->H Western_Blot_Workflow A Protein Separation (SDS-PAGE) B Protein Transfer to Membrane A->B C Blocking B->C D Primary Antibody Incubation C->D E Secondary Antibody Incubation D->E F Detection E->F

References

A Comparative Analysis of Shikimate Kinase Isoforms: Kinetic Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the kinetic performance of various shikimate kinase isoforms, supported by experimental data. Shikimate kinase, a key enzyme in the shikimate pathway, is a crucial target for the development of herbicides and antimicrobial agents due to its absence in mammals.

The shikimate pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites.[1][2] Shikimate kinase (SK) catalyzes the fifth step in this pathway: the ATP-dependent phosphorylation of shikimate to shikimate-3-phosphate.[1][3] Different organisms possess various isoforms of this enzyme, exhibiting distinct kinetic properties that reflect their specific metabolic roles. This guide provides a comparative overview of these isoforms, focusing on their kinetic parameters, and details the experimental protocols for their characterization.

Kinetic Comparison of Shikimate Kinase Isoforms

The kinetic efficiency of shikimate kinase isoforms can be compared by examining their Michaelis constant (Km) for the substrates shikimate and ATP, and their catalytic constant (kcat). The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate. A lower Km value signifies a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

A summary of the steady-state kinetic constants for various shikimate kinase isoforms is presented in the table below.

Organism/IsoformSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Mycobacterium tuberculosis (MtSK)Shikimate200311.6 x 105[4]
ATP300-1.0 x 105[4]
Escherichia coli SK I (AroK)Shikimate20000--[5][6]
Escherichia coli SK II (AroL)Shikimate200--[5][7]
ATP160--[7]
Erwinia chrysanthemiShikimate310--[5]
ATP620--[5]
Staphylococcus aureus (SaSK)Shikimate153--[4]
ATP224--[4]
Arabidopsis thaliana SK1 (AtSK1)Shikimate1303.82.9 x 104[5][8]
ATP330--[5][8]
Arabidopsis thaliana SK2 (AtSK2)Shikimate1103.53.2 x 104[5][8]
ATP250--[5][8]

Experimental Protocols

The determination of the kinetic parameters listed above relies on precise and reproducible experimental methodologies. The most common method for assaying shikimate kinase activity is the coupled spectrophotometric assay. Isothermal titration calorimetry provides a powerful alternative for detailed thermodynamic and kinetic characterization.

Coupled Spectrophotometric Assay for Shikimate Kinase Activity

This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH through the sequential action of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically and is directly proportional to the rate of the shikimate kinase reaction.[9][10]

Materials:

  • Tris-HCl buffer (100 mM, pH 7.6)

  • MgCl2 (5 mM)

  • KCl (100 mM)

  • ATP (varied concentrations)

  • Shikimate (varied concentrations)

  • Phosphoenolpyruvate (PEP) (1 mM)

  • NADH (0.25 mM)

  • Pyruvate Kinase (PK) (6 µg/mL)

  • Lactate Dehydrogenase (LDH) (6 µg/mL)

  • Purified Shikimate Kinase enzyme

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, PEP, NADH, PK, and LDH in a quartz cuvette.

  • Add a fixed concentration of one substrate (e.g., ATP) and varying concentrations of the other substrate (shikimate) to the reaction mixture.

  • Initiate the reaction by adding a known amount of purified shikimate kinase.

  • Continuously monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25 °C) using a UV-Vis spectrophotometer.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

  • Repeat the experiment with a fixed concentration of the second substrate and varying concentrations of the first substrate.

  • Determine the Km and Vmax values by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

  • Calculate kcat from the Vmax value and the enzyme concentration (Vmax = kcat * [E]total).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of substrates to the enzyme, providing a comprehensive thermodynamic and kinetic profile of the interaction.[3][11][12]

Procedure:

  • Prepare solutions of the purified shikimate kinase and the substrate (shikimate or ATP) in the same buffer.

  • Load the enzyme solution into the sample cell of the ITC instrument and the substrate solution into the injection syringe.

  • Perform a series of injections of the substrate into the enzyme solution while monitoring the heat released or absorbed.

  • Integrate the heat pulses to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

  • Kinetic parameters (Km and kcat) can also be determined by analyzing the rate of heat change during the enzymatic reaction under steady-state conditions.[11]

Visualizing the Shikimate Pathway and Experimental Workflow

To better understand the context of shikimate kinase and the methods used to study it, the following diagrams have been generated.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate PEP->DAHP E4P Erythrose 4-Phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS 3-dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P This compound Shikimate->S3P Shikimate Kinase (ATP -> ADP) EPSP 5-Enolpyruvylthis compound S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA

Caption: The Shikimate Pathway highlighting the role of Shikimate Kinase.

Experimental_Workflow cluster_reaction Coupled Enzyme Reaction Shikimate Shikimate + ATP SK Shikimate Kinase Shikimate->SK S3P Shikimate-3-P + ADP SK->S3P PK Pyruvate Kinase PEP PEP PEP->PK Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH NADH->LDH Lactate Lactate + NAD+ LDH->Lactate Spectrophotometer Monitor NADH oxidation (Absorbance at 340 nm) Lactate->Spectrophotometer Data_Analysis Calculate initial velocities and determine kinetic parameters (Km, kcat) Spectrophotometer->Data_Analysis

Caption: Workflow for the coupled spectrophotometric assay of Shikimate Kinase.

References

A Comparative Guide to the Validation of a New Analytical Method for Shikimate-3-Phosphate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel analytical method for the detection of shikimate-3-phosphate (S3P) against established alternatives. The content is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable technique for their specific needs.

Introduction

This compound is a key intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and parasites. As this pathway is absent in mammals, it represents a prime target for the development of herbicides and antimicrobial agents. Accurate and sensitive detection of S3P is crucial for studying the efficacy of such compounds and for metabolic engineering efforts. This guide compares a recently developed Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS/MS) method for the direct quantification of S3P with two widely used techniques: a broader LC-MS/MS method for profiling shikimate pathway intermediates and a traditional spectrophotometric assay for shikimate.

The Shikimate Pathway

The shikimate pathway consists of seven enzymatic steps, converting phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the precursor for aromatic amino acids. This compound is the substrate for the enzyme 5-enolpyruvylthis compound (EPSP) synthase, the target of the widely used herbicide glyphosate.

Shikimate_Pathway cluster_inputs Inputs PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS 3-dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P This compound (S3P) Shikimate->S3P Shikimate kinase EPSP 5-enolpyruvylthis compound (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_Amino_Acids Aromatic Amino Acids Chorismate->Aromatic_Amino_Acids

Caption: The Shikimate Pathway Highlighting this compound.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the three analytical methods for the detection of this compound.

FeatureNew ESI-LC-MS/MS for Direct S3P DetectionBroad LC-MS/MS for Pathway ProfilingTraditional Spectrophotometric Shikimate Assay
Principle Direct quantification of S3P based on its specific mass-to-charge ratio.Simultaneous detection of multiple shikimate pathway intermediates.Indirectly assesses S3P levels by measuring the accumulation of its precursor, shikimate.
Specificity HighHighModerate (potential for interference from other compounds).
Sensitivity HighHighLow to Moderate
Limit of Detection (LOD) ~1.95 µg/mL0.01 - 2.4 pmol per injectionNot explicitly defined, but generally in the µM range.
Limit of Quantification (LOQ) ~4 µg/mL0.05 - 22 pmol per injectionNot explicitly defined, but higher than LC-MS methods.
Linearity Range 4 to 125 µg/mLVaries per metabolite, typically over several orders of magnitude.0.01 to 0.06 µmol for some protocols.
Sample Throughput ModerateModerateHigh
Cost HighHighLow
Expertise Required HighHighLow

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

New ESI-LC-MS/MS Method for Direct this compound Detection

This method is ideal for the precise and direct quantification of S3P, particularly for kinetic studies of enzymes like shikimate kinase.

a. Sample Preparation:

  • Quench enzymatic reactions or biological samples with a cold solvent mixture (e.g., acetonitrile:methanol:water).

  • Centrifuge to pellet proteins and cellular debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

b. Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic phase over a set time to elute S3P.

  • Flow Rate: Typically 0.2-0.4 mL/min.

c. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Detection: A triple quadrupole or Q-TOF mass spectrometer.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for S3P for high selectivity and sensitivity.

Broad LC-MS/MS Method for Shikimate Pathway Profiling

This approach is suited for obtaining a comprehensive overview of the metabolic state of the shikimate pathway.

a. Sample Preparation:

  • Homogenize biological samples in a suitable extraction buffer (e.g., acidic methanol).

  • Centrifuge to remove insoluble material.

  • The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for cleanup and concentration.

b. Liquid Chromatography:

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is often preferred for retaining and separating the polar intermediates of the shikimate pathway.

  • Mobile Phase: Typically involves a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

c. Mass Spectrometry:

  • Ionization: ESI in both positive and negative modes to cover a wider range of metabolites.

  • Detection: High-resolution mass spectrometry (e.g., Orbitrap or TOF) is advantageous for accurate mass measurements and metabolite identification.

Traditional Spectrophotometric Assay for Shikimate

This method is a cost-effective and high-throughput technique for indirectly assessing the activity of the upper part of the shikimate pathway by measuring shikimate accumulation.

a. Sample Preparation:

  • Extract shikimate from plant tissue or microbial cells using an acidic solution (e.g., 1.25 N HCl).

  • Incubate at an elevated temperature (e.g., 60°C) to facilitate extraction.

  • Centrifuge to clarify the extract.

b. Colorimetric Reaction:

  • To the supernatant, add a solution of periodic acid and m-periodate to oxidize shikimate.

  • Incubate the reaction mixture.

  • Add a quenching solution of sodium hydroxide and sodium sulfite to stop the reaction and develop a stable color.

c. Measurement:

  • Measure the absorbance of the resulting colored product at a specific wavelength (typically around 382 nm) using a spectrophotometer.

  • Quantify the shikimate concentration by comparing the absorbance to a standard curve prepared with known concentrations of shikimate.

Experimental Workflow

The general workflow for the analysis of this compound and related metabolites is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample_Collection Sample Collection Extraction Metabolite Extraction Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Spectro Spectrophotometry (Shikimate) Extraction->Spectro ESI_LCMS New ESI-LC-MS/MS (Direct S3P) Cleanup->ESI_LCMS Broad_LCMS Broad LC-MS/MS (Pathway Profiling) Cleanup->Broad_LCMS Peak_Integration Peak Integration / Absorbance Reading ESI_LCMS->Peak_Integration Broad_LCMS->Peak_Integration Spectro->Peak_Integration Quantification Quantification Peak_Integration->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: General experimental workflow for this compound analysis.

Conclusion

The choice of an analytical method for this compound detection should be guided by the specific research question, available resources, and the required level of sensitivity and specificity.

  • The new ESI-LC-MS/MS method offers the highest specificity and sensitivity for the direct quantification of this compound, making it the gold standard for detailed kinetic studies and low-level detection.

  • The broader LC-MS/MS profiling method is invaluable for a systems biology approach, providing a comprehensive snapshot of the entire shikimate pathway.

  • The traditional spectrophotometric assay , while less specific and sensitive, remains a viable option for high-throughput screening and for studies where the accumulation of shikimate is a sufficient proxy for the inhibition of the downstream pathway, especially when cost and simplicity are major considerations.

Researchers and drug development professionals are encouraged to carefully consider the advantages and limitations of each method to ensure the generation of robust and reliable data in their studies of the shikimate pathway.

A Comparative Guide to the Regulation of the Shikimate Pathway in Plants and Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway is a crucial and highly conserved metabolic route in plants, fungi, bacteria, and archaea for the de novo synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). These amino acids are not only essential building blocks for proteins but also serve as precursors for a vast array of secondary metabolites vital for growth, development, and defense. The absence of this pathway in animals makes it an attractive target for the development of herbicides and antimicrobial agents. This guide provides a detailed comparison of the regulatory mechanisms of the shikimate pathway in plants and fungi, supported by quantitative data and experimental protocols.

Overview of Regulatory Mechanisms

The regulation of the shikimate pathway in both plants and fungi is intricate, involving feedback inhibition, transcriptional control, and unique enzymatic organizations. While the core pathway is conserved, the regulatory strategies employed by these two kingdoms exhibit significant differences.

Key Regulatory Differences at a Glance:
Regulatory AspectPlantsFungi
Primary Control Point Primarily at the transcriptional level, with complex allosteric regulation of specific enzyme isoforms.[1]Primarily through feedback inhibition of key enzymes.[2]
Enzyme Organization Enzymes are generally monofunctional or bifunctional, encoded by separate genes.[3]Often characterized by a pentafunctional AROM polypeptide, encoded by the ARO1 gene, which catalyzes five sequential steps in the pathway.[3][4][5]
Subcellular Localization The entire pathway is localized within the plastids.[6][7]The enzymes are located in the cytoplasm.[8]
Feedback Inhibition of DAHP Synthase Isoform-specific and developmentally regulated. Not all isoforms are inhibited by aromatic amino acids.[9][10][11]Subject to feedback inhibition by phenylalanine and tyrosine.[1][4]

Quantitative Data on Enzyme Regulation

The following tables summarize key quantitative data on the regulation of the first committed step of the shikimate pathway, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (DHS), and the branch point enzyme, chorismate mutase (CM).

Table 1: Allosteric Regulation of DAHP Synthase (DHS)
Organism/IsoformEffectorInhibition Constant (Kᵢ) / IC₅₀SubstrateKₘReference
Plants
Arabidopsis thaliana DHS1ChorismateIC₅₀ ≈ 100 µMPEP-[9]
CaffeateIC₅₀ ≈ 50 µME4P-[9]
Arabidopsis thaliana DHS2TyrosineIC₅₀ ≈ 200 µMPEP-[9]
TryptophanIC₅₀ ≈ 300 µME4P-[9]
ChorismateIC₅₀ ≈ 50 µM[9]
CaffeateIC₅₀ ≈ 25 µM[9]
Arabidopsis thaliana DHS3ChorismateIC₅₀ ≈ 150 µMPEP-[9]
CaffeateIC₅₀ ≈ 75 µME4P-[9]
Fungi
Aspergillus nidulans AroFTyrosineKᵢ = 18 µMPEP110 µM[12]
E4P160 µM[12]
Aspergillus nidulans AroGPhenylalanineKᵢ = 25 µMPEP200 µM[12]
E4P320 µM[12]
Saccharomyces cerevisiae Aro3PhenylalanineIC₅₀ ≈ 100 µMPEP-[13]
Saccharomyces cerevisiae Aro4TyrosineIC₅₀ ≈ 50 µMPEP-[1]
Table 2: Allosteric Regulation of Chorismate Mutase (CM)
OrganismEffectorEffectReference
Plants
Arabidopsis thalianaPhenylalanineInhibition[14]
TyrosineInhibition[14]
TryptophanActivation[14]
Fungi
Saccharomyces cerevisiaeTyrosineInhibition[1]

Signaling Pathways and Regulatory Networks

The regulation of the shikimate pathway is integrated into the broader metabolic network of the cell. The following diagrams illustrate the key regulatory inputs and outputs for the pathway in plants and fungi.

plant_shikimate_pathway cluster_inputs Inputs cluster_pathway Shikimate Pathway (Plastid) cluster_outputs Outputs & Regulation PEP Phosphoenolpyruvate (PEP) DHS DAHP Synthase (DHS) PEP->DHS E4P Erythrose-4-Phosphate (E4P) E4P->DHS Shikimate_Pathway Shikimate Pathway Enzymes DHS->Shikimate_Pathway DAHP Chorismate Chorismate Shikimate_Pathway->Chorismate Chorismate->DHS Inhibition Phe Phenylalanine Chorismate->Phe Chorismate Mutase Tyr Tyrosine Chorismate->Tyr Chorismate Mutase Trp Tryptophan Chorismate->Trp Anthranilate Synthase Phe->Chorismate Feedback Inhibition Secondary_Metabolites Secondary Metabolites Phe->Secondary_Metabolites Tyr->DHS Inhibition (DHS2) Tyr->Chorismate Feedback Inhibition Tyr->Secondary_Metabolites Trp->DHS Inhibition (DHS2) Trp->Chorismate Activation Transcriptional_Regulation Transcriptional Regulation Secondary_Metabolites->Transcriptional_Regulation Transcriptional_Regulation->DHS

Caption: Regulatory network of the plant shikimate pathway.

fungal_shikimate_pathway cluster_inputs Inputs cluster_pathway Shikimate Pathway (Cytoplasm) cluster_outputs Outputs & Regulation PEP Phosphoenolpyruvate (PEP) DHS DAHP Synthase (DHS) PEP->DHS E4P Erythrose-4-Phosphate (E4P) E4P->DHS AROM AROM Complex (Aro1p) DHS->AROM DAHP Chorismate Chorismate AROM->Chorismate Phe Phenylalanine Chorismate->Phe Chorismate Mutase Tyr Tyrosine Chorismate->Tyr Chorismate Mutase Trp Tryptophan Chorismate->Trp Anthranilate Synthase Phe->DHS Feedback Inhibition Tyr->DHS Feedback Inhibition Tyr->Chorismate Feedback Inhibition GCN4 GCN4 (Transcriptional Activator) GCN4->DHS GCN4->AROM

Caption: Regulatory network of the fungal shikimate pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of the shikimate pathway.

Metabolite Profiling using LC-MS/MS

Objective: To quantify the levels of shikimate pathway intermediates and aromatic amino acids.

Methodology:

  • Sample Preparation:

    • Flash-freeze plant or fungal tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Extract metabolites using a pre-chilled extraction solvent (e.g., 80% methanol, 20% water with internal standards).

    • Vortex the mixture vigorously and incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.

    • Collect the supernatant for analysis. For some plant tissues, a two-step pH-based extraction can improve recovery of certain intermediates.[15]

  • LC-MS/MS Analysis:

    • Chromatography: Use a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) column for separation of polar metabolites.[15]

      • Mobile Phase A: Acetonitrile

      • Mobile Phase B: 10 mM Ammonium Acetate in water, pH 9.0

      • Gradient: A linear gradient from high to low acetonitrile concentration.

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

      • Develop an MRM method with specific precursor-to-product ion transitions for each target metabolite.

  • Data Analysis:

    • Quantify metabolite concentrations by comparing the peak areas of the endogenous metabolites to those of the stable isotope-labeled internal standards.

Enzyme Kinetics of DAHP Synthase

Objective: To determine the kinetic parameters (Kₘ, Vₘₐₓ) and inhibition constants (Kᵢ) of DAHP synthase.

Methodology:

  • Enzyme Preparation:

    • Express and purify recombinant DAHP synthase from the organism of interest using an appropriate expression system (e.g., E. coli).

    • Alternatively, prepare crude protein extracts from plant or fungal tissues.[10]

  • Enzyme Assay (Periodate-Thiobarbituric Acid Method):

    • Prepare a reaction mixture containing buffer (e.g., 100 mM HEPES, pH 7.5), substrates (phosphoenolpyruvate and erythrose-4-phosphate), and the purified enzyme.

    • Incubate the reaction at a constant temperature (e.g., 37°C).

    • Stop the reaction at various time points by adding trichloroacetic acid.

    • Add sodium periodate to oxidize the DAHP product, followed by sodium arsenite to quench the excess periodate.

    • Add thiobarbituric acid and heat the mixture to develop a colored product.

    • Measure the absorbance at 549 nm.

  • Data Analysis:

    • Calculate initial reaction velocities from the rate of product formation.

    • Determine Kₘ and Vₘₐₓ values by fitting the initial velocity data to the Michaelis-Menten equation.

    • For inhibition studies, perform assays in the presence of varying concentrations of the inhibitor and determine Kᵢ values using appropriate kinetic models (e.g., competitive, non-competitive).

Gene Expression Analysis by RT-qPCR

Objective: To quantify the transcript levels of shikimate pathway genes.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant or fungal samples using a commercial kit or a standard protocol (e.g., TRIzol).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Design and validate gene-specific primers for the target shikimate pathway genes and a reference gene (e.g., actin or ubiquitin).

    • Perform qPCR using a SYBR Green-based detection method.

    • The PCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.[16][17]

Conclusion

The regulation of the shikimate pathway in plants and fungi, while sharing the common goal of controlling the flux towards aromatic amino acid biosynthesis, employs distinct strategies. Plants rely heavily on a complex interplay of transcriptional regulation and isoform-specific allosteric control, allowing for fine-tuning of metabolic flux in response to developmental and environmental cues. In contrast, many fungi utilize a more streamlined approach with the AROM pentafunctional enzyme, primarily regulated by feedback inhibition. These differences have significant implications for the development of targeted inhibitors for agricultural and pharmaceutical applications. A thorough understanding of these regulatory nuances is essential for researchers aiming to manipulate this vital pathway for biotechnological purposes or to design novel and effective antimicrobial agents.

References

A Comparative Analysis of Glyphosate-Sensitive and Resistant EPSP Synthase for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Glyphosate, the world's most widely used broad-spectrum herbicide, effectively eliminates weeds by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme plays a crucial role in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids essential for the survival of plants and microorganisms.[1][2][3] The widespread use of glyphosate has led to the evolution of resistance in various weed species, primarily through modifications to the EPSPS enzyme. This guide provides a detailed comparative analysis of glyphosate-sensitive and resistant EPSP synthase, offering insights into the molecular mechanisms of resistance and presenting key experimental data for researchers, scientists, and professionals in drug development.

Biochemical and Structural Differences

EPSP synthases are broadly categorized into two classes based on their sensitivity to glyphosate. Class I enzymes, typically found in plants and some bacteria, are susceptible to inhibition by low micromolar concentrations of glyphosate.[4][5] In contrast, Class II enzymes, which are found in certain bacteria, exhibit natural resistance to glyphosate.[5][6] The primary mechanisms of glyphosate resistance at the molecular level involve target-site modifications, including amino acid substitutions within the EPSPS enzyme and gene amplification, leading to overexpression of the enzyme.[7][8]

Target-Site Mutations

Single or multiple amino acid substitutions in the active site of Class I EPSPS can significantly reduce its affinity for glyphosate while aiming to maintain a high affinity for its natural substrate, phosphoenolpyruvate (PEP).[2][9] Notable mutations that confer glyphosate resistance include the double mutation T102I/P106S (TIPS) and the G101A substitution.[2][9] Structural analyses of these mutant enzymes reveal conformational changes in the active site that hinder the binding of glyphosate.[3][10][11] For instance, the TIPS mutation in E. coli EPSPS results in a narrowing of the glyphosate binding site.[11]

Gene Amplification

Another prevalent mechanism of resistance is the amplification of the EPSPS gene.[7][8] This leads to an increased production of the EPSPS enzyme, effectively titrating the available glyphosate and allowing the shikimate pathway to continue functioning, albeit at a reduced capacity.[8] In some weed species, a significant increase in EPSPS gene copy number has been correlated with higher levels of glyphosate resistance.[8][12]

Comparative Enzyme Kinetics

The functional differences between glyphosate-sensitive and resistant EPSP synthase are quantitatively demonstrated through enzyme kinetic studies. The key parameters for comparison are the Michaelis constant (Km) for the substrate PEP and the inhibition constant (Ki) for glyphosate. An ideal resistant enzyme would exhibit a low Km for PEP (indicating high affinity) and a high Ki for glyphosate (indicating low affinity for the inhibitor).

Enzyme TypeSource Organism/MutationKm for PEP (µM)Ki for Glyphosate (µM)Fold Resistance (approx.)Reference
Sensitive (Wild-Type) E. coli~100.31x[5]
Sensitive (Wild-Type) Maize~10~11x[9]
Resistant (Mutant) E. coli (T97I)~90--[5]
Resistant (Mutant) E. coli (P101S)Slightly decreased--[5]
Resistant (Mutant) E. coli (TIPS)16-fold decrease in efficiency2400~8000x[5]
Resistant (Mutant) Maize (P106L)4760~60x[9]
Resistant (Mutant) Maize (G101A)350Highly insensitiveHigh[9]
Resistant (Class II) Agrobacterium sp. strain CP4-HighHigh[4]
Resistant (Class II) Staphylococcus aureusHigh affinityHigh toleranceHigh[6]

Experimental Protocols

Enzyme Kinetics Assay for EPSP Synthase

This protocol outlines a general method for determining the kinetic parameters of EPSP synthase.

1. Protein Expression and Purification:

  • The gene encoding the EPSP synthase of interest (wild-type or mutant) is cloned into an expression vector (e.g., pET vectors for E. coli expression).

  • The recombinant protein is overexpressed in a suitable host, such as E. coli BL21(DE3).

  • The cells are harvested, lysed, and the protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.

2. Enzyme Activity Assay:

  • The activity of EPSP synthase is typically measured by detecting the rate of inorganic phosphate (Pi) release from the reaction of this compound (S3P) and PEP.

  • A common method is a malachite green-based colorimetric assay that quantifies the amount of free phosphate in the reaction mixture.

  • The reaction is initiated by adding one of the substrates (e.g., PEP) to a mixture containing the enzyme, the other substrate (S3P), and a suitable buffer (e.g., HEPES or MOPS) at a defined pH and temperature.

  • The reaction is stopped at various time points by adding a quenching solution (e.g., perchloric acid), and the amount of Pi is determined by measuring the absorbance at a specific wavelength (e.g., ~620-660 nm) after the addition of the malachite green reagent.

3. Determination of Km for PEP:

  • The concentration of S3P is held constant and saturating, while the concentration of PEP is varied over a range of concentrations.

  • The initial reaction velocities are measured for each PEP concentration.

  • The data are then fitted to the Michaelis-Menten equation to determine the Km and Vmax for PEP.

4. Determination of Ki for Glyphosate:

  • To determine the inhibition constant for glyphosate, the enzyme activity is measured at various concentrations of PEP and fixed concentrations of glyphosate.

  • The inhibition is competitive with respect to PEP.[13]

  • The data can be analyzed using a Dixon plot or by fitting to the competitive inhibition model of the Michaelis-Menten equation to calculate the Ki.

Visualizing Pathways and Workflows

Shikimate_Pathway PEP_E4P PEP + Erythrose-4-P DAHP DAHP PEP_E4P->DAHP DAHP synthase DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-P Shikimate->S3P EPSPS EPSP Synthase S3P->EPSPS EPSP 5-Enolpyruvylshikimate-3-P Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->Aromatic_AA Glyphosate Glyphosate Glyphosate->EPSPS Inhibition EPSPS->EPSP PEP PEP PEP->EPSPS Experimental_Workflow cluster_gene Gene Cloning and Mutagenesis cluster_protein Protein Expression and Purification cluster_kinetics Enzyme Kinetics cluster_analysis Data Analysis Clone_WT Clone Wild-Type EPSPS Gene Mutagenesis Site-Directed Mutagenesis Clone_WT->Mutagenesis Expression Overexpression in E. coli Clone_WT->Expression Mutagenesis->Expression Clone_Resistant Clone Resistant EPSPS Gene Clone_Resistant->Expression Purification Affinity & Size-Exclusion Chromatography Expression->Purification Activity_Assay Enzyme Activity Assay (e.g., Malachite Green) Purification->Activity_Assay Km_Assay Determine Km for PEP Activity_Assay->Km_Assay Ki_Assay Determine Ki for Glyphosate Activity_Assay->Ki_Assay Data_Fitting Fit Data to Michaelis-Menten Equation Km_Assay->Data_Fitting Ki_Assay->Data_Fitting Comparison Comparative Analysis Data_Fitting->Comparison

References

Confirming the Mode of Action of a Novel Shikimate Pathway Antibiotic: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new modes of action. The shikimate pathway, essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and parasites but absent in mammals, presents an attractive target for the development of such novel therapeutics.[1][2] This guide provides a framework for confirming the mode of action of a novel antibiotic targeting this pathway, offering a comparative analysis of its performance against known inhibitors and detailing the requisite experimental protocols.

Introduction to the Shikimate Pathway

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the precursor for the aromatic amino acids tryptophan, phenylalanine, and tyrosine.[3] The enzymes of this pathway are highly conserved among bacteria, making them broad-spectrum targets.[1] Inhibition of any of these enzymes disrupts protein synthesis and other essential cellular processes, leading to bacterial cell death.

Comparative Efficacy of Shikimate Pathway Inhibitors

A critical step in characterizing a novel antibiotic is to compare its efficacy against existing compounds targeting the shikimate pathway. This includes determining its Minimum Inhibitory Concentration (MIC) against a panel of relevant bacteria and its inhibitory activity (IC50 or Ki) against the purified target enzyme.

Table 1: Comparative MIC Values (µg/mL) of Shikimate Pathway Inhibitors

Antibiotic/InhibitorTarget EnzymeEscherichia coliStaphylococcus aureusPseudomonas aeruginosa
Novel Antibiotic (Example) [Specify Target Enzyme] [Insert Data] [Insert Data] [Insert Data]
GlyphosateEPSP Synthase10,000 - 80,000[4][5]--
Caffeic AcidShikimate Dehydrogenase-2200[5]-
Sinapic AcidNorA Efflux Pump (related)62.5[6]31.25[6]-
p-Coumaric AcidNorA Efflux Pump (related)125[6]31.25[6]-
Quinic AcidDAHP Synthase5000[7]5000[7]2500[7]
Chlorogenic AcidDehydroquinate Synthase100 µM[1]100 µM[1]-

Table 2: Comparative Inhibitory Activity (IC50/Ki in µM) against Shikimate Pathway Enzymes

InhibitorTarget EnzymeOrganismIC50 (µM)Ki (µM)
Novel Antibiotic (Example) [Specify Target Enzyme] [Specify Organism] [Insert Data] [Insert Data]
(R)-bisphosphateDAHP SynthaseM. tuberculosis-0.36[1]
(S)-bisphosphateDAHP SynthaseM. tuberculosis-0.62[1]
Quinic AcidDAHP SynthaseP. alcalifaciens-382[7]
PhenylalanineDAHP SynthaseP. alcalifaciens-132[7]
Chlorogenic AcidDehydroquinate SynthaseP. alcalifaciens-235[1]
PhloridzinShikimate DehydrogenaseS. aureus (MRSA)140[5][8]-
RutinShikimate DehydrogenaseS. aureus (MRSA)160[5][8]-
Caffeic AcidShikimate DehydrogenaseS. aureus (MRSA)240[5][8]-
Benzimidazole C1Shikimate KinaseS. aureus (MRSA)~70 (estimated)[9][10]48 (vs SHK), 64 (vs ATP)[9][10]
Benzimidazole C2Shikimate KinaseS. aureus (MRSA)~100 (estimated)[9][10]50 (vs SHK), 101 (vs ATP)[9][10]
(6R)-6-fluoro-EPSPChorismate SynthaseNeurospora crassa-3.0[10]
PH011669Chorismate SynthaseP. brasiliensis10[2]-

Experimental Protocols

To definitively confirm the mode of action of a novel shikimate pathway antibiotic, a series of key experiments must be performed. These include whole-cell assays to demonstrate antibacterial activity and target pathway engagement, biochemical assays to quantify enzyme inhibition, and genetic and metabolomic approaches to verify the specific molecular target.

Whole-Cell Assays

These assays are the first step in demonstrating the antibiotic's activity and its specific action on the shikimate pathway.

a) Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

  • Materials:

    • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

    • Mueller-Hinton broth (MHB) or other appropriate growth medium

    • Novel antibiotic stock solution

    • 96-well microtiter plates

    • Spectrophotometer (plate reader)

  • Protocol:

    • Prepare a serial two-fold dilution of the novel antibiotic in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include positive (bacteria, no antibiotic) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection or by measuring absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

b) Aromatic Amino Acid Rescue Assay

This assay confirms that the antibiotic's activity is due to the inhibition of the shikimate pathway. If the antibiotic targets this pathway, the addition of its end products (aromatic amino acids) should rescue bacterial growth.

  • Materials:

    • Minimal media (lacking aromatic amino acids)

    • Novel antibiotic

    • Aromatic amino acids (tryptophan, phenylalanine, tyrosine)

    • Bacterial strain

  • Protocol:

    • Perform an MIC assay as described above, but in minimal media.

    • In a parallel experiment, supplement the minimal media with a mixture of tryptophan, phenylalanine, and tyrosine.

    • A significant increase in the MIC in the supplemented media indicates that the antibiotic targets the shikimate pathway.

Biochemical Assays: Enzyme Kinetics

To pinpoint the specific enzyme targeted by the antibiotic, kinetic studies with the purified enzyme are essential.

  • Materials:

    • Purified target enzyme from the shikimate pathway

    • Substrates for the target enzyme

    • Novel antibiotic

    • Spectrophotometer or other appropriate detection instrument

  • Protocol:

    • Enzyme Expression and Purification: Clone the gene encoding the target enzyme into an expression vector and express the protein in a suitable host (e.g., E. coli). Purify the enzyme using standard chromatographic techniques.

    • Enzyme Activity Assay: Develop an assay to measure the activity of the purified enzyme. This is often a spectrophotometric assay that monitors the change in absorbance of a substrate or product over time.

    • IC50 Determination: Measure the enzyme's activity in the presence of a range of concentrations of the novel antibiotic. The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.

    • Ki Determination and Inhibition Mechanism: Perform kinetic experiments by varying the concentration of one substrate while keeping the other substrates and the inhibitor at fixed concentrations. By analyzing the data using methods such as Lineweaver-Burk or Dixon plots, the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined.[9]

Target Verification

a) Gene Overexpression

Overexpression of the target enzyme can lead to increased resistance to the antibiotic, providing strong evidence for target engagement.

  • Materials:

    • Bacterial strain

    • Expression vector with an inducible promoter

    • Gene encoding the putative target enzyme

    • Novel antibiotic

  • Protocol:

    • Clone the gene of the putative target enzyme into an inducible expression vector.

    • Transform the bacterial strain with the resulting plasmid.

    • Determine the MIC of the novel antibiotic against the transformed strain in the presence and absence of the inducer (e.g., IPTG).

    • A significant increase in the MIC upon induction of target gene expression strongly suggests that the overproduced enzyme is the target of the antibiotic.

b) Metabolite Analysis

Inhibition of a specific enzyme in the shikimate pathway will lead to the accumulation of its substrate and a depletion of its products. Analyzing the intracellular metabolite pool can therefore confirm the antibiotic's mode of action.

  • Materials:

    • Bacterial culture

    • Novel antibiotic

    • Quenching solution (e.g., cold methanol)

    • Extraction solution (e.g., boiling ethanol)

    • Liquid chromatography-mass spectrometry (LC-MS) system

  • Protocol:

    • Sample Collection and Quenching: Grow the bacterial culture to mid-log phase and treat with the novel antibiotic (at a concentration around the MIC). After a defined incubation period, rapidly quench the metabolism by adding a cold quenching solution.[9][11]

    • Metabolite Extraction: Pellet the cells and extract the intracellular metabolites using an appropriate solvent, such as boiling ethanol.[9]

    • LC-MS Analysis: Analyze the metabolite extract using LC-MS to identify and quantify the intermediates of the shikimate pathway.

    • Data Analysis: Compare the metabolite profiles of treated and untreated cells. A significant accumulation of the substrate of the target enzyme and a depletion of subsequent intermediates confirms the mode of action.

Visualizing the Mode of Action

Diagrams are essential for clearly communicating complex biological pathways and experimental workflows.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase (aroG, aroF, aroH) DHS 3-Dehydroshikimate DHQ->DHS DHQ synthase (aroB) Shikimate Shikimate DHS->Shikimate DHQ dehydratase (aroD) S3P Shikimate-3-phosphate Shikimate->S3P Shikimate dehydrogenase (aroE) EPSP EPSP S3P->EPSP Shikimate kinase (aroK, aroL) Chorismate Chorismate EPSP->Chorismate EPSP synthase (aroA) AAs Aromatic Amino Acids Chorismate->AAs Chorismate synthase (aroC) Experimental_Workflow cluster_whole_cell Whole-Cell Assays cluster_biochemical Biochemical Assays cluster_target_validation Target Validation MIC MIC Determination Rescue Aromatic Amino Acid Rescue Assay MIC->Rescue Enzyme Enzyme Kinetics (IC50, Ki) Rescue->Enzyme Overexpression Gene Overexpression Enzyme->Overexpression Metabolomics Metabolite Analysis Overexpression->Metabolomics Inhibition_Logic Antibiotic Novel Antibiotic TargetEnzyme Target Enzyme in Shikimate Pathway Antibiotic->TargetEnzyme Inhibits Substrate Substrate Accumulation TargetEnzyme->Substrate Leads to Product Product Depletion TargetEnzyme->Product Leads to Growth Bacterial Growth Inhibition Product->Growth Causes Rescue Growth Rescue by Aromatic Amino Acids Growth->Rescue Reversed by

References

A Comparative Guide to the Efficacy of EPSP Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of different inhibitors targeting 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and apicomplexan parasites, but is absent in mammals, making EPSP synthase an attractive target for herbicides and antimicrobial agents.[1][2][3] The guide presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of inhibitor performance.

Introduction to EPSP Synthase and its Inhibition

EPSP synthase (EC 2.5.1.19) catalyzes the transfer of the enolpyruvyl moiety from phosphoenolpyruvate (PEP) to this compound (S3P), forming EPSP and inorganic phosphate.[3] This reaction is a critical step in the production of chorismate, the precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan, as well as other essential aromatic compounds.[4] Inhibition of EPSP synthase disrupts this pathway, leading to a deficiency in these vital molecules and ultimately, cell death.[5]

The most well-known and widely used inhibitor of EPSP synthase is glyphosate, the active ingredient in many broad-spectrum herbicides.[5][6] Glyphosate acts as a competitive inhibitor with respect to PEP, binding to the EPSP synthase-S3P complex.[1][5] However, the emergence of glyphosate-resistant weeds and the desire for novel antimicrobial agents have driven research into alternative EPSP synthase inhibitors.

Comparative Efficacy of EPSP Synthase Inhibitors

The efficacy of an enzyme inhibitor is typically quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a more potent inhibitor. This section compares the efficacy of glyphosate against different classes of EPSP synthase and introduces novel, non-glyphosate-based inhibitors.

Data Presentation: Inhibition of EPSP Synthase

InhibitorEnzyme SourceEnzyme Class/MutantKi (μM)IC50 (μM)Reference
GlyphosateEscherichia coliWild-type (Class I)0.08~0.4[7]
GlyphosateZea maysWild-type (Class I)0.4-[8]
GlyphosateAgrobacterium sp. strain CP4Wild-type (Class II)3,300>5,000[7][8]
GlyphosateZea maysG101A mutant2,700-[8]
GlyphosateZea maysP106L mutant24-[8]
(R)-Difluoromethyl TI AnalogueEscherichia coliWild-type (Class I)0.009-[7]
(R)-Difluoromethyl TI AnalogueAgrobacterium sp. strain CP4Wild-type (Class II)3.6-[7]
Aromatic Hydroxymalonate AnalogueEscherichia coliWild-type (Class I)0.57-[9]

Note: Ki and IC50 values can vary depending on experimental conditions such as substrate concentrations and pH.

Signaling Pathways and Mechanisms of Action

To understand the efficacy of these inhibitors, it is crucial to visualize their role within the broader biochemical context.

Shikimate_Pathway cluster_shikimate Shikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP EPSPS_Enzyme EPSP Synthase PEP->EPSPS_Enzyme Binds E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P This compound Shikimate->S3P EPSP 5-Enolpyruvylthis compound S3P->EPSP S3P->EPSPS_Enzyme Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AA Inhibitor EPSP Synthase Inhibitors Inhibitor->EPSPS_Enzyme Inhibit EPSPS_Enzyme->EPSP Catalyzes

Figure 1: The Shikimate Pathway and the point of inhibition for EPSP synthase inhibitors.

The diagram above illustrates the seven-step shikimate pathway, highlighting the critical reaction catalyzed by EPSP synthase and the inhibitory action of compounds like glyphosate.

EPSPS_Inhibition_Mechanism S3P This compound (S3P) ES3P_complex E-S3P Complex S3P->ES3P_complex PEP Phosphoenolpyruvate (PEP) ES3P_PEP_complex E-S3P-PEP Complex (Productive) PEP->ES3P_PEP_complex Glyphosate Glyphosate ES3P_Glyphosate_complex Reaction Blocked Glyphosate->ES3P_Glyphosate_complex Competitive Inhibition Enzyme EPSP Synthase (E) Enzyme->ES3P_complex ES3P_complex->ES3P_PEP_complex ES3P_complex->ES3P_Glyphosate_complex Products EPSP + Pi ES3P_PEP_complex->Products Reaction Proceeds ES3P_Glyphosate_complex->ES3P_Glyphosate_complex

Figure 2: Mechanism of competitive inhibition of EPSP synthase by glyphosate.

This diagram details the ordered binding mechanism where S3P binds to the enzyme first, followed by either the natural substrate PEP or the inhibitor glyphosate. Glyphosate binding forms a stable, non-productive ternary complex, thus blocking the catalytic reaction.[1]

Experimental Protocols

Accurate determination of inhibitor efficacy relies on robust experimental protocols. Below are methodologies for key experiments cited in this guide.

EPSP Synthase Activity Assay

This protocol is adapted from various sources and measures the rate of phosphate (Pi) release from the enzymatic reaction.[7]

Materials:

  • Purified EPSP synthase enzyme

  • This compound (S3P) stock solution

  • Phosphoenolpyruvate (PEP) stock solution

  • Inhibitor stock solution (e.g., glyphosate)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM MgCl2, 10% glycerol)

  • Malachite green-molybdate reagent for phosphate detection

Procedure:

  • Prepare a reaction mixture containing assay buffer, S3P, and the inhibitor at various concentrations.

  • Pre-incubate the reaction mixture at a constant temperature (e.g., 25°C) for 5 minutes.

  • Initiate the reaction by adding PEP.

  • At specific time intervals, take aliquots of the reaction mixture and add them to the malachite green-molybdate reagent to stop the reaction and develop color.

  • Measure the absorbance at a specific wavelength (e.g., 660 nm) to quantify the amount of inorganic phosphate released.

  • Calculate the initial reaction velocity for each inhibitor concentration.

Determination of IC50

The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%.

Procedure:

  • Perform the EPSP synthase activity assay with a fixed concentration of S3P and PEP and a range of inhibitor concentrations.

  • Plot the initial reaction velocity as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • The IC50 is the inhibitor concentration at the inflection point of the curve.

Determination of Ki

The inhibition constant (Ki) provides a more absolute measure of inhibitor potency. For a competitive inhibitor like glyphosate, Ki can be determined using the Cheng-Prusoff equation or by Dixon plot analysis.

Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km) Where:

  • [S] is the concentration of the substrate (PEP).

  • Km is the Michaelis constant of the enzyme for the substrate.

Dixon Plot:

  • Measure the initial reaction velocity at various inhibitor concentrations for at least two different fixed substrate concentrations.

  • Plot the reciprocal of the velocity (1/V) against the inhibitor concentration ([I]).

  • The lines for the different substrate concentrations will intersect at a point where [I] = -Ki.

Experimental_Workflow start Start: Purified Enzyme & Inhibitor Stock assay Perform EPSP Synthase Activity Assay start->assay ic50_calc Calculate IC50 from Dose-Response Curve assay->ic50_calc km_det Determine Km for PEP assay->km_det ki_calc Calculate Ki using Cheng-Prusoff or Dixon Plot ic50_calc->ki_calc km_det->ki_calc data_analysis Comparative Data Analysis ki_calc->data_analysis

Figure 3: General workflow for determining the efficacy of an EPSP synthase inhibitor.

Discussion and Future Directions

The data clearly demonstrate the high potency of glyphosate against Class I EPSP synthases, which are typically found in plants and some bacteria.[3] Conversely, Class II enzymes, often found in other bacteria, exhibit significant resistance to glyphosate.[3] This difference in sensitivity is the basis for the development of glyphosate-resistant genetically modified crops, which express a Class II EPSP synthase.[8]

Mutations in Class I enzymes, such as the G101A or P106L substitutions in maize EPSP synthase, can also confer glyphosate resistance, albeit often with a fitness cost in the form of reduced catalytic efficiency.[8]

Novel non-glyphosate inhibitors, such as the tetrahedral intermediate analogues and aromatic hydroxymalonate analogues, show promise, with some exhibiting high potency against wild-type Class I enzymes.[7][9] The (R)-Difluoromethyl TI Analogue, for instance, is significantly more potent than glyphosate against E. coli EPSP synthase.[7] However, a key challenge is to develop inhibitors that are also effective against Class II enzymes, which would be valuable for combating glyphosate-resistant weeds and for the development of new antibiotics.

Future research should focus on the discovery of novel chemical scaffolds that bind to allosteric sites on the enzyme or that can overcome the resistance mechanisms observed in Class II enzymes and resistant mutants. Structure-based drug design, aided by the increasing number of available crystal structures of EPSP synthase in complex with various ligands, will be a critical tool in this endeavor.[2] The development of inhibitors with different modes of action will be essential for managing resistance and for expanding the therapeutic applications of targeting the shikimate pathway.

References

Validating Gene Essentiality in the Mycobacterial Shikimate Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway, responsible for the biosynthesis of aromatic amino acids, is an attractive target for the development of novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This pathway is essential for the bacterium's survival but is absent in humans, offering a promising avenue for selective drug targeting.[1][2] This guide provides a comparative overview of the experimental validation of gene essentiality within this critical metabolic route, presenting key data, detailed protocols, and visual workflows to support research and drug development efforts in this area.

Comparative Analysis of Shikimate Pathway Gene Essentiality

Below is a summary of the available data on the essentiality of these genes. The primary methods for validating gene essentiality in mycobacteria include targeted gene knockout via homologous recombination and targeted gene knockdown using CRISPR interference (CRISPRi).

Table 1: Summary of Gene Essentiality in the M. tuberculosis Shikimate Pathway

GeneEnzymeEssentiality StatusExperimental EvidenceQuantitative Data (if available)References
aroG 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthaseEssentialInferred from pathway essentialityNot explicitly quantified in knockout studies[1]
aroB 3-dehydroquinate synthaseEssentialInferred from pathway essentialityNot explicitly quantified in knockout studies[1]
aroD 3-dehydroquinate dehydrataseEssentialInferred from pathway essentialityNot explicitly quantified in knockout studies
aroE Shikimate dehydrogenaseEssentialInferred from pathway essentialityNot explicitly quantified in knockout studies
aroK Shikimate kinaseEssentialGene disruption compromises viability even with exogenous supplementation.Disruption of aroK leads to a non-viable phenotype.[4]
aroA 5-enolpyruvylshikimate-3-phosphate (EPSP) synthaseEssentialComplementation of an E. coli aroA mutant. Gene disruption studies in other bacteria highlight its importance.The aroA gene from Mtb complements an E. coli auxotroph, indicating a functional and likely essential role.[5][6]
aroC Chorismate synthaseEssentialInferred from pathway essentiality and the essentiality of the end-product, chorismate.Not explicitly quantified in knockout studies.[3]

Enzyme Kinetics of Key Shikimate Pathway Enzymes

Understanding the kinetic properties of the shikimate pathway enzymes is crucial for designing effective inhibitors. Below is a summary of available kinetic data for two key enzymes in the pathway.

Table 2: Enzyme Kinetics Data for Select M. tuberculosis Shikimate Pathway Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)References
Shikimate Kinase (AroK) Shikimate410--[7]
ATP83--[7]
Shikimate Dehydrogenase (AroE) Shikimate---
NADP+---

Note: Comprehensive kinetic data for all seven enzymes from a single study is not available. The presented data is compiled from available literature.

Experimental Protocols for Gene Essentiality Validation

Two primary techniques are employed to validate gene essentiality in M. tuberculosis: targeted gene knockout by homologous recombination and conditional gene knockdown using CRISPR interference (CRISPRi).

Protocol 1: Targeted Gene Knockout using Homologous Recombination

This method involves replacing the target gene with a selectable marker, typically an antibiotic resistance cassette, through a two-step homologous recombination process.

1. Construction of the Suicide Delivery Vector:

  • Amplify ~1 kb fragments of the upstream (left flank) and downstream (right flank) regions of the target aro gene from M. tuberculosis genomic DNA.
  • Clone the left and right flanks into a suicide vector (e.g., pYUB854) on either side of a selectable marker cassette (e.g., hygromycin resistance). This vector contains a counter-selectable marker (e.g., sacB).
  • Verify the final construct by restriction digestion and sequencing.

2. Preparation of Electrocompetent M. tuberculosis Cells:

  • Grow M. tuberculosis H37Rv to mid-log phase (OD600 of 0.6-0.8) in Middlebrook 7H9 broth supplemented with ADC and Tween 80.
  • Harvest the cells by centrifugation and wash them three times with ice-cold 10% glycerol.
  • Resuspend the final cell pellet in a small volume of 10% glycerol to achieve a high cell density.

3. Electroporation and Selection of Single Crossovers (SCOs):

  • Electroporate the suicide delivery vector into the competent M. tuberculosis cells.
  • Plate the transformed cells on Middlebrook 7H11 agar containing the appropriate antibiotic (e.g., hygromycin) to select for SCOs where the plasmid has integrated into the chromosome via a single homologous recombination event.
  • Confirm the SCO genotype by PCR using primers flanking the integration site.

4. Selection of Double Crossovers (DCOs):

  • Culture the confirmed SCOs in antibiotic-free liquid medium to allow for the second recombination event to occur.
  • Plate serial dilutions of the culture onto 7H11 agar containing sucrose. The sacB gene confers sucrose sensitivity, so only cells that have lost the vector backbone (DCOs) will grow.
  • Screen the sucrose-resistant colonies for the loss of the antibiotic resistance marker from the vector to identify the desired knockout mutants.
  • Confirm the gene knockout by PCR and Southern blotting.

Protocol 2: Conditional Gene Knockdown using CRISPR interference (CRISPRi)

CRISPRi allows for the inducible knockdown of essential genes, enabling the study of their function under controlled conditions.

1. Design and Cloning of the guide RNA (sgRNA):

  • Design a 20-nucleotide sgRNA sequence targeting the non-template strand of the 5' end of the target aro gene. Ensure the presence of a suitable Protospacer Adjacent Motif (PAM) for the dCas9 protein being used.
  • Synthesize complementary oligonucleotides encoding the sgRNA sequence with appropriate overhangs for cloning.
  • Anneal the oligonucleotides and clone them into a mycobacterial CRISPRi vector that expresses a catalytically inactive Cas9 (dCas9) and the sgRNA under the control of an inducible promoter (e.g., anhydrotetracycline [ATc]-inducible).

2. Transformation of M. tuberculosis:

  • Prepare electrocompetent M. tuberculosis cells as described in Protocol 1.
  • Electroporate the CRISPRi plasmid containing the specific sgRNA into the competent cells.
  • Plate the transformants on 7H11 agar with the appropriate antibiotic to select for cells containing the plasmid.

3. Induction of Gene Knockdown and Phenotypic Analysis:

  • Grow the recombinant M. tuberculosis strain to early-log phase.
  • Induce dCas9 and sgRNA expression by adding the inducer (e.g., ATc) to the culture medium.
  • Monitor the growth of the culture over time by measuring the optical density at 600 nm (OD600) and by determining colony-forming units (CFUs) on solid media.
  • Compare the growth of the induced culture to an uninduced control and a control strain with a non-targeting sgRNA to determine the effect of gene knockdown on bacterial viability.

4. Quantitative RT-PCR for Knockdown Verification:

  • Extract total RNA from both induced and uninduced cultures.
  • Synthesize cDNA from the RNA templates.
  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target aro gene and a housekeeping gene (e.g., sigA) for normalization.
  • Calculate the fold change in gene expression to confirm the efficiency of the CRISPRi-mediated knockdown.

Visualizing the Shikimate Pathway and Experimental Workflows

The Mycobacterial Shikimate Pathway

The shikimate pathway consists of seven enzymatic steps, converting phosphoenolpyruvate and erythrose-4-phosphate into chorismate, the precursor for aromatic amino acids and other essential molecules.

Shikimate_Pathway cluster_enzymes Enzymes (Gene) PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ aroG DAHP synthase (aroG) DHS 3-Dehydroshikimate DHQ->DHS aroB DHQ synthase (aroB) Shikimate Shikimate DHS->Shikimate aroD DHQ dehydratase (aroD) S3P This compound Shikimate->S3P aroE Shikimate dehydrogenase (aroE) EPSP EPSP S3P->EPSP aroK Shikimate kinase (aroK) Chorismate Chorismate EPSP->Chorismate aroA EPSP synthase (aroA) Aromatics Aromatic Amino Acids, Folates, Menaquinones, Mycobactins Chorismate->Aromatics aroC Chorismate synthase (aroC)

Caption: The enzymatic steps of the mycobacterial shikimate pathway.

Experimental Workflow for Gene Essentiality Validation

The following diagram illustrates the general workflow for validating the essentiality of a target gene in M. tuberculosis using either homologous recombination or CRISPRi.

Gene_Essentiality_Workflow cluster_KO Gene Knockout (Homologous Recombination) cluster_CRISPRi Gene Knockdown (CRISPRi) KO_construct Construct Suicide Vector (Flanks + Marker) KO_transform Electroporate into Mtb KO_construct->KO_transform KO_select_SCO Select Single Crossovers (Antibiotic Resistance) KO_transform->KO_select_SCO KO_select_DCO Select Double Crossovers (Counter-selection) KO_select_SCO->KO_select_DCO KO_confirm Confirm Knockout (PCR, Southern Blot) KO_select_DCO->KO_confirm KO_phenotype Assess Viability Phenotype KO_confirm->KO_phenotype CRISPRi_construct Clone sgRNA into CRISPRi Vector CRISPRi_transform Electroporate into Mtb CRISPRi_construct->CRISPRi_transform CRISPRi_induce Induce Gene Knockdown (e.g., with ATc) CRISPRi_transform->CRISPRi_induce CRISPRi_growth Monitor Growth (OD600, CFU) CRISPRi_induce->CRISPRi_growth CRISPRi_confirm Confirm Knockdown (qRT-PCR) CRISPRi_induce->CRISPRi_confirm start Target Gene Identification (e.g., aroK) start->KO_construct start->CRISPRi_construct

Caption: Workflow for validating gene essentiality in M. tuberculosis.

Conclusion

The shikimate pathway remains a highly validated and promising target for the development of new anti-tuberculosis drugs. While direct quantitative comparisons of the essentiality of all seven pathway genes are still needed, the available evidence overwhelmingly supports the critical role of this pathway in the survival of M. tuberculosis. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the function of these essential genes and to screen for novel inhibitors that could lead to the next generation of tuberculosis therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Shikimate-3-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of biotechnology and drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of Shikimate-3-phosphate, a key intermediate in the shikimate pathway.

Safety and Handling Precautions

This compound trisodium salt is classified as a combustible solid and carries a warning for potential health hazards. It can cause skin and eye irritation, as well as respiratory irritation[1]. Therefore, adherence to strict safety protocols is essential.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure[2].

  • Respiratory Protection: In situations where dust formation is possible, use a NIOSH-approved respirator.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact[2].

Handling:

  • Avoid contact with skin, eyes, and clothing[2].

  • Prevent the formation of dust and aerosols.

  • Ensure adequate ventilation in the handling area.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be conducted in a manner that minimizes environmental impact and complies with local, regional, and national regulations. As phosphate-containing products can be considered corrosive for waste disposal, it is recommended to use a licensed disposal company[3].

Step 1: Segregation of Waste

  • Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents[2].

  • Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated and clearly labeled hazardous waste container.

  • Aqueous solutions containing this compound should be collected in a separate, compatible liquid waste container.

Step 2: Container Selection and Labeling

  • Use containers made of a material compatible with this compound, such as high-density polyethylene[3].

  • Ensure containers are in good condition, with no leaks or damage.

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.

Step 3: Neutralization of Aqueous Waste (if required by institutional policy)

  • For aqueous solutions, institutional safety protocols may require neutralization before collection for disposal.

  • If neutralization is performed, it should be done in a fume hood while wearing appropriate PPE. Slowly add a suitable neutralizing agent (a weak acid or base, depending on the pH of the solution) while monitoring the pH. Aim for a neutral pH range (typically 6-8).

  • Caution: This step should only be performed by trained personnel following a specific standard operating procedure (SOP).

Step 4: Final Packaging and Storage

  • Seal the waste containers tightly to prevent spills or the release of vapors.

  • Store the sealed waste containers in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) away from general laboratory traffic.

  • Ensure secondary containment is used for liquid waste containers to mitigate potential leaks.

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Step 6: Decontamination of Empty Containers

  • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water).

  • Collect the rinsate as hazardous waste.

  • After thorough rinsing and confirmation that the container is free of residue, deface or remove the original label. The container can then be disposed of as non-hazardous waste or recycled according to your institution's guidelines[3].

Quantitative Data Summary

ParameterValue/RecommendationSource
Signal Word Warning[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Storage Temperature −20°C[1]
Solubility in Water 1.0 mg/mL[1]
Incompatible Materials Oxidizing agents[2]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_processing Waste Processing & Storage cluster_disposal Final Disposal start Start: this compound (Solid or Solution) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decontaminate Decontaminate Empty Containers (Triple Rinse) start->decontaminate For Empty Containers handling Handle in Ventilated Area (e.g., Fume Hood) ppe->handling segregate_solid Segregate Solid Waste (e.g., contaminated labware) handling->segregate_solid segregate_liquid Segregate Liquid Waste (aqueous solutions) handling->segregate_liquid container_solid Collect in Labeled Solid Waste Container segregate_solid->container_solid container_liquid Collect in Labeled Liquid Waste Container segregate_liquid->container_liquid store Store Sealed Containers in Secondary Containment in a Designated SAA container_solid->store neutralize Neutralize Liquid Waste (if required by SOP) pH 6-8 container_liquid->neutralize neutralize->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End of Process contact_ehs->end dispose_container Dispose of/Recycle Decontaminated Container decontaminate->dispose_container dispose_container->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Shikimate-3-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Shikimate-3-phosphate, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these procedures is critical for minimizing risks and establishing a safe and efficient laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid form, the following personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.[1][2][3]

Summary of Required PPE

Protection TypeRequired EquipmentSpecifications and Use
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Must be ANSI Z87.1 compliant. Goggles are required when there is a splash hazard.[2]
Skin Protection Nitrile gloves and a standard laboratory coat.Disposable nitrile gloves should be used for incidental contact and immediately replaced if contaminated. A lab coat should be worn to protect clothing and skin.[2][3]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.Avoid inhaling dust by working in a fume hood or using local exhaust ventilation.[1]
Foot Protection Closed-toe shoes.Required to protect against spills and falling objects.[3]

Hazard Identification and Precautionary Measures

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is Warning .[1]

Precautionary Statements:

CodePrecaution
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P302 + P352IF ON SKIN: Wash with plenty of water.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Standard Operating Procedure for Handling

1. Engineering Controls:

  • Always handle solid this compound in a certified chemical fume hood or a ventilated enclosure to minimize inhalation of dust particles.
  • Ensure safety shower and eyewash stations are readily accessible.

2. Administrative Controls:

  • Minimize the quantity of material handled at any one time.
  • Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

3. Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
  • Weighing: To prevent dust generation, weigh the solid material carefully and avoid rapid movements.
  • Solution Preparation: When dissolving, add the solid to the solvent slowly to prevent splashing. The solubility is 1.0 mg/mL in water.[1]
  • Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.

Storage and Disposal Plan

Storage:

  • Store at –20°C in a tightly sealed container.[1]

  • Keep in a dry, well-ventilated place.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Contaminated materials (e.g., gloves, bench paper) should be placed in a sealed bag and disposed of as chemical waste.

  • Do not dispose of down the drain unless permitted by local regulations for dilute, non-hazardous solutions.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handle_weigh Weigh this compound prep_area->handle_weigh Proceed when ready handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experimental Procedure handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area and Equipment handle_experiment->cleanup_decontaminate Procedure complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.